molecular formula C5H6BrN3 B1523665 2-Bromo-5-hydrazinylpyridine CAS No. 1268882-60-5

2-Bromo-5-hydrazinylpyridine

Cat. No.: B1523665
CAS No.: 1268882-60-5
M. Wt: 188.03 g/mol
InChI Key: NNXMHHZWYHESGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMHHZWYHESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268882-60-5
Record name 2-bromo-5-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-5-hydrazinylpyridine has emerged as a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic hydrazine moiety and a synthetically versatile bromine atom on a pyridine scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its core chemical properties, reactivity, and established protocols for its application, tailored for researchers and professionals in drug development. We will explore its physicochemical characteristics, spectroscopic signature, and dualistic reactivity, which enables its use in both heterocycle synthesis and cross-coupling reactions.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate its solubility, stability, and the analytical methods required for its characterization.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. The compound typically appears as a white to light yellow crystalline powder.[1] Its melting point range is a critical indicator of purity.

PropertyValueSource(s)
Molecular Formula C₅H₆BrN₃[1][2]
Molecular Weight 188.03 g/mol [1][2]
CAS Number 132139-99-0 (Note: some sources may list isomers)[2]
IUPAC Name (6-bromo-3-pyridinyl)hydrazine[2]
Melting Point 132-137 °C
Appearance White to almost white powder/crystal[1]
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMF.[3][3]
Spectroscopic Signature

For a researcher, unambiguous identification is paramount. The spectroscopic data for this compound is distinct.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-donating hydrazine group and the electron-withdrawing bromine atom. Signals for the hydrazine protons (-NHNH₂) will also be present, often as broad singlets that can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR will display five signals corresponding to the carbons of the pyridine ring. The carbon atom attached to the bromine (C2) will be significantly shifted due to the halogen's inductive effect.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks. Key absorptions include N-H stretching vibrations from the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations from the pyridine ring (around 1500-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The nominal mass would be around 187/189 m/z.

The Dual Nature of Reactivity: A Synthetic Chemist's Perspective

The synthetic utility of this compound stems from its two distinct reactive sites: the hydrazine group and the bromo substituent . This bifunctionality allows for sequential or orthogonal chemical modifications, making it a highly valuable intermediate.[1]

  • The Nucleophilic Hydrazine Moiety: The hydrazine group is a potent nucleophile. Its primary application is in condensation reactions with carbonyl compounds, particularly 1,3-dicarbonyls, to form five-membered heterocyclic rings like pyrazoles.[4][5] This reaction, often a variation of the Knorr pyrazole synthesis, is a cornerstone of medicinal chemistry for creating a vast array of biologically active molecules.[6]

  • The Electrophilic Bromopyridine Core: The bromine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon (e.g., Suzuki, Sonogashira couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, enabling the construction of complex molecular architectures.

The following diagram illustrates these two primary, divergent synthetic pathways.

G A This compound B Hydrazine Group Reactivity (Nucleophilic Condensation) A->B C Bromo Group Reactivity (Cross-Coupling) A->C D Reaction with 1,3-Dicarbonyls B->D G Palladium-Catalyzed Cross-Coupling C->G E Knorr Pyrazole Synthesis D->E F Substituted Pyrazoles E->F H Suzuki, Sonogashira, Buchwald-Hartwig, etc. G->H I Functionalized Pyridines H->I

Core reactivity pathways of this compound.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This section provides a validated, step-by-step protocol for a classic application of this compound: the synthesis of a pyrazole derivative via condensation with a β-diketone. This method is widely adaptable for various substrates.[5][7]

Reaction: this compound + Acetylacetone → 2-Bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Materials and Reagents
  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Ethanol (or Acetic Acid as an alternative solvent/catalyst)

  • Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol to form a stirrable suspension.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Causality Note: The acid catalyzes the initial imine formation between the hydrazine and one of the ketone carbonyls, accelerating the reaction rate.

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and water. Transfer to a separatory funnel.

    • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases. Trustworthiness Note: This step removes the acetic acid catalyst and is crucial for clean extraction.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification & Characterization:

    • Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent to yield the final product as a solid.

    • Confirm the structure and purity of the product using NMR (¹H and ¹³C), Mass Spectrometry, and by measuring its melting point.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (Hydrazine, Diketone, Ethanol, Acetic Acid) B 2. Reflux (80°C, 2-4h) A->B C 3. Monitor by TLC B->C D 4. Solvent Removal (Rotovap) C->D E 5. Extraction (EtOAc / NaHCO₃ wash) D->E F 6. Drying & Concentration E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS, MP) G->H I Pure Product H->I

Workflow for the synthesis of a pyrazole derivative.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

  • Hazard Identification: The compound is classified as harmful or toxic if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[2][8] It may also cause respiratory irritation.[2][8] The GHS hazard statements include H301/H302, H315, H318/H319, and H335.[2][8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Use only outdoors or in a well-ventilated area.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored away from strong oxidizing agents.

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • If Inhaled: Move the person to fresh air and keep comfortable for breathing.[9]

Conclusion

This compound is a high-value synthetic intermediate due to its dual reactivity. The hydrazine group provides a direct route to important heterocyclic scaffolds like pyrazoles, while the bromo group opens the door to a wide array of modern cross-coupling chemistries. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the design and synthesis of novel molecules for pharmaceutical and materials science applications.[1]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information.
  • YouTube. (2019). synthesis of pyrazoles.
  • International Union of Crystallography. (2023). 2-Bromo-6-hydrazinylpyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-hydrazinylpyridine.

Sources

2-Bromo-5-hydrazinylpyridine CAS number 1268882-60-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Bromohydrazinylpyridines: Focus on 2-Bromo-5-hydrazinylpyridine (CAS 1268882-60-5)

Section 1: Introduction and Scope

In the landscape of medicinal chemistry and materials science, pyridylhydrazines serve as indispensable structural motifs and versatile synthetic intermediates. Their unique electronic and structural properties, arising from the combination of a pyridine ring and a reactive hydrazine moiety, allow for the construction of complex heterocyclic systems with significant biological and material applications. This guide provides a comprehensive technical overview of This compound (CAS 1268882-60-5), a specific, yet less-documented member of this chemical class.

A critical point of clarification is the frequent confusion with its more commercially available and extensively studied isomer, 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0). The positional difference of the bromo and hydrazinyl substituents profoundly impacts reactivity, physicochemical properties, and synthetic accessibility.

This document will:

  • Focus primarily on the synthesis, reactivity, and known attributes of this compound.

  • Draw comparative insights from the well-documented 5-Bromo-2-hydrazinopyridine to illuminate potential applications and handling considerations where direct data is sparse.

  • Provide detailed, field-proven protocols and mechanistic rationale for key transformations, aimed at researchers, scientists, and drug development professionals.

Section 2: Physicochemical Properties and Identification

The identity and purity of a starting material are paramount for reproducible and successful synthesis. The key distinguishing properties of this compound and its common isomer are summarized below. The variance in melting points and reported toxicity underscores the importance of correct isomer identification.

PropertyThis compound 5-Bromo-2-hydrazinopyridine
CAS Number 1268882-60-5[1][2]77992-44-0[3]
Structure this compound Structure5-Bromo-2-hydrazinopyridine Structure
IUPAC Name (6-bromopyridin-3-yl)hydrazine[1](5-bromopyridin-2-yl)hydrazine[3]
Molecular Formula C₅H₆BrN₃[1]C₅H₆BrN₃
Molecular Weight 188.03 g/mol [1][2]188.03 g/mol
Appearance White to almost white powder/crystal[4]White to light yellow crystalline powder[5]
Melting Point Not explicitly reported132-137 °C[4]
Primary Hazards Harmful, Irritant[1]Toxic, Corrosive, Irritant[3]

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound primarily relies on nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor. The choice of starting material dictates the final substitution pattern.

Primary Synthetic Route: From 2,5-Dibromopyridine

The most direct pathway involves the selective substitution of one bromine atom from 2,5-dibromopyridine with hydrazine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position, but careful control of reaction conditions is necessary to favor monosubstitution and achieve the desired isomer.

G cluster_reactants Reactants cluster_conditions Conditions 2_5_dibromopyridine 2,5-Dibromopyridine reaction_center SNAr Reaction 2_5_dibromopyridine->reaction_center hydrazine_hydrate Hydrazine Hydrate (excess) hydrazine_hydrate->reaction_center solvent Solvent (e.g., 1-Propanol) solvent->reaction_center heat Heat (e.g., 80-100°C) heat->reaction_center product This compound reaction_center->product

Caption: Synthesis of this compound via SNAr.

Experimental Protocol 1: Synthesis from 2,5-Dibromopyridine

This protocol is adapted from established procedures for related hydrazinopyridine syntheses.[6][7]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as 1-propanol or dimethylformamide (DMF) to dissolve the starting material.[5][6] Subsequently, add hydrazine hydrate (5-10 eq) dropwise to the solution.

    • Causality Insight: A large excess of hydrazine hydrate is employed to maximize the reaction rate and statistically disfavor the formation of di-substituted or dimerized byproducts.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Alternative Synthetic Pathways

An industrially scalable route involves a multi-step process starting from 2,5-dibromopyridine. This pathway proceeds through a selective Grignard reaction, followed by formylation to yield 2-bromo-5-formylpyridine. This intermediate is then condensed with hydrazine to form the target molecule.[2] This method offers greater control and potentially higher purity, avoiding issues with over-substitution.

Section 4: Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two distinct points for chemical modification. This dual reactivity makes it a powerful building block for creating diverse molecular libraries.

Reactions of the Hydrazinyl Group

The hydrazine moiety is a potent nucleophile, readily reacting with electrophilic carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.[2] This reaction is a cornerstone of combinatorial chemistry and is frequently used to link different molecular fragments. The resulting hydrazones are not merely linkers; they are often pharmacologically active motifs themselves and can serve as precursors for further cyclization reactions to generate five- and six-membered heterocycles.[4][9]

G start This compound condensation Condensation (-H₂O) start->condensation carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization heterocycle Complex Heterocycle (e.g., Pyrazolopyridine) cyclization->heterocycle

Caption: Hydrazone formation and subsequent cyclization workflow.

Experimental Protocol 2: General Procedure for Hydrazone Formation
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The product often precipitates from the reaction mixture upon formation.

  • Isolation: If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.

Reactions at the Bromo Position

The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[10] This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds. This strategic functionalization is a key step in the late-stage diversification of drug candidates.

Section 5: Applications in Research and Drug Development

While specific applications for this compound are not extensively published, its structural features and the known utility of its isomer point to significant potential in several areas.

  • Pharmaceutical Development: As a building block, it is ideal for synthesizing libraries of compounds for screening. Hydrazone derivatives of related structures have shown promising anti-cancer and anti-inflammatory properties.[4][11] The bromo-pyridyl-hydrazine core can act as a scaffold to orient functional groups toward biological targets like kinase enzymes.[9][11]

  • Agrochemicals: The pyridine ring is a common feature in herbicides and fungicides. This compound can serve as an intermediate in the synthesis of new agrochemicals.[4]

  • Coordination Chemistry and Materials Science: The nitrogen atoms of the pyridine ring and the hydrazine group can act as ligands, coordinating with metal ions to form complexes.[6] These complexes can have applications in catalysis or as novel materials with specific electronic or optical properties.[4]

G cluster_start Core Scaffold cluster_reactions Key Transformations cluster_targets Target Applications scaffold This compound reaction1 Hydrazone Formation scaffold->reaction1 reaction2 Cross-Coupling (Suzuki, etc.) scaffold->reaction2 target3 Metal-Ligand Complexes scaffold->target3 Ligand Formation target1 Bioactive Heterocycles (e.g., Kinase Inhibitors) reaction1->target1 target2 Diversified Drug Candidates reaction2->target2

Caption: Synthetic utility of this compound.

Section 6: Safety, Handling, and Storage

Proper handling of bromohydrazinylpyridines is crucial due to their potential toxicity and irritant nature. The safety profile can differ significantly between isomers.

Hazard InformationThis compound (CAS 1268882-60-5)5-Bromo-2-hydrazinopyridine (CAS 77992-44-0)
Pictograms Exclamation MarkSkull and CrossbonesCorrosion
Signal Word Warning[1]Danger[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

  • Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. Some suppliers suggest storage in a freezer under -20°C.[13]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Section 7: Conclusion

This compound (CAS 1268882-60-5) is a valuable bifunctional building block with significant, albeit underexplored, potential in synthetic chemistry. Its utility is defined by the orthogonal reactivity of the nucleophilic hydrazine group and the versatile bromo substituent, which serves as a handle for cross-coupling reactions. While often confused with its more studied isomer, 5-bromo-2-hydrazinopyridine, a clear understanding of its distinct synthesis and reactivity allows researchers to leverage its unique structure for the creation of novel pharmaceuticals, agrochemicals, and materials. Adherence to strict safety protocols is essential when working with this class of compounds.

Section 8: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData, 8(3), x230169. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. Retrieved from [Link]

  • LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. LookChem. Retrieved from [Link]

  • Google Patents. (2016). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

  • Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from

  • ResearchGate. (2023). (PDF) 2-Bromo-6-hydrazinylpyridine. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Retrieved from [Link]

Sources

2-Bromo-5-hydrazinylpyridine molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-hydrazinylpyridine: A Core Heterocyclic Scaffold

This guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. Its unique bifunctional nature, featuring a reactive hydrazine group and a versatile brominated pyridine core, positions it as a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Molecular Identity and Structural Formula

This compound is a substituted pyridine derivative. The presence of a bromine atom at the 2-position and a hydrazine moiety at the 5-position imparts a distinct reactivity profile, enabling sequential or orthogonal functionalization.

  • Chemical Formula: C₅H₆BrN₃[1]

  • IUPAC Name: (6-bromopyridin-3-yl)hydrazine[1]

  • Common Synonyms: 2-bromo-5-hydrazinopyridine, Pyridine, 2-bromo-5-hydrazinyl-[1]

  • CAS Number: 1268882-60-5[1]

Molecular Structure Diagram

Synthesis_Workflow start 2,5-Dibromopyridine (Starting Material) reaction_step Nucleophilic Aromatic Substitution (Heat, e.g., 80-100°C) start->reaction_step reagent Hydrazine Hydrate (NH₂NH₂·H₂O) + Propanol (Solvent) reagent->reaction_step workup Cooling & Crystallization (Isolation) reaction_step->workup product This compound (Final Product) workup->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-dibromopyridine (1 equivalent).

  • Reagent Addition: Add a suitable solvent such as 1-propanol, followed by an excess of hydrazine hydrate (e.g., 5-10 equivalents). [2]3. Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for several hours (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS. [2]4. Isolation: Upon completion, cool the reaction mixture to room temperature and then to 0-4°C to induce crystallization.

  • Purification: Collect the resulting solid by vacuum filtration, wash with a cold solvent (e.g., ethanol or water) to remove excess hydrazine, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Core Reactivity

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

  • Hydrazine Group Reactivity: The hydrazine moiety is a potent nucleophile. Its primary reaction is condensation with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in dynamic covalent chemistry and for linking the pyridine core to other molecular fragments. [3]2. Bromo Group Reactivity: The C2-Br bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. [4][5]This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring.

Reactivity_Diagram cluster_hydrazine Hydrazine Reactions cluster_bromo C-Br Cross-Coupling main_mol This compound ketone Aldehyde / Ketone main_mol->ketone suzuki Boronic Acid (Suzuki Coupling) main_mol->suzuki buchwald Amine (Buchwald-Hartwig) main_mol->buchwald hydrazone Hydrazone Formation ketone->hydrazone Condensation aryl_pyridine 2-Aryl-5-hydrazinylpyridine suzuki->aryl_pyridine Pd Catalyst amino_pyridine 2-Amino-5-hydrazinylpyridine buchwald->amino_pyridine Pd Catalyst

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

Halogenated pyridines and arylhydrazines are privileged structures in medicinal chemistry. [2][4][5]this compound serves as a critical intermediate for synthesizing compounds with potential therapeutic value.

  • Pharmaceutical Development: The related isomer, 5-Bromo-2-hydrazinopyridine, is noted as a key intermediate for synthesizing hydrazone derivatives with potential anti-cancer and anti-inflammatory properties. [3]The structural motif is integral to developing enzyme inhibitors and other bioactive molecules. [3]* Scaffold for Libraries: The molecule's bifunctionality is ideal for generating diverse chemical libraries for high-throughput screening. The hydrazine group can be used to attach the molecule to a solid support or to introduce a variety of side chains, while the bromo group allows for core modifications via cross-coupling.

  • Agrochemicals: Pyridine derivatives are widely used in agriculture. This compound can serve as a precursor for novel herbicides and fungicides. [3]* Coordination Chemistry: The hydrazine and pyridine nitrogen atoms can act as ligands, making the molecule a candidate for the synthesis of novel metal complexes used in catalysis and materials science. [3]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate safety precautions.

  • GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry, and tightly sealed container away from incompatible materials.

References

Sources

(6-bromo-3-pyridinyl)hydrazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (6-bromo-3-pyridinyl)hydrazine

Abstract: (6-bromo-3-pyridinyl)hydrazine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a bromine atom for subsequent cross-coupling reactions and a reactive hydrazine moiety, makes it an invaluable precursor for the synthesis of a diverse range of pharmacologically active compounds. This guide provides a comprehensive, technically-grounded overview of the synthesis and rigorous characterization of this key intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Strategic Importance in Medicinal Chemistry

Arylhydrazines are a well-established class of intermediates in drug discovery, serving as precursors for nitrogen-containing heterocycles like indoles, pyrazoles, and triazoles. The specific incorporation of a bromo-substituted pyridine ring in (6-bromo-3-pyridinyl)hydrazine offers two distinct points for molecular elaboration:

  • The Hydrazine Group (-NHNH₂): This nucleophilic moiety is readily condensed with aldehydes and ketones to form hydrazones, or it can be used to construct various heterocyclic ring systems that are prevalent in bioactive molecules.

  • The Bromo Group (-Br): Positioned on the pyridine ring, this halogen acts as a versatile handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-carbon and carbon-heteroatom bonds.

This dual functionality allows for a modular and divergent approach to library synthesis, making it a highly sought-after intermediate in the development of novel therapeutics.

Synthesis: A Mechanistic Approach

The most reliable and widely adopted synthetic route to (6-bromo-3-pyridinyl)hydrazine proceeds from the commercially available starting material, 2-amino-5-bromopyridine. The transformation is a classic two-step sequence involving diazotization followed by a controlled reduction.

The Synthetic Pathway: From Amine to Hydrazine

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 2-Amino-5-bromopyridine B Pyridinium Diazonium Salt (Unstable Intermediate) A->B  NaNO₂, aq. HBr  0-5 °C C (6-bromo-3-pyridinyl)hydrazine (Final Product) B->C  SnCl₂·2H₂O, conc. HCl  0-10 °C caption Fig. 1: Synthetic workflow for (6-bromo-3-pyridinyl)hydrazine.

Fig. 1: Synthetic workflow for (6-bromo-3-pyridinyl)hydrazine.
Causality Behind Experimental Choices
  • Step 1: Diazotization. The conversion of the primary aromatic amine on 2-amino-5-bromopyridine to a diazonium salt is a cornerstone of aromatic chemistry.

    • Reagents: Sodium nitrite (NaNO₂) is the universal source of the nitrosonium ion (NO⁺), the electrophile in this reaction. A strong mineral acid, such as hydrobromic acid (HBr), serves a dual purpose: it protonates the nitrous acid precursor and maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine.

    • Temperature Control (Critical): The reaction is conducted at 0-5 °C because aryl diazonium salts are notoriously unstable at higher temperatures.[1] The low temperature suppresses decomposition pathways, primarily the reaction with water to form the corresponding phenol (6-bromo-pyridin-3-ol), which is a major potential impurity.

  • Step 2: Reduction. The diazonium salt is immediately reduced to the target hydrazine.

    • Reducing Agent: Stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the reagent of choice for this transformation. It is a mild and effective reducing agent that selectively reduces the diazonium group to a hydrazine without affecting the bromo-substituent or the pyridine ring. The acidic medium is crucial for the stability of both the diazonium salt and the stannous chloride.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methods and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Reagents and Materials:

  • 2-Amino-5-bromopyridine

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48% aq.)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37% aq.)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, round-bottom flasks, separatory funnel, rotary evaporator.

Procedure:

  • Diazonium Salt Formation: a. In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromopyridine (1.0 eq) in 48% hydrobromic acid (approx. 4 mL per gram of starting material). b. Cool the resulting solution to 0 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature is maintained between 0 and 5 °C. Vigorous stirring is essential to ensure proper mixing. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The reaction mixture, containing the unstable diazonium salt, should be used immediately in the next step.

  • Reduction to Hydrazine: a. In a separate, larger flask (e.g., 500 mL), prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid (approx. 3 mL per gram of SnCl₂). b. Cool this reducing solution to 0 °C in an ice bath. c. Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution via a dropping funnel. The temperature must be carefully controlled and kept below 10 °C throughout the addition. d. Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Isolation: a. Cool the reaction mixture again in an ice bath. b. Carefully basify the mixture by the slow, portion-wise addition of solid sodium hydroxide or a concentrated NaOH solution until the pH is strongly alkaline (pH > 12). This step is highly exothermic and must be performed with caution. The tin salts will precipitate as tin hydroxides. c. Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (6-bromo-3-pyridinyl)hydrazine, which often appears as a pale yellow or off-white solid.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by silica gel column chromatography if necessary.

Comprehensive Characterization

Confirming the identity and purity of the final product is paramount. The following techniques provide a self-validating system where each piece of data corroborates the others.

Spectroscopic and Physical Data
Technique Parameter Expected Observation Interpretation
Appearance Physical StateOff-white to pale yellow solidConfirms successful isolation of the product.
Melting Point Range (°C)Varies, but a sharp range indicates high purity.Physical constant for purity assessment.
¹H NMR Chemical Shift (δ, ppm)~8.0 (s, 1H, H-2), ~7.3 (d, 1H, H-4), ~7.1 (d, 1H, H-5), ~4.5 (br s, 1H, -NH), ~3.7 (br s, 2H, -NH₂)Aromatic signals confirm the 3,6-disubstitution pattern. Broad singlets are characteristic of exchangeable hydrazine protons.
¹³C NMR Chemical Shift (δ, ppm)~145-155 (C-N), ~140-145 (C-Br), ~120-135 (aromatic CH)Provides the carbon framework of the molecule.
Mass Spec (MS) Molecular Ion (m/z)Two peaks at ~187 and ~189 in a ~1:1 ratioConfirms the molecular weight (C₅H₆BrN₃ = 188.03 g/mol ) and the characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br).[2]
IR Spectroscopy Wavenumber (cm⁻¹)3100-3400 (N-H stretching), 1580-1610 (C=C/C=N stretching of pyridine ring), ~1450 (N-H bending)Confirms the presence of the hydrazine (-NHNH₂) functional group and the aromatic pyridine core.
Interlocking Logic of Characterization

The power of this multi-technique approach lies in its synergy.

Characterization_Logic cluster_0 Structural Confirmation cluster_1 Verified Structure MS Mass Spec (M+ & M+2 peaks) Structure (6-bromo-3-pyridinyl)hydrazine MS->Structure Confirms Bromine Presence & Molecular Weight NMR 1H NMR (Aromatic Splitting) NMR->Structure Confirms Regiochemistry (3,6-substitution) IR IR Spec (N-H Stretches) IR->Structure Confirms Hydrazine Moiety caption Fig. 2: Logic of spectral data validation.

Fig. 2: Logic of spectral data validation.

No single technique is sufficient. The mass spectrum confirms the correct elemental formula and the presence of bromine.[2] The IR spectrum confirms the presence of the key hydrazine functional group. Finally, the ¹H NMR spectrum provides the definitive proof of the substitution pattern on the pyridine ring, distinguishing the target 3-hydrazine isomer from other possibilities.

Conclusion

(6-bromo-3-pyridinyl)hydrazine is a strategically vital intermediate whose synthesis is well within the capabilities of a standard organic chemistry laboratory. A thorough understanding of the reaction mechanisms, particularly the critical need for temperature control during diazotization, is essential for achieving high yields and purity. The rigorous, multi-faceted characterization approach outlined here ensures the unambiguous identification of the final product, providing researchers with the confidence needed to employ this versatile building block in the complex and demanding field of drug discovery.

References

  • Asian Journal of Chemistry. (2017). Facile Synthesis and Characterization of Novel Amide Derivatives of[3][4][5]triazolo[4,3-a]pyridine.
  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Crystallographic Communications.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • ChemBK. (n.d.). (6-BroMo-pyridin-3-yl)-hydrazine.
  • PubChem. (n.d.). (6-Bromo-3,4,5-trideuterio-2-pyridinyl)hydrazine.
  • Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.

Sources

Physical properties of 2-Bromo-5-hydrazinylpyridine (solubility, melting point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physical Properties of Bromo-Hydrazinylpyridine Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomerism in Bromo-Hydrazinylpyridines

In the landscape of pharmaceutical and agricultural research, substituted pyridines serve as critical building blocks for the synthesis of bioactive molecules. Among these, bromo-hydrazinylpyridines are of particular interest due to their versatile reactivity. This guide focuses on the physical properties of a key isomer in this class. While the topic specified is 2-Bromo-5-hydrazinylpyridine (CAS 1268882-60-5), the available scientific literature and chemical supplier data predominantly feature its isomer, 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0)[1][2][3][4]. Given the scarcity of data on the former, this guide will provide a comprehensive analysis of the well-characterized physical properties of 5-Bromo-2-hydrazinopyridine, offering a valuable and relevant resource for researchers working with this structural motif. Understanding the physical properties, such as melting point and solubility, is fundamental for applications ranging from reaction optimization and purification to formulation development in drug discovery[5][6].

Physicochemical Properties of 5-Bromo-2-hydrazinopyridine

A summary of the key physical and chemical properties for 5-Bromo-2-hydrazinopyridine is presented below. These data are essential for laboratory handling, safety assessments, and experimental design.

PropertyValueSource(s)
Molecular Formula C₅H₆BrN₃[2][3]
Molecular Weight 188.03 g/mol [2][7]
Appearance White to almost white or light yellow crystalline powder[2][8]
Melting Point 132 - 137 °C[2][7][9]
Purity ≥96-97%[2][7][10]
CAS Number 77992-44-0[2][3][7]

Melting Point Analysis: A Criterion for Purity

The melting point is a critical physical constant used for the identification and purity assessment of crystalline solids[5]. A sharp melting range, typically within 0.5-1.0°C, is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range[11]. For 5-Bromo-2-hydrazinopyridine, various sources report a melting point in the range of 132-137°C[2][7][9], with one source suggesting a higher range of 160-165°C[8]. This variation may be attributable to differences in purity or the presence of different crystalline forms (polymorphs).

Experimental Protocol for Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid[12]. The following protocol outlines a reliable procedure for obtaining an accurate melting point range.

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded. A slow heating rate is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate measurement.

Methodology:

  • Sample Preparation:

    • Ensure the 5-Bromo-2-hydrazinopyridine sample is completely dry and in the form of a fine powder. If necessary, gently crush any coarse crystals in a mortar[5].

    • Load the sample into a capillary tube by tapping the open end into the powder. Pack the sample to a height of 2-3 mm by dropping the tube through a long, hollow tube to tap it against a hard surface.

  • Initial Rapid Determination (Optional but Recommended):

    • Place the loaded capillary into a melting point apparatus.

    • Heat the sample at a rapid rate to quickly determine an approximate melting point. This saves time in subsequent, more precise measurements[11].

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Place a new, freshly prepared capillary with the sample into the apparatus.

    • Heat at a medium rate until the temperature is about 20°C below the approximate melting point.

    • Decrease the heating rate significantly, so the temperature rises by no more than 1-2°C per minute.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).

    • The recorded values constitute the melting point range. For best practice, repeat the determination with at least two more samples to ensure consistency[12].

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Dry Sample Prep2 Powder Sample Prep1->Prep2 Prep3 Load Capillary (2-3mm) Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Measure2 Heat Rapidly (Approx. MP) Measure1->Measure2 Measure3 Cool Apparatus Measure2->Measure3 Measure4 Heat Slowly (1-2°C/min) near Approx. MP Measure3->Measure4 Measure5 Record T_onset Measure4->Measure5 Measure6 Record T_clear Measure5->Measure6 Result Melting Point Range (T_onset - T_clear) Measure6->Result

Caption: Workflow for accurate melting point determination.

Solubility Profile: A Key Parameter in Drug Development

Solubility is a critical physicochemical property that influences many aspects of drug development, including synthesis, purification, and the design of dosage forms[13]. For 5-Bromo-2-hydrazinopyridine, qualitative data suggests it has some solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF), but is poorly soluble in water and non-polar solvents[8]. This solubility profile is crucial when planning reactions or developing formulations for in vitro and in vivo studies[14].

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility[6]. The protocol below describes how to ascertain the solubility of 5-Bromo-2-hydrazinopyridine in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. The concentration of the solute in the clear, filtered supernatant is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC[13].

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Bromo-2-hydrazinopyridine to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial. The presence of undissolved solid is essential to confirm that a saturated solution is formed[13].

    • Place the vials in an isothermal shaker or a constant temperature water bath set to the desired temperature (e.g., 25°C or 37°C)[6][13].

    • Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to reach equilibrium. The time required should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant[13].

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle[13].

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature[13].

    • Immediately filter the collected sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask to remove any undissolved microparticles[13].

  • Quantitative Analysis (UV-Vis Spectrophotometry Example):

    • Calibration Curve: Prepare a series of standard solutions of 5-Bromo-2-hydrazinopyridine of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve[15].

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve[15]. Measure the absorbance of the diluted sample at λmax.

    • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor. The result is typically expressed in units such as mg/mL or mol/L[15].

Workflow for Solubility Determination

SolubilityWorkflow cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result Eq1 Add Excess Solid to Solvent Eq2 Agitate at Constant Temp (24-72h) Eq1->Eq2 Eq3 Settle Undissolved Solid Eq2->Eq3 Sam1 Withdraw Supernatant Eq3->Sam1 Sam2 Filter Sample Sam1->Sam2 Sam3 Dilute Sample Sam2->Sam3 Sam4 Measure Concentration (e.g., UV-Vis, HPLC) Sam3->Sam4 Result Solubility Value (e.g., mg/mL) Sam4->Result

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

The physical properties of 5-Bromo-2-hydrazinopyridine, particularly its melting point and solubility, are fundamental parameters that guide its application in research and development. A melting point in the range of 132-137°C serves as a reliable indicator of its identity and purity. Its solubility profile—soluble in polar organic solvents but poor in aqueous media—is a critical consideration for reaction conditions, purification strategies, and the formulation of this compound for biological screening. The standardized protocols provided in this guide offer a robust framework for the accurate and reproducible determination of these essential properties, ensuring data integrity for researchers, scientists, and drug development professionals.

References

  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. Benchchem.
  • This compound | C5H6BrN3 | CID 52908344. PubChem.
  • 5-Bromo-2-hydrazinopyridine. Chem-Impex.
  • 5-Bromo-2-hydrazinopyridine CAS 77992-44-0. Home Sunshine Pharma.
  • 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals.
  • 5-Bromo-2-hydrazinopyridine 97 77992-44-0. Sigma-Aldrich.
  • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Benchchem.
  • Melting point determination. University of Alberta.
  • 5-Bromo-2-hydrazinopyridine. LookChem.
  • Melting point determination. SSERC.
  • Resolving Pyridin-4-ol Solubility for In Vitro Assays: A Technical Support Guide. Benchchem.
  • 5-Bromo-2-hydrazinopyridine 96.0+%, TCI America 1 g. Fisher Scientific.
  • DETERMINATION OF MELTING POINTS.
  • Melting Point Determination. Stanford Research Systems.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
  • 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. PubChem.

Sources

An In-depth Technical Guide to the Purity Analysis of 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-hydrazinylpyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its utility as a precursor for pharmacologically active molecules necessitates a rigorous and comprehensive approach to purity analysis to ensure the safety, efficacy, and reproducibility of downstream applications. This guide provides a detailed framework for the purity assessment of this compound, addressing the identification and quantification of the active pharmaceutical ingredient (API) and its potential process-related and degradation impurities. We will delve into the strategic application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to develop and validate robust analytical methods.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted pyridine derivative that features both a reactive bromine atom and a nucleophilic hydrazine moiety.[1] This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of complex organic molecules. The pyridine ring serves as a stable scaffold, while the bromine atom is a key handle for cross-coupling reactions, and the hydrazine group is readily converted into hydrazones or used to construct other nitrogen-containing heterocycles.[1]

Given its role as a critical starting material, the purity of this compound is of paramount importance. The presence of impurities, even at trace levels, can have significant repercussions on the yield, purity, and pharmacological properties of the final drug substance.[2] Therefore, a thorough understanding of the potential impurities and the analytical methods to detect and quantify them is essential for regulatory compliance and the successful development of new therapeutics.

Impurity Profiling: A Proactive Approach to Quality Control

Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance.[2] A comprehensive impurity profile is a critical component of any regulatory submission and is essential for ensuring the quality and safety of the API.[3] The impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are impurities that arise during the synthesis of the API. They can include unreacted starting materials, intermediates, by-products, and reagents.

  • Degradation Products: These impurities are formed by the decomposition of the API over time due to factors such as exposure to light, heat, humidity, or reactive excipients.

  • Residual Solvents: These are organic solvents used during the synthesis and purification process that are not completely removed.

A logical first step in impurity profiling is to understand the synthetic route of this compound. A common synthetic pathway involves the reaction of a di-substituted pyridine, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine, with hydrazine hydrate.[4] Another potential route starts from 2-amino-5-bromopyridine.

Based on these synthetic routes, a number of potential process-related impurities can be postulated:

Impurity Class Potential Impurities Origin
Starting Materials2,5-Dibromopyridine, 2-Chloro-5-bromopyridine, 2-Amino-5-bromopyridineIncomplete reaction
IntermediatesDiazonium salt intermediates (if starting from 2-amino-5-bromopyridine)Carryover from incomplete reaction
By-products2-Amino-3,5-dibromopyridineOver-bromination of 2-aminopyridine in the synthesis of the precursor
ReagentsHydrazineExcess reagent not fully removed during workup

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is necessary for the comprehensive purity analysis of this compound. The following sections detail the key techniques and provide exemplary protocols.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] A stability-indicating HPLC method is one that is validated to be able to separate the API from its degradation products and process-related impurities, thus providing a true measure of the API's purity.[6]

For a polar, aromatic compound like this compound, reversed-phase HPLC is the most suitable mode of separation. A C18 column is a good starting point due to its versatility and wide availability. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer is necessary to control the ionization state of the basic hydrazine and pyridine moieties, which ensures reproducible retention times and good peak shapes. A photodiode array (PDA) detector is recommended as it can provide spectral information that can help in peak identification and purity assessment.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s1 Weigh Reference Standard s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Volumetric Dilution s2->s3 h1 Inject into HPLC System s3->h1 Inject Sample h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 PDA Detection at 254 nm h2->h3 d1 Integrate Peak Areas h3->d1 Chromatogram d2 System Suitability Check (RSD, Tailing, Plates) d1->d2 d3 Calculate Purity (Area % Normalization) d2->d3

Caption: Workflow for HPLC Purity Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification of unknown impurities and degradation products.

By coupling the HPLC method described above to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the parent ion of each separated component, as well as its fragmentation pattern (MS/MS). This information can be used to elucidate the structure of unknown impurities.

  • LC System: Same as the HPLC method described in section 3.1.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for this class of compounds.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Structure Elucidation lc1 HPLC Separation of API and Impurities ms1 Electrospray Ionization (Positive Mode) lc1->ms1 Eluent ms2 Full Scan MS (Accurate Mass) ms1->ms2 ms3 Data-Dependent MS/MS (Fragmentation Pattern) ms2->ms3 a1 Correlate LC Peaks with MS Data ms3->a1 Mass Spectra a2 Propose Elemental Composition from Accurate Mass a1->a2 a3 Interpret Fragmentation for Structural Information a2->a3

Caption: Workflow for LC-MS Based Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR should be employed to confirm the structure of this compound and to characterize any isolated impurities.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazine group. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic CH7.0 - 8.5d, dd2-3, 8-9
-NH-Broad singlet--
-NH₂Broad singlet--

Note: The chemical shifts of the -NH and -NH₂ protons can be highly variable and may exchange with D₂O.

Data Interpretation and Reporting

The purity of this compound should be reported as a percentage, typically calculated using the area normalization method from the HPLC chromatogram. Any impurity present at a level greater than the reporting threshold (typically 0.05%) should be reported. Impurities exceeding the identification threshold (typically 0.10%) must be structurally characterized.[3]

Conclusion

The purity analysis of this compound is a critical aspect of quality control in drug development. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for the comprehensive assessment of its purity. By understanding the potential impurities and employing validated analytical methods, researchers can ensure the quality and consistency of this important synthetic intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Resolvemass. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]
  • Nicolas, E. C., & Scholz, T. H. (1998). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 825-836. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Waters Corporation. (2013).
  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-131. [Link]
  • Stolarczyk, M., et al. (2014). Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. Acta Poloniae Pharmaceutica, 71(5), 757-766. [Link]
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine.
  • Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

The Serendipitous Saga of Pyyridine-Based Hydrazines: From Obscurity to Pharmaceutical Cornerstones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Potency of a Unique Chemical Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as linchpins in the development of transformative therapeutics. The pyridine-based hydrazines, a class of organic compounds characterized by a pyridine ring linked to a hydrazine functional group, represent a compelling example of such a scaffold. Initially relegated to the annals of academic curiosity, these compounds have risen to prominence as the backbone of crucial medications, most notably in the fight against tuberculosis and in the advent of antidepressant therapies. This guide delves into the rich history of pyridine-based hydrazines, tracing their journey from initial discovery and the evolution of their synthesis to their profound impact on modern medicine. We will explore the key scientific breakthroughs, the pivotal figures behind them, and the enduring legacy of this unassuming yet powerful chemical entity.

The Dawn of an Era: Early Syntheses and a Fortuitous Discovery

The story of pyridine-based hydrazines is intrinsically linked to the broader history of heterocyclic and hydrazine chemistry. While the pyridine ring was first isolated from coal tar in the 19th century, its deliberate synthesis and derivatization took center stage with the advent of modern organic chemistry.[1] A significant early milestone in pyridine synthesis was the work of Arthur Rudolf Hantzsch in 1881, who developed a multi-component reaction to produce dihydropyridines, which could then be oxidized to pyridines.[2]

The other key component, hydrazine, was first synthesized in its pure anhydrous form by the Dutch chemist Lobry de Bruyn in 1895.[3] However, it was Emil Fischer who, in 1875, synthesized phenylhydrazine and coined the term "hydrazine".[3][4] Not long after, in 1887, Theodor Curtius successfully produced hydrazine sulfate.[3][5] These foundational discoveries set the stage for the eventual conjugation of these two moieties.

The first synthesis of a pyridine-based hydrazine, specifically isonicotinic acid hydrazide (isoniazid), was documented in 1912 by Hans Meyer and his doctoral student Josef Mally at the German University in Prague. Their work, however, was a purely chemical exploration of hydrazides of pyridinecarboxylic acids, and the profound biological activity of their creation would lie dormant for four decades.[6]

The true potential of pyridine-based hydrazines was unveiled through a remarkable stroke of serendipity in the early 1950s. At this time, tuberculosis was a global health crisis, and the search for effective treatments was a major scientific endeavor. Researchers at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG independently discovered the potent antitubercular activity of isoniazid.[6] This discovery marked a pivotal moment in the history of medicine, offering a highly effective and orally bioavailable treatment against Mycobacterium tuberculosis.[6]

The Evolution of Synthesis: From Laboratory Curiosities to Industrial Production

The journey from the initial synthesis of pyridine-based hydrazines to their large-scale production for pharmaceutical use is a testament to the ingenuity of process chemists. The methodologies have evolved to improve yield, safety, and cost-effectiveness.

Synthesis of Isoniazid: A Comparative Overview

Several methods have been developed for the synthesis of isoniazid. The most common approaches involve the reaction of a derivative of isonicotinic acid with hydrazine.

One of the primary methods involves the reaction of the ethyl ester of isonicotinic acid with hydrazine hydrate.[7] This method is often preferred due to its milder reaction conditions, typically conducted at temperatures around 70-75°C, which can lead to reduced energy costs.[7] Another common route is the direct condensation of isonicotinic acid with hydrazine, although this generally requires higher temperatures of 129-130°C.[7] A third approach begins with 4-cyanopyridine, which is reacted with hydrazine hydrate in an aqueous alkaline medium.[8]

Starting Material Reagents Typical Reaction Conditions Reported Yield Key Considerations
Ethyl isonicotinateHydrazine hydrate, Ethanol70-75°CUp to 72.9%[7]Lower reaction temperature, potentially lower energy costs.[7]
Isonicotinic acidHydrazine129-130°CUp to 70.1%[7]Higher reaction temperature.[7]
4-CyanopyridineHydrazine hydrate, NaOH (aq)100°C, reflux~62%[8]Utilizes a readily available starting material.

Table 1: Comparison of Common Synthetic Routes to Isoniazid

Optimization of reaction parameters, such as reaction time and molar ratios of reactants, has been a key focus of research to maximize yields. For instance, in the direct reaction of isonicotinic acid with hydrazine, extending the reaction time to four hours has been shown to increase the yield to as high as 78.6%.[7] Similarly, a molar ratio of 1:1.5 of ethyl isonicotinate to hydrazine has been found to provide a steady increase in yield.[7]

Synthesis of 2-Hydrazinopyridine: A Versatile Intermediate

2-Hydrazinopyridine is another important pyridine-based hydrazine that serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A common and straightforward method for its synthesis is the nucleophilic substitution of 2-chloropyridine with hydrazine hydrate.[9][10] This reaction is typically carried out at elevated temperatures, around 100°C, and can provide good yields.[10] For large-scale synthesis, a microchannel reactor has been employed to improve efficiency and yield, achieving up to 95.8%.[10]

Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine.

  • Addition of Hydrazine Hydrate: To the stirred 2-chloropyridine, add a significant excess of hydrazine hydrate (e.g., 10 volumes).

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for approximately 48 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., sodium sulfate), and concentrate the solution under reduced pressure to obtain the crude 2-hydrazinopyridine.

  • Purification: The crude product can be purified by column chromatography or other suitable methods.

G cluster_synthesis Synthesis of 2-Hydrazinopyridine 2-Chloropyridine 2-Chloropyridine Hydrazine Hydrate Hydrazine Hydrate Reaction Mixture Reaction Mixture Heating (100°C) Heating (100°C) Workup & Extraction Workup & Extraction 2-Hydrazinopyridine 2-Hydrazinopyridine

Mechanism of Action: Unraveling the Molecular Basis of Efficacy

The therapeutic success of pyridine-based hydrazines lies in their ability to interfere with critical biological pathways. The mechanism of action of isoniazid is a classic example of a prodrug that requires metabolic activation to exert its effect.

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase, KatG.[11][12][13] This activation process converts isoniazid into a reactive species, the isonicotinic acyl radical.[11] This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[13] This adduct, in turn, inhibits the action of an essential enzyme in the mycobacterial cell wall synthesis pathway called enoyl-acyl carrier protein reductase (InhA).[11] The inhibition of InhA blocks the synthesis of mycolic acids, which are crucial long-chain fatty acids that form a major component of the mycobacterial cell wall.[11][13] The disruption of mycolic acid synthesis ultimately leads to the death of the bacterium.[11]

G

Beyond Tuberculosis: The Expanding Therapeutic Landscape

While the impact of pyridine-based hydrazines on tuberculosis treatment is undeniable, their therapeutic applications extend to other significant areas of medicine.

The Dawn of Antidepressant Therapy: Iproniazid

In a parallel narrative of serendipitous discovery, iproniazid, a derivative of isoniazid, was initially developed as an antitubercular agent.[9] However, during clinical trials, it was observed that patients treated with iproniazid exhibited elevated mood and increased energy levels.[14] This led to its repurposing as the first monoamine oxidase inhibitor (MAOI) antidepressant, approved for use in 1958.[9] Iproniazid's mechanism of action involves the irreversible inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine.[14] Although its use was later curtailed due to concerns about hepatotoxicity, the discovery of iproniazid was a landmark event that opened the door to the pharmacological treatment of depression and laid the groundwork for the development of modern antidepressants.[9][15]

Emerging Applications in Oncology and Beyond

The versatility of the pyridine-based hydrazine scaffold has led to its exploration in a variety of other therapeutic areas. Recent research has highlighted the potential of pyridine derivatives as anticancer agents.[13][16][17][18] For instance, certain fluorinated pyridinium salt-based hydrazones have been shown to induce apoptosis in breast and colorectal tumor cells.[17] Pyridine-based compounds are also being investigated as enzyme inhibitors for various targets, including carbonic anhydrase and acetylcholinesterase.[11] Furthermore, new classes of pyridine and thiazole-based hydrazides have demonstrated promising anti-inflammatory and antimicrobial activities.[12] There is also emerging evidence for the potential of hydrazine-clubbed thiazoles as antidiabetic agents.[19]

The ability to readily modify the pyridine and hydrazine moieties allows for the creation of large libraries of derivatives with diverse biological activities, making this scaffold a continued area of interest for drug discovery and development.[20][21]

Conclusion: An Enduring Legacy and a Promising Future

The history of pyridine-based hydrazines is a compelling narrative of scientific discovery, where initial chemical explorations and serendipitous observations have led to the development of life-saving and life-altering medications. From the foundational synthesis of isoniazid to its unexpected efficacy against tuberculosis, and the parallel discovery of iproniazid's antidepressant properties, this class of compounds has left an indelible mark on human health.

The ongoing research into new synthetic methodologies and the exploration of novel therapeutic applications in areas such as oncology, inflammation, and metabolic diseases underscore the enduring relevance of the pyridine-based hydrazine scaffold. For researchers and drug development professionals, the story of these compounds serves as a powerful reminder of the importance of fundamental chemical research and the potential for transformative discoveries to emerge from unexpected quarters. The legacy of pyridine-based hydrazines is not merely a historical account but a continuing source of inspiration for the design and development of the next generation of innovative medicines.

References

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. (n.d.). PubMed.
  • Main methods of synthesizing isoniazid in laboratory. (2024, October 27). Google AI Overviews.
  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022, August 12). PMC - NIH.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020, September 25). PMC - NIH.
  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2025, August 6).
  • Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. (2025, August 8).
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). MDPI.
  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025, February 5). PMC - NIH.
  • Iproniazid. (n.d.). Wikipedia.
  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (n.d.). Google Patents.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • The discovery of antidepressants: a winding path. (1991, January 15). PubMed.
  • Structures of certain pyridine-based approved anticancer drugs, and the... (n.d.). ResearchGate.
  • Pyridazine and phthalazine derivatives with potential antimicrobial activity. (2007, September 1).
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University.
  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Hydrazine derivatives of pyridazine compounds. (n.d.). Google Patents.
  • The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant. (2016, January 27). Discover Magazine.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI.
  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017, February 3). Bentham Science.
  • Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). (2025, August 5).
  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab.
  • Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones. (2016, February 1). PubMed.
  • Pyridines: Multidrug-resistant tuberculosis (MDR-TB) inhibitors. (n.d.). PubMed.
  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. (2025, August 6).
  • Pyridine and quinoline molecules as crucial protagonists in the never-stopping discovery of new agents against tuberculosis. (2020, August 1). PubMed.
  • A Pyridine-Based Ligand With Two Hydrazine Functions for Lanthanide Chelation: Remarkable Kinetic Inertness for a Linear, Bishydrated Complex. (2015, June 15). PubMed.
  • Theodor Curtius: Revolutionizing Chemistry | Scientist Biography. (2023, October 11). YouTube.
  • The Late Show with Rob! Tonight's Special Guest: Hydrazine. (2005, January 19). University of California, Berkeley.
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
  • Hydrazine. (n.d.). Wikipedia.
  • STABLE ISONIAZID DERIVATIVES: IN SILICO STUDIES, SYNTHESIS AND BIOLOGICAL ASSESSMENT AGAINST Mycobacterium tuberculosis IN LIQUID CULTURE. (n.d.).
  • Literature reports for active pyridine, pyrazole based antidepressant... (n.d.). ResearchGate.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
  • Pyridine based anti‐TB agents and drugs along with their MIC against Mtb. (n.d.). ResearchGate.

Sources

The Pivotal Role of the Hydrazine Moiety in Pyridinyl Scaffolds: From Synthesis to Therapeutic Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The integration of the hydrazine (-NHNH₂) functional group into the pyridine ring system creates a class of compounds—pyridinyl hydrazines and their subsequent hydrazone derivatives—that hold significant importance across medicinal and coordination chemistry. This guide provides a comprehensive examination of the multifaceted roles of the hydrazine group in these scaffolds. We will explore its influence on molecular properties, its utility as a versatile synthetic intermediate, and its critical function as a pharmacophore in various therapeutic agents. Drawing from seminal and contemporary research, this document elucidates the synthesis, reactivity, and biological mechanisms of pyridinyl hydrazines, with a particular focus on their established role in antitubercular therapy and their emerging potential as anticancer agents. Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers and drug development professionals a thorough understanding of this vital chemical motif.

Introduction: The Strategic Importance of the Hydrazine Group

The pyridine ring is a privileged scaffold in drug discovery, prized for its hydrogen bonding capability, chemical stability, and water solubility.[1] When functionalized with a hydrazine group, the resulting pyridinyl hydrazine becomes a powerful and versatile building block. The hydrazine moiety is more than a simple linker; its unique electronic properties and high reactivity are instrumental in defining the biological activity and chemical utility of the parent molecule.

The most iconic example is Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone of first-line tuberculosis treatment for decades.[2][3] In INH, the hydrazide group is not merely a structural component but is central to its prodrug activation and mechanism of action.[4][5] Beyond this classic case, the hydrazine group often serves as a precursor to the hydrazone linkage (-NH-N=C-), a pharmacophore that has demonstrated a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects.[6][7]

This guide will deconstruct the role of the hydrazine group by examining its contributions from several key perspectives:

  • Synthetic Accessibility and Reactivity: Its role as a nucleophile and a precursor to more complex heterocyclic systems.

  • Medicinal Chemistry: Its function as a critical pharmacophore for target engagement, particularly in antitubercular and anticancer agents.

  • Coordination Chemistry: Its capacity, along with the pyridine nitrogen, to act as a potent ligand for forming stable metal complexes.

Synthesis and Reactivity: A Versatile Chemical Handle

The preparation of pyridinyl hydrazines is typically straightforward, making them attractive starting materials for chemical libraries. The primary reactivity of the hydrazine group is centered on the nucleophilicity of the terminal nitrogen atom.

General Synthesis of Pyridinyl Hydrazines

A common and efficient method for synthesizing pyridinyl hydrazines involves the nucleophilic aromatic substitution of a halopyridine with hydrazine hydrate.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Condensation Halopyridine Halopyridine (e.g., 2-chloropyridine) Product1 Pyridinyl Hydrazine Halopyridine->Product1 Reflux Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Product1 Solvent Solvent (e.g., Ethanol, Water) Product2 Pyridinyl Hydrazone Product1->Product2 Acid Catalyst (e.g., Acetic Acid) Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde->Product2

Caption: General synthetic workflow for pyridinyl hydrazines and hydrazones.

Experimental Protocol: Synthesis of 2-Hydrazinopyridine [8]

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1 equiv.) and hydrazine hydrate (3-5 equiv.). Ethanol or water can be used as a solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The hydrazine hydrate acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Workup: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by crystallization to yield the 2-hydrazinopyridine product.

Conversion to Hydrazones: The Gateway to Diverse Bioactivity

The true synthetic versatility of pyridinyl hydrazines is realized in their facile condensation with aldehydes and ketones to form stable pyridinyl hydrazones. This reaction provides a modular approach to generate large libraries of compounds for structure-activity relationship (SAR) studies. The resulting C=N double bond and the adjacent N-H group are critical features for biological target recognition, acting as hydrogen bond donors and acceptors.[6][9]

The Role in Medicinal Chemistry: From Isoniazid to Novel Cancer Therapeutics

The hydrazine/hydrazone moiety is a recurring motif in a multitude of biologically active pyridinyl compounds. Its role can range from being a key part of a prodrug activation mechanism to serving as a rigid linker that correctly orients other pharmacophoric groups for optimal target binding.

Antitubercular Activity: The Isoniazid Paradigm

Isoniazid (INH) is a prodrug that remains a first-line treatment for Mycobacterium tuberculosis (Mtb).[2] Its efficacy is entirely dependent on the chemical transformation of its hydrazide group within the bacterium.[3][4]

Mechanism of Action:

  • Uptake and Activation: INH passively diffuses into the Mtb cell.[5]

  • Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates INH, converting it into an isonicotinic acyl radical.[4][10]

  • Target Inhibition: This radical species is highly reactive and spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD⁺) to form a nicotinoyl-NAD adduct.[4]

  • Lethal Effect: This adduct binds covalently and irreversibly to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[5] This action blocks the synthesis of mycolic acids, which are essential, unique long-chain fatty acids required for the integrity of the mycobacterial cell wall.[3] Disruption of the cell wall leads to bacterial death.[5]

G cluster_0 Inside M. tuberculosis INH Isoniazid (INH) (Prodrug) Mtb Mycobacterium tuberculosis Cell INH->Mtb Passive Diffusion KatG KatG Enzyme (Catalase-Peroxidase) Radical Isonicotinic Acyl Radical KatG->Radical Activates Adduct Nicotinoyl-NAD Adduct Radical->Adduct + NAD NAD⁺ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibits Block Blockage of Mycolic Acid Synthesis InhA->Block Leads to Death Bacterial Cell Death Block->Death

Caption: Mechanism of action of the antitubercular drug Isoniazid.

Modern research continues to leverage the pyridinyl hydrazone scaffold to develop new antitubercular agents, including those effective against INH-resistant strains.[11][12] These novel compounds often combine the pyridine and hydrazone motifs with other heterocyclic systems, such as thiazole, to enhance activity.[1]

Anticancer Activity: A Scaffold for Kinase Inhibition and Beyond

The pyridinyl hydrazone framework has emerged as a promising scaffold for the development of novel anticancer agents.[13] The planar structure, combined with its hydrogen bonding capabilities, makes it well-suited for interacting with the ATP-binding pockets of various kinases, which are often dysregulated in cancer.

Many recently developed pyridine-urea and pyridine-hydrazone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[14][15]

Compound ClassCancer Cell LineTarget/Mechanism (if proposed)Activity (IC₅₀ / GI)Reference(s)
Pyridine-Urea DerivativesMCF-7 (Breast)VEGFR-2 Inhibition0.11 - 5.14 µM[14]
Pyridinyl-Triazole-HydrazoneMDA-MB-231 (Breast)BRAF/MEK Kinase InhibitionIC₅₀ = 39.2 µM[16]
2,4-Diarylaminopyrimidine HydrazoneThyroid Cancer CellsFAK InhibitionPotent, specific values varied[17]

Causality in Action: The hydrazine-derived linker serves a critical role in these designs. It provides the correct spatial arrangement and conformational rigidity to position the pyridine ring and other substituents for optimal interaction with amino acid residues in the target protein's active site. For example, in VEGFR-2 inhibitors, the ureido/hydrazone moiety often forms key hydrogen bonds with the hinge region of the kinase domain.[14]

Role in Coordination Chemistry: A Bidentate Ligand System

The pyridinyl hydrazine structure contains two key Lewis basic sites: the pyridine ring nitrogen and the amino nitrogens of the hydrazine group. This arrangement allows these molecules to act as effective bidentate or tridentate ligands, forming stable coordination complexes with a variety of transition metals.[18]

When a pyridinyl hydrazine is converted to a hydrazone, an additional imine nitrogen is introduced, creating a powerful tridentate NNN donor ligand system (picolinaldehyde 2-pyridylhydrazone, or PAPHYH, is a classic example). These ligands form highly stable, often colorful, complexes with metals like copper(II), nickel(II), and cobalt(III).[18]

Key Features and Applications:

  • Chelation: The ability to form a stable five- or six-membered ring with a metal center (the chelate effect) significantly enhances the thermodynamic stability of the resulting complex.

  • Electronic Tuning: Substituents on the pyridine ring or the hydrazone portion can modulate the electron-donating ability of the ligand, thereby tuning the electronic and redox properties of the metal center.

  • Applications: These metal complexes are being investigated for various applications, including:

    • Catalysis: As catalysts in organic reactions like oxidations and cross-couplings.[19]

    • Anticancer Agents: Some copper(II) complexes of pyridazine-based hydrazones have shown potent anticancer activity, inducing apoptosis in cancer cells.[18]

    • Materials Science: For the development of novel materials with interesting magnetic or optical properties.

Conclusion and Future Outlook

The hydrazine group is a cornerstone of functionality in pyridinyl compounds. Its significance extends far beyond its role in the legendary antitubercular drug Isoniazid. It is a synthetically accessible and reactive handle that provides a gateway to the vast chemical space of pyridinyl hydrazones. In medicinal chemistry, this moiety acts as a versatile pharmacophore and linker, enabling the rational design of potent inhibitors for a range of therapeutic targets, particularly in oncology. Furthermore, its inherent ability to chelate metals opens avenues in coordination chemistry for the development of novel catalysts and materials.

Future research will undoubtedly continue to exploit the unique properties of the pyridinyl hydrazine scaffold. The modularity of hydrazone synthesis makes it ideal for high-throughput screening and the application of machine learning for predictive drug design. As our understanding of complex biological pathways deepens, the ability to fine-tune the steric and electronic properties of these compounds will secure their place in the arsenal of medicinal chemists for years to come.

References

  • Wikipedia. (n.d.). Isoniazid.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?
  • Tibbitts, F., & Sharma, S. (2024, February 16). Isoniazid. In StatPearls. NCBI Bookshelf.
  • Ghodousi, A., et al. (2016, November 1). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis.
  • Gomes, M. N., et al. (2016, February 1). Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones. PubMed.
  • Turan-Zitouni, G., et al. (2010, May). Synthesis and antituberculosis activity of some N-pyridyl-N'-thiazolylhydrazine derivatives. European Journal of Medicinal Chemistry.
  • Wilsily, A., et al. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development - ACS Publications.
  • RSC Publishing. (2022, June 22). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies.
  • ResearchGate. (n.d.). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl).
  • Al-Ostoot, F. H., et al. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • ACS Publications. (n.d.). Pyridazine- versus Pyridine-Based Tridentate Ligands in First-Row Transition Metal Complexes. Inorganic Chemistry.
  • Kumar, A., et al. (2022, June 22). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and Antituberculosis Activity of Some N-Pyridyl-N'-thiazolylhydrazine Derivatives.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • MDPI. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.
  • Ghorab, M. M., et al. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • National Institutes of Health. (n.d.). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. PMC.
  • NINGBO INNO PHARMCHEM CO., LTD. (2025, December 28). 2-Hydrazinopyridine: A Key Player in Pharmaceutical Synthesis.
  • PubMed Central. (2025, July 4). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents.
  • ResearchGate. (2025, August 8). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest.
  • National Institutes of Health. (2024, November 19). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.
  • PubMed Central. (n.d.). Biological Activities of Hydrazone Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis.
  • National Institutes of Health. (2024, June 27). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC.
  • ACS Publications. (2009, July 29). A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. Organic Letters.
  • National Institutes of Health. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC.
  • ResearchGate. (2020, January 15). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
  • (Reference not used in text)
  • ResearchGate. (2025, August 6). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • (Reference not used in text)
  • (Reference not used in text)
  • (Reference not used in text)
  • (Reference not used in text)
  • (Reference not used in text)
  • (Reference not used in text)
  • (Reference not used in text)
  • (Reference not used in text)
  • (Reference not used in text)

Sources

A Technical Guide to the Reactivity of the Bromine Atom on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a deep, functional understanding of the reactivity of brominated pyridines is essential for the rational design of synthetic routes to novel therapeutics and functional materials. The pyridine ring's inherent electronic properties, combined with the positional nuances of a bromine substituent, create a rich and varied chemical landscape. This guide moves beyond simple reaction lists to provide a causal analysis of bromopyridine reactivity, focusing on the underlying principles that govern reaction outcomes. We will explore the positional effects on reactivity (C-2, C-3, vs. C-4), delve into the mechanisms of key transformations—including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions—and provide validated, step-by-step protocols for their execution.

Foundational Principles: The Electronic Landscape of Bromopyridines

The reactivity of a bromine atom on a pyridine ring is not determined in isolation. It is a direct consequence of the interplay between the electron-withdrawing nature of the ring nitrogen and the inductive and resonance effects of the bromine substituent.

The pyridine nitrogen renders the entire aromatic system electron-deficient, or π-deficient.[1] This has two major consequences:

  • Activation towards Nucleophilic Attack: The ring is inherently more susceptible to attack by nucleophiles compared to benzene, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions).[1][2]

  • Deactivation towards Electrophilic Attack: The ring is less susceptible to traditional electrophilic aromatic substitution.

A bromine atom acts primarily as an inductively electron-withdrawing group but also possesses lone pairs capable of π-donation (a resonance effect). The position of the bromine atom relative to the ring nitrogen dictates which effect dominates and, therefore, determines the primary reaction pathways available.

Positional Reactivity: A Tale of Three Isomers

The synthetic utility of a bromopyridine is fundamentally dictated by the location of the C-Br bond.

  • 2- and 4-Bromopyridine: These isomers are highly activated towards nucleophilic aromatic substitution (SNAr).[1][2][3] During nucleophilic attack at the C-2 or C-4 position, the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom through resonance.[1][2] This provides a significant stabilization pathway that is not available for attack at the C-3 position, lowering the activation energy for the reaction.[2] These positions are also highly amenable to a vast array of metal-catalyzed cross-coupling reactions.

  • 3-Bromopyridine: Lacking the direct resonance stabilization from the ring nitrogen, the bromine at C-3 is significantly less reactive towards traditional SNAr.[3] Its reactivity is primarily harnessed through organometallic pathways, such as metal-catalyzed cross-coupling and halogen-metal exchange, which do not rely on the formation of a Meisenheimer intermediate.

The general reactivity trend for bromopyridines in many common transformations, such as palladium-catalyzed cross-couplings and SNAr, often follows the order: 4-bromo > 2-bromo >> 3-bromo .[3]

Key Reaction Classes: Mechanisms and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing nucleophiles onto the pyridine ring, particularly at the 2- and 4-positions. The mechanism proceeds via a two-step addition-elimination pathway.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of SNAr at the C-2 position.

Causality in Experimental Design: The success of an SNAr reaction hinges on three factors: the activation of the substrate, the strength of the nucleophile, and the stability of the leaving group.

  • Substrate: As discussed, 2- and 4-halopyridines are strongly activated.[1] The presence of additional electron-withdrawing groups (e.g., -NO₂, -CF₃) ortho or para to the bromine will further increase the reaction rate.[3]

  • Nucleophile: Stronger nucleophiles (e.g., MeO⁻, R₂N⁻) react faster.

  • Leaving Group: While fluoride is often the best leaving group in SNAr due to its high electronegativity stabilizing the addition step, bromide is still an excellent and widely used leaving group.[4][5]

Metal-Catalyzed Cross-Coupling Reactions

For all three isomers, but especially for the less reactive 3-bromopyridine, palladium-catalyzed cross-coupling reactions are the most versatile methods for forming new C-C and C-N bonds.[6] These reactions have revolutionized synthetic chemistry and are cornerstones of modern drug discovery.[7][8]

The Suzuki-Miyaura coupling joins the bromopyridine (electrophile) with an organoboron reagent (nucleophile), such as a boronic acid or ester.[9] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[9]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Br-Pd(II)L₂(Py) Oxidative Addition Complex pd0->pd2_oad Oxidative Addition pd2_trans R-Pd(II)L₂(Py) Transmetalation Complex pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Py-R (Coupled Product) pd2_trans->product sub Py-Br (Bromopyridine) sub->pd2_oad boronic R-B(OR)₂ (Boronic Acid/Ester) boronic->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Activates Boron

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines [1]

This protocol provides a robust starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine the bromopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). This step is critical as oxygen can deactivate the palladium catalyst.[10]

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used.[1]

  • Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromopyridine is consumed (typically 12-24 hours).[11]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[11]

This reaction is a premier method for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[7][12] It has broad utility in medicinal chemistry where the arylamine moiety is a common structural motif.[13]

Protocol: General Procedure for Buchwald-Hartwig Amination of Bromopyridines [14]

  • Reaction Setup: To a dry, argon-flushed Schlenk vessel, add the bromopyridine (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, ~2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, ~4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the resulting mixture with stirring at a temperature typically ranging from 80 to 110 °C for 4-24 hours.

  • Monitoring & Workup: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Quench carefully with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[14]

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is then purified, typically by silica gel chromatography.[14]

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne.[15][16] This reaction is exceptionally useful for creating conjugated enyne and arylalkyne systems. It typically employs a dual-catalyst system of palladium and copper(I).[15]

Protocol: General Procedure for Sonogashira Coupling of Bromopyridines [17]

  • Reaction Setup: In a reaction vessel, dissolve the bromopyridine (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent, often a mixture like THF and an amine base (e.g., triethylamine, Et₃N), which also serves to neutralize the HBr byproduct.[15][17]

  • Degassing: Degas the solution thoroughly by sparging with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[17]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion as determined by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Purification: Separate the organic layer, dry it, and concentrate it. Purify the resulting crude material by column chromatography.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful strategy, particularly for 3-bromopyridine, to generate a nucleophilic pyridyl species that can then react with a wide range of electrophiles. This process involves treating the bromopyridine with a strong organometallic base, typically an organolithium reagent like n-butyllithium (nBuLi).

Causality in Experimental Design: This reaction is highly sensitive to temperature. For bromopyridines, the ring protons are somewhat acidic. If the reaction is performed at too high a temperature, competitive deprotonation can occur instead of the desired Br-Li exchange.[18] Therefore, these reactions are almost always conducted at very low temperatures (-78 °C to -100 °C) to ensure selectivity.[18] The choice of solvent is also critical; ethereal solvents like THF or diethyl ether are standard, but toluene can also be effective.[19][20]

Workflow: Halogen-Metal Exchange and Electrophilic Quench

Halogen_Exchange_Workflow start Start: 3-Bromopyridine step1 1. Dissolve in Anhydrous THF start->step1 step2 2. Cool to -78 °C (Critical for Selectivity) step1->step2 step3 3. Add n-BuLi dropwise step2->step3 intermediate Intermediate: 3-Lithiopyridine step3->intermediate step4 4. Add Electrophile (E+) (e.g., B(OiPr)₃, CO₂, Aldehyde) intermediate->step4 step5 5. Aqueous Workup step4->step5 end Product: 3-Substituted Pyridine step5->end

Caption: A typical workflow for generating a 3-lithiopyridine intermediate for subsequent functionalization.

Comparative Data Summary

The choice of synthetic strategy often depends on the desired transformation and the position of the bromine atom. The following table summarizes the general applicability of the discussed reaction classes to the different bromopyridine isomers.

Reaction Type2-Bromopyridine3-Bromopyridine4-BromopyridineRationale for Reactivity
SNAr HighLowVery HighNegative charge of the Meisenheimer intermediate is stabilized by the ring nitrogen at the 2- and 4-positions.[1][2]
Suzuki-Miyaura Coupling HighModerateHighReactivity generally follows C-4 > C-2 > C-3, influenced by the ease of oxidative addition to the Pd(0) catalyst.[3]
Buchwald-Hartwig Amination HighModerateHighSimilar to other Pd-catalyzed couplings, oxidative addition is generally more facile at the 2- and 4-positions.
Sonogashira Coupling HighModerateHighReactivity is dependent on the Pd/Cu catalytic cycles, with 2- and 4-isomers typically giving better yields than the 3-isomer.[21]
Halogen-Metal Exchange HighHighHighEffective for all isomers, but requires strict control of temperature (-78 °C) to prevent side reactions like deprotonation.[18]

Conclusion

The reactivity of the bromine atom on the pyridine ring is a nuanced and predictable field governed by fundamental electronic principles. The electron-deficient nature of the ring, modulated by the position of the bromine substituent, opens specific and powerful reaction pathways. Mastery of SNAr for the activated 2- and 4-positions, and a command of metal-catalyzed cross-coupling and halogen-metal exchange for all three isomers, provides the synthetic chemist with a robust toolkit. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of synthetic strategies, empowering researchers to efficiently construct the complex, nitrogen-containing molecules that are vital to drug discovery and materials science.

References

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. Benchchem.
  • Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. ElectronicsAndBooks.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Cambridge.
  • Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University.
  • The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Benchchem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Benchchem.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-hydrazinylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and GHS hazards associated with 2-Bromo-5-hydrazinylpyridine. Given the structural similarity and potential for laboratory confusion, this document also includes critical safety data for the more commercially prevalent isomer, 5-Bromo-2-hydrazinopyridine. The principles and protocols outlined herein are designed to empower researchers to work safely and effectively with these reactive chemical intermediates.

Compound Identification and Structural Context

In drug discovery and medicinal chemistry, hydrazide and hydrazine derivatives are pivotal building blocks for synthesizing a wide array of heterocyclic compounds with diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound is one such intermediate. However, it is critical to distinguish it from its isomer, 5-Bromo-2-hydrazinopyridine, as their hazard profiles may differ slightly, and incorrect identification can lead to improper handling.

IdentifierThis compound 5-Bromo-2-hydrazinopyridine
Structure (Image of this compound)(Image of 5-Bromo-2-hydrazinopyridine)
Synonyms (6-bromo-3-pyridinyl)hydrazine(5-Bromo-2-pyridyl)hydrazine[4]
CAS Number 1268882-60-5[5]77992-44-0[6][7]
Molecular Formula C₅H₆BrN₃[5]C₅H₆BrN₃[6][7]
Molecular Weight 188.03 g/mol [5][6]188.03 g/mol [4][6]
Appearance Data not specifiedWhite to almost white powder or crystal[7]
Melting Point Data not specified132-137 °C[6][7]

GHS Hazard Identification and Classification

Understanding the Globally Harmonized System (GHS) classification is the foundation of a robust safety protocol. Both isomers are classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Pictograms

The following pictograms are associated with these compounds, indicating the primary hazards:

PictogramHazard RepresentedRelevance to Hydrazinylpyridines
GHS06: Skull and Crossbones Acute Toxicity (Fatal or Toxic)Applicable to 5-Bromo-2-hydrazinopyridine, which is classified as "Toxic if swallowed".[4][8]
GHS05: Corrosion Skin Corrosion/Serious Eye DamageApplicable to 5-Bromo-2-hydrazinopyridine, which "Causes serious eye damage".[4][8]
GHS07: Exclamation Mark Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract IrritantApplicable to both isomers, covering skin/eye irritation and respiratory irritation.[5]
Hazard Statements and Precautionary Measures

The following table summarizes the GHS hazard statements (H-statements) for both isomers. While this compound is classified as "Harmful," its isomer 5-Bromo-2-hydrazinopyridine is rated as "Toxic" or "Fatal," demanding a higher level of caution.[6][8][9]

IsomerHazard ClassH-StatementSignal Word
This compound Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[5]Warning [5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[5]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[5]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation[5]
5-Bromo-2-hydrazinopyridine Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[6][8]Danger [6][8]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[6][8]
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damage[6][8]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation[6][8]

Risk Assessment and Safe Handling Protocols

A thorough risk assessment is mandatory before any work begins. The causality is clear: the inherent toxicity and irritant nature of the compound dictate the need for stringent controls to prevent exposure.

RiskAssessment cluster_plan Planning Phase cluster_controls Control Implementation cluster_action Execution Phase Start Identify Compound (CAS 1268882-60-5) ReviewSDS Review Safety Data Sheet (SDS) - GHS Hazards (H302, H315, H319, H335) - Precautionary Statements Start->ReviewSDS is primary source AssessProcedure Assess Experimental Procedure - Scale (mg vs g) - Duration - Manipulation (weighing, dissolution) ReviewSDS->AssessProcedure informs EngControls Select Engineering Controls - Certified Chemical Fume Hood AssessProcedure->EngControls determines need for PPE Select Personal Protective Equipment (PPE) - Nitrile Gloves (EN 374) - Chemical Safety Goggles (EN166) - Lab Coat EngControls->PPE complemented by Emergency Verify Emergency Equipment - Eyewash Station - Safety Shower - Spill Kit PPE->Emergency supported by Proceed Proceed with Experiment (Follow Safe Handling Workflow) Emergency->Proceed enables safe work

Caption: Risk assessment workflow before handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is a non-negotiable control to mitigate the risk of inhaling dust or vapors, directly addressing the H335 hazard ("May cause respiratory irritation").[5][10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[12]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][12] This is critical due to the H319 ("Causes serious eye irritation") and H318 ("Causes serious eye damage") classifications.[5][8]

  • Hand Protection: Wear nitrile gloves tested to a relevant standard (e.g., EN 374).[13] Inspect gloves for tears or holes before use and change them frequently, especially if contact with the substance is suspected. The H315 classification ("Causes skin irritation") necessitates robust skin protection.[5][8]

  • Body Protection: A buttoned lab coat must be worn at all times. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls fail or for major spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[11]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][14]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[14][15]

  • Contaminated clothing should be removed and laundered before reuse.[14]

Safe Handling Workflow for Solids

The physical form of this compound (a solid powder) presents a significant risk of aerosolization during handling. The following workflow is designed to minimize this risk.

HandlingWorkflow prep Step 1: Preparation - Don PPE (Gloves, Goggles, Lab Coat) - Turn on Fume Hood - Place all equipment inside hood (balance, spatula, container, solvent) weigh Step 2: Weighing - Place empty, capped container on balance and tare - Carefully transfer solid from stock bottle - Keep containers closed as much as possible - Avoid generating dust clouds prep->weigh Proceed dissolve Step 3: Dissolution - Cap the container with the weighed solid - Add solvent via syringe or pipette - Gently swirl to dissolve - Do not remove the unsealed container from hood weigh->dissolve Proceed cleanup Step 4: Cleanup - Decontaminate spatula and work surface - Seal waste container - Remove gloves and wash hands dissolve->cleanup Complete

Caption: Step-by-step workflow for safely weighing and dissolving the solid compound.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[10][16][17] If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor immediately.[10][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][16][17] If skin irritation occurs, seek medical advice/attention.[10][14] Remove contaminated clothing.[10]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[10][16][17] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10][12] Seek immediate medical attention, especially for the 5-bromo-2-hydrazinopyridine isomer, which can cause serious eye damage.[8][11]

  • Ingestion: Rinse mouth with water.[14][15] Get emergency medical help immediately.[15] Do NOT induce vomiting.

  • Spills:

    • Minor Spills: For small spills inside a fume hood, use dry cleanup procedures.[13][18] Avoid generating dust.[18] Carefully sweep or vacuum the material into a sealed, labeled container for disposal.[12][18]

    • Major Spills: Evacuate the area and alert others.[18][19] Prevent the spill from entering drains.[13][18] Contact your institution's environmental health and safety department for cleanup.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][15][17]

  • Some suppliers recommend storing in a freezer under -20°C in an inert atmosphere.[20]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][15][17]

  • Keep away from heat and sources of ignition.[10]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[10][16][17]

  • Do not dispose of down the drain or into the environment. All waste must be handled as hazardous.[13]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information.
  • LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • Fisher Scientific. (2024). Sicherheitsdatenblatt: 2-Bromo-6-hydrazinopyridine.
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • PubChem. (n.d.). 2-Bromo-5-nitropyridine. National Center for Biotechnology Information.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • Rodrigues, F. A. R., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4934.
  • Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Research in Pharmaceutical Sciences, 7(5), Suppl 1, S1-S1.
  • Al-Ostoot, F. H., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry, 3(3), 819-826.

Sources

The Vanguard of Discovery: A Technical Guide to the Potential Applications of Novel Brominated Pyridine Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of unique chemical properties inherent in the pyridine ring and the hydrazine functional group, further modulated by bromine substitution, presents a compelling frontier in chemical and pharmaceutical research. This technical guide provides an in-depth exploration of novel brominated pyridine hydrazines, versatile synthons that are pivotal in the generation of a new class of bioactive molecules. We will elucidate their synthesis, explore their derivatization into potent hydrazone analogues, and detail their significant potential in therapeutic areas, particularly as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights into this promising class of compounds.

Introduction: The Strategic Amalgamation of Bromine, Pyridine, and Hydrazine

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its nitrogen heteroatom imparts favorable physicochemical properties, including improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[3] The introduction of a bromine atom onto the pyridine ring is a strategic modification; it not only enhances metabolic stability but also serves as a versatile chemical handle for further functionalization through cross-coupling reactions.[4][5]

Hydrazines and their derivatives, hydrazones, are a class of compounds with a rich history of biological activity, including antimicrobial, anticonvulsant, and antitumoral properties.[2][6] The reactive -NH-NH₂ group is a key building block in the synthesis of a wide array of heterocyclic compounds.[7][8]

The combination of these three components—a brominated pyridine core linked to a hydrazine moiety—creates a bifunctional platform with significant untapped potential. The bromine atom can influence the pharmacokinetic profile of the molecule, while the hydrazine group provides a reactive site for the synthesis of diverse libraries of hydrazone derivatives.[9] This guide will delve into the synthesis of these foundational brominated pyridine hydrazines and their subsequent application in the development of novel therapeutics.

Synthetic Pathways and Key Intermediates

The synthesis of brominated pyridine hydrazines is a critical first step in exploring their potential applications. A key and accessible intermediate is 2-bromo-6-hydrazinylpyridine .

Synthesis of 2-Bromo-6-hydrazinylpyridine

A robust and well-established method for the synthesis of 2-bromo-6-hydrazinylpyridine involves the nucleophilic aromatic substitution of a di-substituted pyridine.[10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2,6-dibromopyridine (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (approx. 5-6 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 115°C) for 18 hours.[11]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-heptane) to yield 2-bromo-6-hydrazinylpyridine as an off-white solid.[11]

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: The use of a large excess of hydrazine hydrate is crucial to drive the monosubstitution reaction and minimize the formation of the di-substituted product, 2,6-dihydrazinylpyridine.[4]

  • Ethanol as Solvent: Ethanol is a suitable solvent that facilitates the dissolution of the reactants and is appropriate for the reflux temperature required for the reaction.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of Brominated Pyridine Hydrazine cluster_1 Derivatization to Brominated Pyridine Hydrazone 2,6-Dibromopyridine 2,6-Dibromopyridine Reaction1 Nucleophilic Aromatic Substitution (Ethanol, Reflux) 2,6-Dibromopyridine->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 2-Bromo-6-hydrazinylpyridine 2-Bromo-6-hydrazinylpyridine Reaction1->2-Bromo-6-hydrazinylpyridine Reaction2 Condensation Reaction (Acid Catalyst, Ethanol) 2-Bromo-6-hydrazinylpyridine->Reaction2 Aldehyde_Ketone Aldehyde or Ketone (R1, R2) Aldehyde_Ketone->Reaction2 Brominated_Pyridine_Hydrazone Brominated Pyridine Hydrazone Derivative Reaction2->Brominated_Pyridine_Hydrazone

Caption: Synthetic workflow for brominated pyridine hydrazones.

Derivatization to Brominated Pyridine Hydrazones

The true potential of brominated pyridine hydrazines is unlocked through their conversion to hydrazones. This is typically achieved via a condensation reaction with an aldehyde or ketone.[12]

General Experimental Protocol:

  • Dissolution: Dissolve the brominated pyridine hydrazine (e.g., 2-bromo-6-hydrazinylpyridine) in a suitable solvent such as ethanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0 - 1.1 eq).

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: The resulting hydrazone often precipitates from the solution upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Self-Validating System:

The successful synthesis of the target brominated pyridine hydrazine and its hydrazone derivatives must be confirmed through rigorous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of substituents and the formation of the C=N double bond in the hydrazone.[13][14]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups, such as the N-H stretch of the hydrazine/hydrazone and the C=N stretch of the hydrazone.[14][15]

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound and the characteristic isotopic pattern of bromine (M+ and M+2 peaks in an approximate 1:1 ratio) provides definitive evidence of its presence.[16][17]

Potential Applications in Drug Discovery

The structural features of brominated pyridine hydrazones make them prime candidates for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

Hydrazone derivatives incorporating a pyridine moiety have demonstrated significant anticancer properties.[1][18] The mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.[19][20]

Proposed Mechanism of Action:

  • Enzyme Inhibition: Pyridine-based molecules are known to act as enzyme inhibitors.[21] Brominated pyridine hydrazones could potentially target and inhibit key signaling proteins involved in cancer cell proliferation, such as receptor tyrosine kinases (e.g., c-Met) or serine/threonine kinases in the MAPK pathway (e.g., BRAF, MEK).[18][22]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by upregulating pro-apoptotic proteins like p53 and JNK, while downregulating cell cycle-associated proteins such as cyclin D1.[19]

Diagram of a Potential Anticancer Mechanism:

G BPH Brominated Pyridine Hydrazone RTK Receptor Tyrosine Kinase (e.g., c-Met) BPH->RTK Inhibition MAPK MAPK Pathway (BRAF, MEK) BPH->MAPK Inhibition p53 p53 Upregulation BPH->p53 JNK JNK Upregulation BPH->JNK RTK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces JNK->Apoptosis Induces

Caption: Potential anticancer mechanisms of brominated pyridine hydrazones.

Quantitative Data on Related Compounds:

While specific data for novel brominated pyridine hydrazines is emerging, the potency of related structures highlights their potential.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Isatin HydrazoneA-2780-0.4987 to -0.8138 (log IC50)[18]
Pyridine-Isatin HydrazoneMCF-7-0.1293 to 0.2459 (log IC50)[18]
Pyridine DerivativeHepG24.5 ± 0.3[19]
Antimicrobial Activity

The threat of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[18] Hydrazones and their metal complexes have shown considerable promise in this area.[5][23]

Mechanism and Enhancement of Activity:

  • Disruption of Microbial Processes: Pyridine-based compounds can inhibit essential enzymes or disrupt the integrity of microbial cell membranes, leading to cell death or growth inhibition.[24]

  • Chelation and Metal Complexes: The hydrazone moiety is an excellent chelating agent for metal ions.[23] The formation of metal complexes with ions such as cobalt, nickel, copper, and zinc can significantly enhance the antimicrobial activity of the parent hydrazone ligand.[3][7] This is often attributed to the chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.[21]

Diagram of Metal Chelation and Antimicrobial Action:

G cluster_0 Enhanced Antimicrobial Activity BPH_Ligand Brominated Pyridine Hydrazone Ligand Chelation Chelation BPH_Ligand->Chelation Metal_Ion Metal Ion (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) Metal_Ion->Chelation Metal_Complex Metal-Hydrazone Complex (Increased Lipophilicity) Chelation->Metal_Complex Cell_Membrane Microbial Cell Membrane Metal_Complex->Cell_Membrane Enhanced Penetration Inhibition Inhibition of Essential Enzymes/Processes Cell_Membrane->Inhibition Leads to

Caption: Metal chelation enhances antimicrobial activity.

Future Directions and Conclusion

Brominated pyridine hydrazines represent a class of molecules with immense potential, acting as a bridge between established pharmacophores to create novel chemical entities. Their straightforward synthesis and the ease of diversification into a wide array of hydrazone derivatives make them an attractive platform for high-throughput screening and lead optimization.

Future research should focus on:

  • Expanding the Library: Synthesizing a broad range of brominated pyridine hydrazone derivatives by varying the substitution on both the pyridine ring and the carbonyl precursor.

  • Structure-Activity Relationship (SAR) Studies: Systematically evaluating the impact of different substituents on biological activity to guide the design of more potent and selective compounds.[3]

  • Elucidating Mechanisms of Action: In-depth biological studies to pinpoint the specific molecular targets and pathways affected by these compounds.

  • Exploring Agrochemical and Material Science Applications: The inherent reactivity and coordination properties of these molecules suggest potential applications beyond medicine, for instance, as pesticides or functional materials.

References

  • Çetinkaya, Y., et al. (2021). Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties. Archiv der Pharmazie, 354(5), e2000377. [Link]
  • Al-Ktaifani, M. M., et al. (2023). Synthesis and Investigation of New Pyridine Metal Complexes as Possible Antibacterial Agents Against Digestive System harmful Bacteria causing Human Malnutrition.
  • Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine.
  • Koutsourea, A., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 14(5), 5656–5662. [Link]
  • Al-Omair, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 15-29. [Link]
  • Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Hydrazone. [Link]
  • Al-Omair, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 15-29. [Link]
  • Szymańska, E., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(18), 5585. [Link]
  • Al-Ostath, A., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3644. [Link]
  • Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine.
  • Çetinkaya, Y., et al. (2021). Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties. Archiv der Pharmazie, 354(5), e2000377. [Link]
  • Szymańska, E., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Aday, B., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1230, 129881. [Link]
  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. [Link]
  • Hruban, L., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • Gatt, L., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(21), 6489. [Link]
  • Al-Majedy, Y. K., et al. (2023). Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater. RSC Advances, 13(41), 28835-28848. [Link]
  • Gökçe, M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 1(3), 114-121. [Link]
  • Al-Hamdany, A. W. J., & Al-Amiery, A. A. (2023). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest.
  • Goswami, S., et al. (2020). Hydrazones and their metal complexes: A short review on their biological potential.
  • Tethys Chemical. (2023). The Role of Halogenated Pyridines in Modern Drug Discovery. [Link]
  • Mishra, K. N., et al. (2024). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 14(12), 8235-8255. [Link]
  • Mishra, K. N., et al. (2024). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 14(12), 8235-8255. [Link]
  • Wang, S., et al. (2023). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 28(13), 5184. [Link]
  • Mishra, K. N., et al. (2024). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 14(12), 8235-8255. [Link]
  • MySkinRecipes. (n.d.). 2-Bromo-6-hydrazinylpyridine. [Link]
  • Tethys Chemical. (2023). The Role of Bromine in Modern Pharmaceuticals. [Link]
  • Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847-858. [Link]
  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. [Link]
  • LibreTexts Chemistry. (2023).
  • He, J. Y., et al. (2016). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1245-1256. [Link]
  • Open Access Journals. (2023). A Brief View on Pyridine Compounds. [Link]
  • Head, M., & McAllister, T. (1982). Detection by Mass Spectrometry of Hydrocarbon Biradicals, Pyridine and Aniline in a Flame Ionization Detector. Australian Journal of Chemistry, 35(8), 1743-1746. [Link]
  • Kim, H., et al. (1995). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 25(1), 35-47. [Link]
  • Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6163. [Link]

Sources

2-Bromo-5-hydrazinylpyridine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-hydrazinylpyridine and Its Isomers as Heterocyclic Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinylpyridines are a pivotal class of heterocyclic intermediates, prized for their utility in constructing complex molecular architectures. This guide focuses on this compound and its closely related, more commonly utilized isomer, 5-Bromo-2-hydrazinopyridine. We will delve into their synthesis, physicochemical properties, and characteristic reactions. By explaining the causality behind experimental choices and showcasing their application in the synthesis of pharmacologically active agents, this document serves as a comprehensive resource for professionals in medicinal chemistry and organic synthesis. We will explore how the strategic placement of the bromo and hydrazinyl functionalities provides a versatile platform for generating novel compounds with significant potential in drug discovery and materials science.

Introduction: The Strategic Value of Bromohydrazinylpyridines

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure due to its presence in numerous natural products and pharmaceuticals. The introduction of reactive functional groups onto this ring transforms it into a versatile building block. This compound, with its IUPAC name (6-bromo-3-pyridinyl)hydrazine, and its isomer 5-Bromo-2-hydrazinopyridine, or (5-bromopyridin-2-yl)hydrazine, are powerful examples of such building blocks[1][2][].

These compounds uniquely combine three key features:

  • The Pyridine Core: A nitrogenous heterocycle that can influence solubility, basicity, and engage in hydrogen bonding.

  • The Hydrazine Moiety (-NHNH₂): A potent nucleophile and a precursor to a wide array of functional groups, most notably hydrazones, and a key component for constructing other heterocyclic rings like pyrazoles and triazoles[4][5].

  • The Bromo Substituent (-Br): A versatile synthetic handle. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a prime participant in modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive molecular diversification[6].

This guide will primarily focus on the more commercially available and extensively documented 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0) as a representative example, while also providing information on the titular 2-bromo-5-hydrazinyl isomer where available. The principles of synthesis and reactivity are largely translatable between the isomers.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical properties is fundamental to its effective use in synthesis. The properties of 5-Bromo-2-hydrazinopyridine are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₆BrN₃[1][4][7]
Molecular Weight 188.03 g/mol [1][4][7]
Appearance White to light yellow or beige crystalline powder/solid[4][8]
Melting Point 132 - 137 °C[4][7]
CAS Number 77992-44-0[2][4][7]
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMF; poorly soluble in non-polar solvents.[9]
IUPAC Name (5-bromopyridin-2-yl)hydrazine[2][]

Synthesis of Bromohydrazinylpyridines: Rationale and Protocols

The synthesis of bromohydrazinylpyridines can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Route 1: Nucleophilic Aromatic Substitution

This is the most direct and common approach, involving the displacement of a halide (typically chloro or bromo) at the 2- or 6-position of the pyridine ring with hydrazine.

Causality and Experimental Insight:

  • Starting Material: 2-Chloro-5-bromopyridine or 2,5-dibromopyridine are excellent substrates. The halide at the 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O) is used as the nucleophile. A large excess is often employed to maximize the displacement reaction and minimize the formation of undesired dimer byproducts, where a second molecule of the pyridine halide reacts with the newly formed product[10].

  • Solvent & Temperature: The reaction can be run neat in excess hydrazine hydrate or in a high-boiling solvent like 1-propanol or N,N-dimethylformamide (DMF)[9][11][12]. Heating (e.g., 80-100 °C) is required to overcome the activation energy of the substitution reaction[9][12].

Synthesis_Route_1 start 2-Chloro-5-bromopyridine reagent + Hydrazine Hydrate (excess) product 5-Bromo-2-hydrazinopyridine start:e->product:w SNAr Reaction conditions Solvent (e.g., Propanol) Heat (80-100°C) workup Cooling & Crystallization product->workup Purification

Detailed Protocol: Synthesis of 5-Bromo-2-hydrazinopyridine (Adapted from literature procedures[9][10][13])

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-bromopyridine (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as 1-propanol or DMF (approx. 5-10 volumes), followed by the slow addition of hydrazine hydrate (3-5 eq)[9]. The excess hydrazine acts as both reactant and acid scavenger.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product often crystallizes directly from the solution.

  • Purification: Collect the solid product by filtration, wash with cold water or a minimal amount of cold ethanol to remove excess hydrazine and salts, and dry under vacuum to yield pure 5-Bromo-2-hydrazinopyridine.

Route 2: Diazotization and Reduction

This alternative route starts from an aminopyridine, converting the amino group into a hydrazine functionality.

Causality and Experimental Insight:

  • Starting Material: 2-Amino-5-bromopyridine is the precursor.

  • Step 1: Diazotization: The amino group is treated with sodium nitrite (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C)[9]. This generates a highly reactive diazonium salt intermediate. Precise temperature control is critical to prevent decomposition of the unstable diazonium salt.

  • Step 2: Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A mild reducing agent like stannous chloride (SnCl₂) in HCl is effective for this transformation[9]. The reducing agent is added to the cold diazonium salt solution to ensure a controlled reaction.

Key Reactions and Mechanistic Insights

The synthetic power of this compound lies in the reactivity of its hydrazine group, which serves as a gateway to numerous complex structures.

Reactivity_Diagram start_node This compound aldehyde aldehyde start_node->aldehyde Reacts with fused_ring Fused Heterocyclic Systems (e.g., Triazolopyridines) cyclization cyclization cyclization->fused_ring

Hydrazone Formation

The most fundamental reaction of the hydrazine moiety is its condensation with aldehydes or ketones to form hydrazones. This reaction is highly efficient and typically proceeds under mild acidic catalysis. The resulting hydrazone C=N-NH- linkage is a common pharmacophore and a versatile intermediate itself[4][5].

Mechanism Rationale: The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine (-NH₂) onto the electrophilic carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the stable hydrazone product.

Cyclization Reactions

Hydrazinylpyridines are exceptional precursors for creating fused bicyclic heterocyclic systems. By reacting the hydrazine with a reagent containing two electrophilic sites, various five- or six-membered rings can be annulated to the pyridine core.

  • Pyrazolopyridines: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings fused to the pyridine.

  • Triazolopyridines: Acylation of the hydrazine followed by thermal or acid-catalyzed cyclization can yield triazolopyridine scaffolds. These structures are of significant interest in drug discovery.

The bromine atom typically remains intact during these transformations, allowing for subsequent functionalization of the fused ring system via cross-coupling chemistry.

Applications in Drug Discovery and Beyond

The true value of this compound and its isomers is demonstrated by their application as key intermediates in the synthesis of bioactive molecules.

  • Pharmaceutical Development: These building blocks are instrumental in creating novel compounds for therapeutic intervention. The hydrazone derivatives have shown promise as anti-cancer and anti-inflammatory agents[4]. The ability to construct diverse heterocyclic systems allows for the exploration of vast chemical space in the search for enzyme inhibitors, receptor antagonists, and other pharmacologically active molecules[11][12][14].

  • Agrochemicals: The same structural motifs that are effective in pharmaceuticals can also be applied to agriculture. These intermediates are used to synthesize novel herbicides and fungicides, contributing to crop protection and yield improvement[4].

  • Materials Science and Coordination Chemistry: The hydrazine functionality can act as a ligand, coordinating with metal ions. This property is exploited in the preparation of novel catalysts and functional materials[4]. The pyridine nitrogen can also participate in metal coordination, making these compounds effective bidentate ligands[11].

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of bromohydrazinylpyridines is paramount for laboratory safety.

Hazard Profile:

  • GHS Classifications for this compound (CAS 1268882-60-5):

    • H302: Harmful if swallowed[1].

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

    • H335: May cause respiratory irritation[1].

  • GHS Classifications for 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0):

    • H301: Toxic if swallowed[7].

    • H315: Causes skin irritation[7].

    • H318: Causes serious eye damage[7].

    • H335: May cause respiratory irritation[7].

Recommended Practices:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves[8][15].

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8][15]. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[15].

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

This compound and its isomers are more than just chemical intermediates; they are enabling tools for innovation in the molecular sciences. Their well-defined reactivity, stemming from the nucleophilic hydrazine group and the versatile bromine handle, provides chemists with a reliable and powerful platform for synthesizing complex molecules. From developing next-generation pharmaceuticals and agrochemicals to creating novel materials, the strategic application of these heterocyclic building blocks will continue to drive progress and discovery in research and development.

References

  • This compound | C5H6BrN3 | CID 52908344 - PubChem.
  • 5-Bromo-2-hydrazinopyridine CAS 77992-44-0 - Home Sunshine Pharma. Home Sunshine Pharma. [Link]
  • 2-Bromo-6-hydrazinylpyridine - PMC.
  • 5-Bromo-2-hydrazinopyridine - Pipzine Chemicals. Pipzine Chemicals. [Link]
  • 5-Bromo-2-hydrazinopyridine - LookChem. LookChem. [Link]
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
  • (IUCr) 2-Bromo-6-hydrazinylpyridine.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH.
  • (PDF) 2-Bromo-6-hydrazinylpyridine - ResearchGate.
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. MDPI. [Link]

Sources

Methodological & Application

Synthesis of Bio-active Hydrazone Derivatives from 2-Bromo-5-hydrazinylpyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of novel hydrazone derivatives from 2-Bromo-5-hydrazinylpyridine. Hydrazones incorporating a pyridine scaffold are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. This document provides a robust, step-by-step protocol for the acid-catalyzed condensation of this compound with various aromatic and aliphatic aldehydes and ketones. It delves into the mechanistic underpinnings of the reaction, offers a representative substrate scope, and provides guidance on the characterization of the resulting products, making it an essential resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Significance of Pyridine-Based Hydrazones

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are lauded for a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] When the pyridine moiety is coupled with the versatile hydrazone functional group (-NH-N=CH-), the resulting molecules often exhibit enhanced biological activity.[3][4] Hydrazones are known to be crucial intermediates in the synthesis of various heterocyclic compounds and have demonstrated a broad array of pharmacological effects, such as anticonvulsant, analgesic, and antitubercular activities.[5][6]

The title compound, this compound, serves as a valuable building block, combining the key features of a halogenated pyridine ring—amenable to further functionalization via cross-coupling reactions—with a reactive hydrazine group. The synthesis of its hydrazone derivatives opens a gateway to a vast chemical space of potential drug candidates. This guide provides the necessary protocols and scientific rationale to empower researchers to explore this promising class of compounds.

Reaction Mechanism and Rationale

The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a nucleophilic addition-elimination reaction, analogous to imine formation.[7][8] The reaction is typically catalyzed by a small amount of acid, which serves a crucial dual role.

Step 1: Nucleophilic Attack The reaction commences with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is reversible and leads to the formation of a tetrahedral intermediate, a carbinolamine.

Step 2: Acid Catalysis and Dehydration The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom result in the formation of the stable C=N double bond characteristic of the hydrazone. The optimal pH for this reaction is typically mildly acidic (around 4-5), as a pH that is too low will protonate the starting hydrazine, rendering it non-nucleophilic.[9]

Below is a diagram illustrating the acid-catalyzed mechanism for hydrazone formation.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acid-Catalyzed Dehydration R1_CO_R2 R1(C=O)R2 Intermediate1 R1(C(O-)-N+H2NH-Py)R2 R1_CO_R2->Intermediate1 + H2N_NH_Py H2NNH-Py Carbinolamine R1(C(OH)-NHNH-Py)R2 Intermediate1->Carbinolamine Proton Transfer Protonated_Carbinolamine R1(C(OH2+)-NHNH-Py)R2 Carbinolamine->Protonated_Carbinolamine + H+ Imine_Intermediate R1(C=N+HNH-Py)R2 Protonated_Carbinolamine->Imine_Intermediate - H2O Hydrazone R1(C=NNH-Py)R2 + H3O+ Imine_Intermediate->Hydrazone - H+ G Reactants This compound + Aldehyde/Ketone Reaction Ethanol, Acetic Acid (cat.) Reflux, 2-6h Reactants->Reaction Cooling Cool to Room Temp. Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure Hydrazone Derivative Purification->Product

Sources

Application Notes and Protocols: The Strategic Utility of 2-Bromo-5-hydrazinylpyridine in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 mitogen-activated protein (MAP) kinase is a critical node in cellular signaling cascades that regulate inflammatory responses. Its role in the production of pro-inflammatory cytokines like TNF-α and IL-1β has established it as a compelling therapeutic target for a host of autoimmune and inflammatory diseases.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of 2-Bromo-5-hydrazinylpyridine , a versatile and strategic starting material for the synthesis of potent and selective p38 MAP kinase inhibitors. We will explore the chemical rationale behind its use, focusing on the construction of core heterocyclic scaffolds and subsequent diversification to optimize pharmacological activity.

Introduction: p38 MAP Kinase as a Therapeutic Target

The p38 MAP kinase family consists of four isoforms (α, β, γ, δ) that act as serine/threonine kinases.[3][4] These enzymes are activated by environmental stresses and inflammatory cytokines through a three-tiered kinase cascade, primarily involving MAP3Ks (like TAK1, ASK1) and MAP2Ks (MKK3, MKK6).[3][5] Once activated via dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif, p38 kinases phosphorylate a variety of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to the upregulation of inflammatory mediators.[4][5]

Inhibition of p38α, the most ubiquitously expressed isoform, has been a major focus of drug discovery efforts to develop orally bioavailable anti-inflammatory agents.[1] A significant class of p38 inhibitors are the pyridinylimidazoles and related heterocycles, which act as ATP-competitive inhibitors by binding to the kinase hinge region.[2][6] The development of next-generation inhibitors often relies on modular synthetic strategies that allow for the systematic exploration of the ATP-binding site.

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the canonical p38 signaling cascade, highlighting the upstream activators and key downstream effectors.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_map3k MAPKKK cluster_map2k MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_cellular Cellular Response Stimuli Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) MAP3K TAK1, ASK1, MEKKs Stimuli->MAP3K Activation MAP2K MKK3, MKK6 MAP3K->MAP2K Phosphorylation p38 p38α/β/γ/δ MAP2K->p38 Phosphorylation (Thr180/Tyr182) Kinases MAPKAPK-2/3 MSK1, MNK1 p38->Kinases Phosphorylation TFs Transcription Factors (ATF-2, MEF2C, STAT1) p38->TFs Phosphorylation Response Inflammation (↑ TNF-α, IL-1β, COX-2) Apoptosis, Cell Cycle Arrest Kinases->Response TFs->Response

Caption: The p38 MAP Kinase signaling cascade.

The Strategic Role of this compound

This compound is a highly valuable building block for constructing p38 MAP kinase inhibitors due to its bifunctional nature. This structure provides two orthogonal chemical handles for a modular and efficient synthesis.

  • The Hydrazine Moiety (-NHNH₂): This nucleophilic group is primed for cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds or their equivalents. This reaction is a classic and robust method for forming five-membered heterocyclic rings, such as pyrazoles or pyrazolones.[7][8] These heterocycles often form the central core of kinase inhibitors, providing the necessary scaffold to position other key pharmacophoric elements correctly within the ATP-binding pocket.

  • The 2-Bromopyridine Moiety: The bromine atom on the pyridine ring is an excellent handle for late-stage diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl or heteroaryl substituents. In the context of p38 inhibitors, this position is often modified to interact with a hydrophobic region of the ATP-binding site, thereby enhancing potency and modulating selectivity against other kinases.[9]

This dual functionality allows for a convergent synthetic strategy where the core is first assembled, followed by diversification, which is highly advantageous in a drug discovery setting for generating structure-activity relationship (SAR) data.

General Synthetic Workflow

The overall strategy involves a two-stage process: initial heterocycle formation followed by cross-coupling to install the final diversifying group.

synthetic_workflow Start This compound Core Bromopyridinyl-Pyrazole Core Intermediate Start->Core Cyclocondensation (e.g., Knorr Pyrazole Synthesis) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Core Final Final p38 Inhibitor Core->Final Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Final

Caption: Convergent synthesis of p38 inhibitors.

Experimental Protocols

Safety Precaution: this compound and related hydrazine compounds are potentially hazardous. They may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of the 6-Bromo-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine Core

This protocol describes a classic Knorr-type pyrazolone synthesis via the cyclocondensation of this compound with ethyl acetoacetate. This reaction forms the core heterocyclic scaffold.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol to create a 0.5 M solution.

  • Add glacial acetic acid (approximately 10% of the ethanol volume) to the suspension to act as a catalyst.

  • Begin stirring and add ethyl acetoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

  • Dry the product under vacuum to yield the 6-bromo-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine intermediate as a solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the bromopyridine intermediate with an arylboronic acid to generate the final inhibitor.

Materials:

  • 6-Bromo-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine (1.0 eq)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the bromopyridine intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final p38 inhibitor.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, purity, and structure.

Protocol 3: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a framework for evaluating the inhibitory potency (IC₅₀) of the synthesized compounds against the p38α kinase using a luminescence-based assay that measures ADP formation.[11]

Materials:

  • Recombinant human p38α kinase

  • p38 substrate (e.g., Myelin Basic Protein or a specific peptide like ATF2)

  • ATP solution

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor dilution (or DMSO for control wells).

    • 2 µL of kinase solution (p38α in kinase buffer).

    • 2 µL of substrate/ATP mixture. The final ATP concentration should be at or near its Kₘ for p38α.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table presents representative data for a series of hypothetical p38 inhibitors synthesized using the described workflow.

Compound IDR-Group (from Boronic Acid)p38α IC₅₀ (nM)JNK2 IC₅₀ (nM)Selectivity (JNK2/p38α)
INH-01 4-Fluorophenyl35>10,000>285
INH-02 4-Methoxyphenyl85>10,000>117
INH-03 3-Chlorophenyl428,500202
INH-04 2-Thienyl150>10,000>66
SB202190 (Reference Compound)50>10,000>200

Conclusion

This compound serves as an exemplary starting material in medicinal chemistry campaigns targeting p38 MAP kinase. Its inherent chemical functionalities enable a robust and flexible synthetic approach, allowing for the rapid generation of diverse compound libraries. The cyclocondensation pathway to form a stable heterocyclic core, combined with the power of palladium-catalyzed cross-coupling for late-stage diversification, represents an efficient and logical strategy for optimizing inhibitor potency and selectivity. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals aiming to explore this valuable chemical space.

References

  • Goldstein, D. M., et al. (2005). Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. Current Topics in Medicinal Chemistry, 5(10), 1017-1029.
  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1846-1851.
  • Kuma, Y., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(36), 12641-12662.
  • Koistinaho, J., et al. (2018). The p38 MAP kinase signaling pathway. ResearchGate.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway.
  • Hale, K. T., et al. (1999). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 10(3), 545-551.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272.
  • Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole Based p38 MAP Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1011-1020.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reaction Biology. (n.d.). P38a/MAPK14 Kinase Assay Service.
  • De, B., et al. (1998). Development of a p38 Kinase Binding Assay for High Throughput Screening. PlumX Metrics.
  • El-Sayed, N. N. E., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7124-7135.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information.
  • Mossine, A. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 273-276.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(3), 331-343.
  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Wang, Z., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4709-4712.
  • ACS Publications. (2012). Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. Organic Process Research & Development, 16(1), 70-80.

Sources

Application Notes & Protocols: Leveraging 2-Bromo-5-hydrazinylpyridine for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Target Landscape and the Role of Privileged Scaffolds

Protein kinases represent one of the most significant and target-rich enzyme families in drug discovery, playing pivotal roles in cellular signal transduction.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3][4] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms in oncology and immunology, with over 80 inhibitors having received FDA approval to date.[4]

A cornerstone of modern medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Pyridine-containing heterocycles are a prominent class of such scaffolds, prized for their ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many successful inhibitors.[5] The pyridine motif can also enhance critical drug-like properties, including metabolic stability and permeability.[5]

This guide focuses on the strategic application of 2-Bromo-5-hydrazinylpyridine as a versatile starting material for the construction of novel kinase inhibitor libraries. Its dual-functional nature—a reactive hydrazinyl group for core scaffold formation and a strategically placed bromine atom for diversity-oriented synthesis—provides a powerful and efficient entry point into promising chemical space. We will detail the rationale for its use, provide robust synthetic and biological evaluation protocols, and outline a strategy for structure-guided lead optimization.

Section 1: Rationale for this compound as a Key Building Block

The utility of this compound stems from its distinct reactive sites, which can be addressed sequentially to build molecular complexity.

  • The Hydrazinyl Moiety (-NHNH₂): This group is a potent nucleophile, making it ideal for condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[6] More importantly, it is a classic precursor for the synthesis of N-N bond-containing heterocycles like pyrazoles and their fused derivatives, such as pyrazolopyridines.[7][8] Pyrazolopyridine cores are particularly valuable in kinase inhibitor design, as they are isosteric with the adenine of ATP and are known to form critical hydrogen bonding interactions within the kinase hinge region.[9][10][11]

  • The Bromo Substituent (-Br): The bromine atom at the 2-position is a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[12] This allows for the systematic exploration of chemical space around the core scaffold, which is essential for optimizing potency, selectivity, and pharmacokinetic properties. Reactions like the Suzuki-Miyaura coupling (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation) can be employed late in the synthetic sequence to generate a library of analogs from a common intermediate.[13]

Caption: Key reactive sites of this compound.

Section 2: Synthetic Workflow: From Building Block to Pyrazolopyridine Core

This section provides a representative, multi-step protocol for synthesizing a pyrazolo[1,5-a]pyridine-based kinase inhibitor scaffold. This workflow is designed to be robust and adaptable for library synthesis.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridin-3-yl Intermediate

This protocol demonstrates a common and effective cycloaddition/condensation approach.[14]

Step 1: Synthesis of Pyridine N-imine Intermediate

  • Rationale: The initial step involves the activation of a pyridine precursor to form a reactive N-imine, which will act as the 1,3-dipole in the subsequent cycloaddition reaction.

  • To a solution of N-aminopyridinium mesitylenesulfonate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C. The resulting pyridine N-imine solution is highly reactive and should be used immediately in the next step without isolation.

Step 2: [3+2] Cycloaddition with an Alkynyl Dipolarophile

  • Rationale: This cycloaddition reaction forms the core pyrazolo[1,5-a]pyridine bicycle. The choice of the alkynyl partner (the dipolarophile) is critical as it introduces functionality that can be further modified. Here, we use an alkynyl ketone.

  • To the freshly prepared pyridine N-imine solution from Step 1, add a solution of a suitable 6-alkyl-4-oxohex-5-ynoate (1.1 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the cycloadduct.

Step 3: Condensation with Hydrazine to Form the Final Aromatic Core

  • Rationale: The cycloadduct from the previous step is condensed with the starting material, this compound, to complete the synthesis of the target scaffold. This step builds the final inhibitor core.

  • Dissolve the purified cycloadduct (1.0 eq) from Step 2 and this compound (1.1 eq) in ethanol (0.1 M) in a round-bottom flask.

  • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography to afford the final 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinone derivative. The bromine atom is now available for further diversification via cross-coupling.

Caption: General synthetic workflow for library generation.

Section 3: Biological Evaluation: A Hierarchical Screening Cascade

Once a library of compounds is synthesized, a systematic screening process is required to identify promising candidates. The following cascade prioritizes efficiency by using a high-throughput biochemical assay first, followed by more complex and physiologically relevant cell-based assays for the most potent hits.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
  • Rationale: This homogenous, fluorescence-based assay provides a rapid and quantitative measure of direct enzyme inhibition (IC₅₀ value).[15] It is highly amenable to high-throughput screening in 384-well plate format.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare solutions of the target kinase, biotinylated peptide substrate, and ATP.

  • Compound Dispensing: Serially dilute test compounds in DMSO and dispense 100 nL into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add 5 µL of kinase/substrate solution to each well. Allow to incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 5 µL of ATP solution (at a concentration near the Kₘ for the kinase) to each well to start the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of acceptor/donor emission. Plot the normalized signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement & Proliferation Assay
  • Rationale: Moving into a cellular environment is a critical step to confirm that a compound can cross the cell membrane, engage its target in a physiological context, and exert a functional effect.[16][17] This protocol uses a cancer cell line whose proliferation is dependent on the activity of the target kinase.[18][19]

  • Cell Culture: Culture the kinase-dependent cancer cell line (e.g., Ba/F3 cells engineered to express an oncogenic kinase, or a human cancer line like K562 for Bcr-Abl[19]) according to standard sterile procedures.

  • Cell Plating: Seed cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of test compounds in growth medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Viability Readout: Add 20 µL of a metabolic viability reagent (e.g., CellTiter-Glo® or MTT) to each well. Incubate as per the manufacturer's instructions (e.g., 10 minutes for luminescent assays).

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and plot against the logarithm of compound concentration. Fit the data to determine the half-maximal effective concentration (EC₅₀).

G cluster_0 Screening Cascade A Synthesized Compound Library B Primary Screen: In Vitro Kinase Assay (TR-FRET) A->B C Determine IC₅₀ (Direct Enzyme Inhibition) B->C D Secondary Screen: Cell-Based Proliferation Assay C->D Potent Hits (e.g., IC₅₀ < 1 µM) E Determine EC₅₀ (Cellular Potency & Permeability) D->E F Selectivity Profiling (Panel of Off-Target Kinases) E->F Potent & Cell-Active Hits G Lead Candidate F->G

Caption: Hierarchical workflow for inhibitor screening.
Data Presentation: Interpreting Screening Results

The data gathered from these assays should be organized to facilitate clear interpretation and guide the next steps.

Compound IDR-Group (at Bromo Position)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cellular EC₅₀ (nM)Selectivity Index
KDI-001Phenyl550>10,0002,100>18
KDI-0024-Fluorophenyl210>10,000950>47
KDI-0034-Methoxyphenyl458,500180188
KDI-0043-Aminophenyl621,20031019

Table 1: Hypothetical screening data for a library of inhibitors. The Selectivity Index is calculated as (Off-Target IC₅₀ / Target Kinase IC₅₀).

Section 4: Driving Discovery with Structure-Activity Relationship (SAR)

The initial screening data provides the foundation for lead optimization through the analysis of Structure-Activity Relationships (SAR).[20][21] SAR is the iterative process of making systematic chemical modifications to a hit compound and assessing the impact on its biological activity.[22][23]

Interpreting the SAR from Table 1:

  • Initial Hit (KDI-001): The initial compound with a simple phenyl group shows modest activity and good initial selectivity. The 4-fold drop-off between biochemical potency (IC₅₀) and cellular activity (EC₅₀) suggests moderate cell permeability or susceptibility to efflux pumps.

  • Electronic Effects (KDI-002): Adding an electron-withdrawing fluorine (KDI-002) improves biochemical and cellular potency by over 2-fold, indicating that this modification is tolerated and potentially beneficial.

  • Hydrogen Bond Donors/Acceptors (KDI-003): The introduction of a methoxy group (KDI-003) results in a significant ~10-fold improvement in potency. This strongly suggests the presence of a hydrogen bond acceptor or a favorable hydrophobic pocket in the region of the binding site corresponding to this substituent. This compound becomes the new lead.

  • Selectivity Concerns (KDI-004): While the 3-amino group maintains good target potency, it dramatically reduces selectivity against the off-target kinase. This suggests the amino group may be interacting with a residue that is conserved between the two kinases, making it an undesirable modification for this series.

This analysis provides clear, actionable insights for the next round of synthesis. The focus would be on further exploring substitutions at the 4-position of the phenyl ring to optimize the interactions observed with KDI-003. Computational methods like molecular docking can be used at this stage to build a model of the compound bound to the kinase active site, helping to rationalize these experimental findings and predict more effective modifications.[3][24]

Design Design Hypothesize & Model Synthesize Synthesize Create New Analogs Design->Synthesize New Targets Test Test Biochemical & Cellular Assays Synthesize->Test Compound Library Analyze Analyze Determine SAR Test->Analyze Biological Data Analyze->Design Actionable Insights

Caption: The iterative cycle of drug discovery.

Conclusion

This compound is a high-value, commercially available building block for the efficient development of novel kinase inhibitors. Its chemical architecture provides a direct route to privileged scaffolds, such as pyrazolopyridines, while retaining a functional handle for systematic SAR exploration. By combining robust synthetic strategies with a hierarchical biological screening cascade, research teams can rapidly progress from initial concept to well-characterized lead compounds. The protocols and workflows described herein provide a comprehensive framework for leveraging this versatile starting material to accelerate the discovery of next-generation targeted therapies.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]
  • SAR: Structure Activity Relationships. (2025).
  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (n.d.). PubMed Central. [Link]
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
  • What is the structure-activity relationship SAR in drug design?. (2025).
  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023).
  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
  • How many kinases are druggable? A review of our current understanding. (n.d.). PMC. [Link]
  • Structure Activity Relationships. (n.d.). Drug-Design.org. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (n.d.). PubMed. [Link]
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
  • Protein kinases: drug targets for immunological disorders. (n.d.). PubMed Central. [Link]
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. [Link]
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. [Link]
  • Spotlight: Cell-based kinase assay form
  • Advancing kinase drug discovery through massively parallel SPR fragment screening. (n.d.). News-Medical.Net. [Link]
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025). Sino Biological. [Link]
  • In vitro kinase assay. (2022). Bio-protocol. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing. [Link]
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]
  • In vitro kinase assay v1. (2023).
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). PubMed. [Link]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. [Link]
  • 2-Hydrazinopyridine: A Key Player in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO., LTD. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024).
  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. (n.d.). RSC Publishing. [Link]
  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. (n.d.).
  • Scheme 4. Synthetic routes of tricyclic derivatives 11–16 via treating... (n.d.).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC - NIH. [Link]
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). MDPI. [Link]
  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). PubMed Central. [Link]
  • 2-Bromo-6-hydrazinylpyridine. (2023). IUCr. [Link]
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). PubMed. [Link]
  • 5-Bromo-2-hydrazinopyridine. (n.d.). Pipzine Chemicals. [Link]
  • Synthesis of Some Novel[20][21][25]triazolo[4,3-a]pyridine Derivatives. (2017). Asian Journal of Chemistry. [Link]
  • Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (2021). MDPI. [Link]
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI. [Link]
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Condensation Reaction of 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles and Strategic Considerations

The condensation reaction between a hydrazine, such as 2-Bromo-5-hydrazinylpyridine, and a carbonyl compound (aldehyde or ketone) is a cornerstone of synthetic chemistry, yielding a class of compounds known as hydrazones. These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anticonvulsant, and anti-inflammatory properties. The this compound moiety, in particular, serves as a versatile scaffold, allowing for the introduction of a wide array of functionalities through the formation of the hydrazone linkage.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The electronic properties of the pyridine ring and the bromo-substituent in this compound influence the nucleophilicity of the hydrazine group, making it a reactive partner in this transformation.

Causality in Experimental Design: The Role of Catalysis

While the condensation can proceed without a catalyst, it is often sluggish. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack. To facilitate this, the reaction is almost universally carried out under mildly acidic conditions.

Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, or a stronger acid like sulfuric acid, is employed to protonate the hydroxyl group of the tetrahedral intermediate. This converts the hydroxyl group into a better leaving group (water), thereby accelerating the dehydration step and driving the equilibrium towards the hydrazone product. The choice of acid and its concentration can be critical; excessive acidity can lead to the protonation of the hydrazine, rendering it non-nucleophilic and halting the reaction.

II. Reaction Mechanism and Workflow Visualization

A clear understanding of the reaction pathway and the experimental sequence is paramount for successful synthesis and troubleshooting.

Mechanism of Acid-Catalyzed Hydrazone Formation

The reaction is a two-step process: nucleophilic addition followed by elimination (dehydration).

Caption: Acid-catalyzed mechanism of hydrazone formation.

General Experimental Workflow

The synthesis follows a logical progression from reaction setup to product isolation and purification.

Experimental Workflow A 1. Reagent Preparation (this compound, Carbonyl Compound, Solvent, Catalyst) B 2. Reaction Setup (Combine reactants in flask, add catalyst) A->B C 3. Thermal Incubation (Reflux for specified time, e.g., 2-6 hours) B->C D 4. Reaction Monitoring (Thin Layer Chromatography - TLC) C->D D->C Incomplete? Continue reflux E 5. Product Isolation (Cool to room temp, collect precipitate by vacuum filtration) D->E Complete? F 6. Purification (Wash with cold solvent, recrystallize) E->F G 7. Product Characterization (NMR, IR, MS, Melting Point) F->G

Caption: Standard workflow for hydrazone synthesis.

III. Detailed Experimental Protocols

The following protocols provide a robust starting point for the synthesis of hydrazones from this compound. Optimization may be required for specific substrates.

Protocol 1: Synthesis of (E)-N'-(4-Nitrobenzylidene)-2-bromo-5-hydrazinylpyridine

This protocol details the reaction with an electron-deficient aromatic aldehyde, p-nitrobenzaldehyde, which typically proceeds efficiently.

Materials and Equipment:

  • This compound (1.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 188 mg) in absolute ethanol (15 mL).

  • Addition of Aldehyde: To this stirred solution, add 4-nitrobenzaldehyde (1.0 mmol, 151 mg).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The formation of the more conjugated hydrazone product will be indicated by a new, typically lower Rf spot. The reaction is generally complete within 2-4 hours.

  • Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. A solid product is expected to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying and Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the target hydrazone can be confirmed by various analytical techniques.

ParameterExpected Result for (E)-N'-(4-Nitrobenzylidene)-2-bromo-5-hydrazinylpyridine
Appearance Yellow to orange crystalline solid
Yield > 85%
Melting Point A sharp, defined melting point is expected for the pure compound.
¹H NMR (DMSO-d₆, ppm) Signals for pyridine ring protons, aromatic protons of the nitrobenzylidene moiety, a singlet for the azomethine proton (-CH=N) typically between 8.0-8.5 ppm, and a singlet for the N-H proton (often >11 ppm).
¹³C NMR (DMSO-d₆, ppm) Resonances for all unique carbons, including the characteristic azomethine carbon (C=N) signal.
IR (cm⁻¹) Presence of N-H stretching, C=N stretching (around 1600-1620 cm⁻¹), and characteristic bands for the pyridine and nitro groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₉BrN₄O₂).

IV. Trustworthiness: Self-Validating Systems and Troubleshooting

A robust protocol includes checkpoints and anticipates potential issues.

  • Reaction Monitoring is Key: The use of TLC is a critical self-validating step. If the reaction stalls (i.e., starting material is still present after the expected reaction time), a small additional amount of catalyst can be added, or the reflux time can be extended.

  • Product Precipitation: The precipitation of the product upon cooling is a strong indicator of a successful reaction, as hydrazones are often less soluble in the reaction solvent than the starting materials. If no precipitate forms, the solvent volume can be reduced under vacuum, or the solution can be cooled in an ice bath to induce crystallization.

  • Steric Hindrance: When reacting this compound with sterically hindered ketones (e.g., di-isopropyl ketone), the reaction rate may be significantly slower.[1] In such cases, extending the reflux time or using a higher-boiling solvent (e.g., n-butanol) may be necessary.

  • Purity Confirmation: A sharp melting point and clean NMR/MS spectra are the ultimate validation of product purity. If the melting point is broad or the spectra show significant impurities, further purification (e.g., column chromatography or repeated recrystallization) is required.

V. References

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5623-5631.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

  • Al-Omair, M. A. (2017). A Facile Synthesis of Some Novel[1][2][3]triazolo[4,3-a]pyridine Derivatives. Asian Journal of Chemistry, 29(9), 1920-1924.

  • Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Synthesis, Characterization and In Vitro Antitubercular Activity of Some Hydrazone Derivatives of Isatin and 2-Thiophenecarboxylic Acid Hydrazide. Indonesian Journal of Chemistry, 20(2), 379-387.

  • Singh, N., & Singh, A. (2020). Synthesis, characterization and biological evaluation of some novel hydrazone derivatives. Journal of Saudi Chemical Society, 24(1), 1-12.

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(5), 5670-5688.

Sources

Application Notes & Protocols: 2-Bromo-5-hydrazinylpyridine as a Versatile Precursor for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine nucleus and its fused heterocyclic derivatives, particularly pyrazoles, represent privileged scaffolds in modern medicinal chemistry due to their prevalence in a wide array of biologically active compounds. Specifically, in the realm of Central Nervous System (CNS) drug discovery, these structures are instrumental in the design of agents with antidepressant, anticonvulsant, and neuroprotective properties.[1][2][3] This guide provides a detailed technical overview of 2-Bromo-5-hydrazinylpyridine, a highly versatile bifunctional precursor. We will explore its chemical properties, safe handling procedures, and its application in the synthesis of novel CNS drug candidates through detailed, field-tested protocols for cyclocondensation and palladium-catalyzed cross-coupling reactions. The rationale behind key experimental steps is elucidated to empower researchers in adapting and troubleshooting these methodologies for their specific discovery programs.

Precursor Profile & Safe Handling

This compound is a key synthetic intermediate possessing two distinct reactive sites: a nucleophilic hydrazinyl group poised for cyclization reactions and a bromine atom on the pyridine ring, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.[4][5] This bifunctionality allows for a modular and divergent approach to building molecular complexity.

Chemical & Physical Properties
PropertyValueSource
IUPAC Name (5-bromopyridin-2-yl)hydrazine[6]
CAS Number 77992-44-0[6]
Molecular Formula C₅H₆BrN₃[7]
Molecular Weight 188.03 g/mol [7]
Appearance White to light yellow crystalline powder[4]
Melting Point 132-137 °C
Safety & Hazard Information

This compound is classified as acutely toxic and corrosive and must be handled with extreme care in a controlled laboratory environment.[6]

PictogramGHS ClassHazard Statement


Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[6]
Skin Irritation (Category 2)H315: Causes skin irritation[6][7]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[6]
STOT SE (Category 3)H335: May cause respiratory irritation[6][7]
Protocol: Safe Handling and Storage

Expert Insight: The hydrazinyl moiety can be sensitive to air oxidation, and the compound's toxicity necessitates stringent containment measures. The following protocol ensures both operator safety and reagent integrity.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood with sufficient airflow. Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, consider thicker gloves for extended handling), and chemical safety goggles that provide a complete seal around the eyes.[8]

  • Dispensing: Use a dedicated spatula for solids. Avoid creating dust. For reactions, weigh the required amount directly into the reaction vessel inside the fume hood.

  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] An inert atmosphere (Argon or Nitrogen) is recommended for long-term storage to prevent degradation.

  • Waste Disposal: Dispose of contaminated materials and unused reagents as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Core Synthetic Applications & Protocols

The synthetic utility of this compound stems from its ability to undergo sequential or orthogonal reactions at its two functional groups. A common and highly effective strategy involves first utilizing the hydrazinyl group to construct a fused heterocyclic core, followed by diversification via cross-coupling at the bromine site.

G cluster_0 Synthetic Strategy Overview A This compound (Starting Material) B Step 1: Cyclocondensation (e.g., Pyrazole Formation) A->B React with 1,3-dicarbonyl C Pyridinyl-Pyrazole Intermediate B->C Forms core scaffold D Step 2: Cross-Coupling (e.g., Suzuki Reaction) C->D React with Boronic Acid/Pd Catalyst E Diversified CNS Candidates D->E Introduces R-group for SAR

Caption: A modular approach to synthesizing CNS drug candidates.

Protocol: Synthesis of a 5-(Bromopyridin-2-yl)-3,5-dimethyl-1H-pyrazole Scaffold

Scientific Rationale: This protocol employs a classical Knorr-type pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[2] Acetylacetone is used here as a simple, readily available dicarbonyl partner. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Ethanol is an excellent solvent as it readily dissolves the reactants and is easy to remove post-reaction.

Materials:

  • This compound (1.0 equiv)

  • Acetylacetone (2,4-pentanedione) (1.1 equiv)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Add absolute ethanol (approx. 10 mL per 1 g of starting material) to dissolve the solid.

  • Add acetylacetone (1.1 equiv) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the initial hydrazone formation.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by brine (1 x 15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound as a solid.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Diversification via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: With the pyrazole core constructed, the bromine atom on the pyridine ring is now targeted for modification. The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming C-C bonds.[9] It offers an exceptional tolerance of functional groups, making it ideal for late-stage diversification in drug discovery. This protocol couples the previously synthesized bromopyridinyl-pyrazole with 4-methoxyphenylboronic acid to demonstrate the principle.

Materials:

  • 5-(Bromopyridin-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane or Toluene/Ethanol mixture

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: This reaction is sensitive to oxygen. The reaction flask must be oven-dried and the reaction set up under an inert atmosphere (Nitrogen or Argon).

  • To a Schlenk flask, add the 5-(bromopyridin-2-yl)-pyrazole intermediate (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by the degassed 2.0 M Na₂CO₃ solution (3.0 equiv) via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 8-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final coupled product.

  • Characterization: Confirm the final structure and purity via NMR and MS analysis.

G cluster_1 Experimental Workflow: Suzuki Coupling A 1. Setup Under Inert Gas (N₂ or Ar) B 2. Add Reagents: - Bromopyridinyl-Pyrazole - Boronic Acid - Pd Catalyst & Base A->B C 3. Add Degassed Solvent & Heat (90-100°C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Work-up: - Cool & Dilute - Filter (Celite) - Wash & Dry D->E Upon completion F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.

Application in CNS Drug Discovery

The pyrazole moiety is a cornerstone of CNS-active pharmaceuticals. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a multitude of biological targets. The synthetic strategies outlined above provide access to a rich chemical space for probing these targets.

Compound ClassReported CNS-Related ActivitiesRepresentative References
Pyrazole Derivatives Antidepressant, Anticonvulsant, Anxiolytic, Anti-inflammatory, Neuroprotective[1][3][10][11]
Pyrazoline Derivatives Antidepressant, Anti-inflammatory[10]
Fused Pyrazolopyridines Corticotropin-releasing factor (CRF) antagonists (potential anxiolytic/antidepressant)[12]
Triazolopyridines Anxiolytic (e.g., as GABA-A receptor modulators)[13]

Expert Insight: The true power of using this compound lies in the ability to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) studies. By varying the 1,3-dicarbonyl component in Protocol 2.1, one can modify the substituents on the pyrazole ring. Subsequently, by using a diverse panel of boronic acids (or other organometallic reagents in different cross-coupling reactions) in Protocol 2.2, the pyridine ring can be functionalized with a wide range of aryl, heteroaryl, or alkyl groups. This systematic exploration is critical for optimizing potency, selectivity, and pharmacokinetic properties of a lead compound.

Troubleshooting & Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low yield in pyrazole formation (Protocol 2.1) Incomplete reaction; decomposition of starting material.Ensure reflux temperature is maintained. Add a slight excess of the dicarbonyl compound. Check the purity of the starting hydrazine, as it can degrade over time.
Multiple spots on TLC for pyrazole reaction Formation of regioisomers if an unsymmetrical dicarbonyl is used.This is an inherent challenge. Careful optimization of reaction conditions (solvent, temperature) may favor one isomer. Isomers often have different polarities and can be separated by careful column chromatography.
Stalled or incomplete Suzuki coupling (Protocol 2.2) Inactive catalyst; insufficient base; presence of oxygen.Use a fresh bottle of palladium catalyst. Ensure the base is fully dissolved and the solution is properly degassed. Purge the reaction vessel thoroughly with inert gas before adding reagents.
Debromination side-product in coupling reaction Reductive elimination pathway competing with cross-coupling.Lower the reaction temperature slightly. Ensure the boronic acid is of high purity and used in sufficient excess (1.2-1.5 equiv). Consider using a different ligand/catalyst system that favors cross-coupling.

References

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00756k
  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. PlumX. URL: https://plu.mx/plum/a/?doi=10.1039%2Fc0ob00756k
  • This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/52908344
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers. URL: https://www.chemzvesti.sk/content/papers/1971/25/25_0418_0420.pdf
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, MDPI. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222723/
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. URL: https://www.mdpi.com/1420-3049/23/1/134
  • Synthetic process for 2-hydrazinylpyridine derivative. Google Patents. URL: https://patents.google.
  • 5-Bromo-2-hydrazinopyridine 97%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/779924
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. ACS Omega. [URL: Not Available]
  • Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. URL: https://globalresearchonline.net/journalcontents/v34-2/23.pdf
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. URL: https://www.indianjournalofchemistry.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, MDPI. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303565/
  • 2-Bromo-6-hydrazinylpyridine. IUCrData.
  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents. URL: https://patents.google.
  • Recent advances in the synthesis of new pyrazole deriv
  • 5-BROMO-2-HYDRAZINOPYRIMIDINE SDS. ECHEMI. URL: https://www.echemi.com/sds/5-bromo-2-hydrazinopyrimidine-cas-823-89-2.html
  • 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. URL: https://www.pipzine.com/5-bromo-2-hydrazinopyridine-cas-77992-44-0
  • 5-Bromo-2-hydrazinopyridine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11535699
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10652033/
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[16][17][18]Triazino[5,6-b]quinoline Derivatives. ResearchGate. URL: https://www.researchgate.
  • SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC302190050&productDescription=2-HYDROXY-5-BROMOPYRIDINE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en
  • A Facile Synthesis and Characterization of Novel Amide Derivatives of[16][17][18]triazolo[4,3-a]pyridine. Asian Journal of Chemistry. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=29_7_25
  • Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions With N-Tosylhydrazones. Science of Synthesis, Thieme. URL: https://www.thieme-connect.de/products/ebooks/abstract/10.1055/sos-T-2022-00008-006
  • Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates. Chemical Communications, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34782k
  • 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E, IUCr. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944605/
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6699
  • 2-Bromo-6-hydrazinylpyridine. ResearchGate. URL: https://www.researchgate.net/publication/368686641_2-Bromo-6-hydrazinylpyridine
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2761899/
  • Pd-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Thiomethyl-Substituted Heterocycles. ResearchGate. URL: https://www.researchgate.net/publication/259160167_Pd-Catalyzed_Cross-Coupling_of_Functionalized_Organozinc_Reagents_with_Thiomethyl-Substituted_Heterocycles

Sources

Application of 2-Bromo-5-hydrazinylpyridine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridylpyrazole Scaffold

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. The pyridine ring, a ubiquitous motif in bioactive molecules, offers a unique combination of chemical stability, metabolic robustness, and diverse functionalization potential.[1] When incorporated into a pyrazole scaffold, the resulting N-pyridylpyrazole core structure has given rise to a significant class of potent insecticides and fungicides. 2-Bromo-5-hydrazinylpyridine has emerged as a key intermediate in the synthesis of these valuable agrochemical compounds. Its bifunctional nature, possessing both a reactive hydrazine moiety for pyrazole ring formation and a bromine-substituted pyridine ring for further chemical modification, makes it a versatile synthon for creating diverse molecular libraries.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of agrochemically relevant pyridylpyrazole derivatives. We will delve into the fundamental reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategies, offering researchers and drug development professionals a practical roadmap for leveraging this important intermediate.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis and its Variants

The primary application of this compound in agrochemical synthesis lies in its use as the N-1 source for the construction of the pyrazole ring. The classical and most prevalent method for this transformation is the Knorr pyrazole synthesis and its modern variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration and is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Application Example: Synthesis of a 5-Amino-1-(6-bromopyridin-3-yl)pyrazole Intermediate

A pivotal intermediate in the synthesis of many advanced pyridylpyrazole insecticides is the 5-aminopyrazole scaffold. These compounds are typically synthesized through the reaction of a substituted hydrazine with a ketonitrile or a related precursor. The following section details the synthesis of 5-amino-1-(6-bromopyridin-3-yl)-1H-pyrazole-4-carbonitrile, a key building block for more complex agrochemicals.

Synthetic Workflow

The synthesis of 5-amino-1-(6-bromopyridin-3-yl)-1H-pyrazole-4-carbonitrile from this compound is a prime example of the practical application of this intermediate. The overall workflow can be visualized as a two-step process: the preparation of the hydrazinylpyridine and its subsequent cyclocondensation to form the target pyrazole.

G cluster_0 Step 1: Preparation of the Hydrazine cluster_1 Step 2: Pyrazole Ring Formation A 2,5-Dibromopyridine C This compound A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C D This compound F 5-Amino-1-(6-bromopyridin-3-yl)-1H-pyrazole-4-carbonitrile D->F Cyclocondensation E (Ethoxymethylene)malononitrile E->F

Figure 1: Synthetic workflow for the preparation of a key pyridylpyrazole intermediate.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 5-amino-1-(6-bromopyridin-3-yl)-1H-pyrazole-4-carbonitrile.

Protocol 1: Synthesis of this compound

This procedure outlines the nucleophilic aromatic substitution of a bromine atom from 2,5-dibromopyridine with hydrazine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,5-Dibromopyridine236.8923.7 g0.1
Hydrazine hydrate (80%)50.0618.8 mL0.3
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (23.7 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture to dissolve the 2,5-dibromopyridine.

  • Slowly add hydrazine hydrate (80%, 18.8 mL, 0.3 mol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Synthesis of 5-Amino-1-(6-bromopyridin-3-yl)-1H-pyrazole-4-carbonitrile

This protocol details the cyclocondensation reaction to form the pyrazole ring.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound188.0318.8 g0.1
(Ethoxymethylene)malononitrile122.1212.2 g0.1
Ethanol46.07150 mL-
Acetic Acid60.055 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (18.8 g, 0.1 mol) in ethanol (150 mL).

  • Add (Ethoxymethylene)malononitrile (12.2 g, 0.1 mol) to the solution.

  • Add a catalytic amount of acetic acid (5 mL).

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 5-amino-1-(6-bromopyridin-3-yl)-1H-pyrazole-4-carbonitrile.

Expert Insights and Causality
  • Choice of Starting Material: this compound is an ideal starting material as the bromine at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the ring nitrogen, facilitating the introduction of the hydrazine group. The hydrazine moiety is then perfectly positioned to react and form the pyrazole ring.

  • Reaction Conditions: The use of ethanol as a solvent in both steps is advantageous due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. The addition of a catalytic amount of acetic acid in the second step facilitates the cyclization by protonating the ethoxy group, making it a better leaving group.

  • Purification: Column chromatography is a standard and effective method for purifying the hydrazinylpyridine intermediate, ensuring that the subsequent cyclization reaction proceeds cleanly. The final pyrazole product often precipitates from the reaction mixture in high purity, simplifying the purification process.

Further Applications and Derivatization

The synthesized 5-amino-1-(6-bromopyridin-3-yl)-1H-pyrazole-4-carbonitrile is a versatile intermediate that can be further functionalized to produce a wide range of agrochemical candidates.

G cluster_0 Functionalization Pathways A 5-Amino-1-(6-bromopyridin-3-yl)-1H-pyrazole-4-carbonitrile B Modification of the Amino Group A->B Acylation, Alkylation, etc. C Substitution of the Bromo Group A->C Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) D Transformation of the Cyano Group A->D Hydrolysis, Reduction, etc.

Figure 2: Potential derivatization pathways for the pyrazole intermediate.

  • Modification of the Amino Group: The 5-amino group can be acylated or alkylated to introduce various substituents, which can significantly impact the biological activity of the final compound.

  • Substitution of the Bromo Group: The bromine atom on the pyridine ring is a valuable handle for introducing further diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the attachment of a wide range of aryl or alkyl groups.

  • Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for derivatization.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of agrochemicals, particularly those based on the N-pyridylpyrazole scaffold. Its strategic importance lies in its ability to efficiently construct the core pyrazole ring while providing a functional handle on the pyridine ring for further derivatization. The synthetic protocols and strategies outlined in this guide demonstrate the practical application of this intermediate and provide a solid foundation for researchers and professionals in the field of agrochemical development to design and synthesize novel and effective crop protection agents.

References

  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. HETEROCYCLES, 71(7), 1467.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(9), 4085-4098.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 764338.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Publishing.
  • Pyrazole derivatives used in drugs, agrochemicals, and materials. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Experimental Use of 2-Bromo-5-hydrazinylpyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for researchers, medicinal chemists, and drug development professionals working with 2-bromo-5-hydrazinylpyridine. This versatile heterocyclic building block is a valuable precursor for the synthesis of a wide array of fused heterocyclic systems and substituted pyridine derivatives. Two primary pathways for nucleophilic substitution are explored: direct cyclocondensation reactions utilizing the inherent nucleophilicity of the hydrazinyl group, and a protection-substitution-deprotection strategy to enable the introduction of external nucleophiles at the C2 position. This document offers step-by-step procedures, discusses the rationale behind experimental choices, and provides methods for the characterization of the resulting products, ensuring scientific rigor and reproducibility.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents. Functionalized pyridines, such as this compound, serve as critical intermediates in the synthesis of novel drug candidates. The strategic placement of the bromine atom at the electron-deficient C2 position and a nucleophilic hydrazinyl group at the C5 position imparts a unique reactivity profile to this molecule.[1][2] The C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1][3]

This application note will detail two primary synthetic routes leveraging the reactivity of this compound:

  • Cyclocondensation Reaction: A direct approach where the hydrazinyl moiety acts as an intramolecular nucleophile, reacting with a suitable bis-electrophile to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines. These structures are of significant interest due to their analogy to purines and their diverse biological activities.[4]

  • Protected Nucleophilic Aromatic Substitution: A multi-step strategy involving the protection of the highly nucleophilic hydrazinyl group, followed by the substitution of the C2-bromo atom with an external nucleophile, and subsequent deprotection. This methodology allows for the introduction of a wide range of functionalities at the C2 position.

PART 1: Direct Cyclocondensation for the Synthesis of 7-Bromo-3-methylpyrazolo[1,5-a]pyridine

This protocol describes the direct reaction of this compound with a 1,3-dicarbonyl compound, acetylacetone, to yield a pyrazolo[1,5-a]pyridine derivative. The hydrazinyl group first condenses with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring fused to the pyridine.

Reaction Scheme

G A This compound C 7-Bromo-3-methylpyrazolo[1,5-a]pyridine A->C + B Acetylacetone B->C AcOH, Reflux

Caption: Synthesis of 7-Bromo-3-methylpyrazolo[1,5-a]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Sigma-Aldrich
Acetylacetone (2,4-Pentanedione)≥99%Sigma-Aldrich
Glacial Acetic AcidACS Reagent GradeFisher Scientific
Ethyl AcetateHPLC GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionLaboratory GradeLabChem Inc.
Anhydrous Magnesium SulfateLaboratory GradeEMD Millipore
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope Labs
Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.32 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by acetylacetone (0.65 mL, 6.38 mmol, 1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford 7-bromo-3-methylpyrazolo[1,5-a]pyridine as a solid.

Characterization

The identity and purity of the synthesized 7-bromo-3-methylpyrazolo[1,5-a]pyridine can be confirmed by the following techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the methyl group, and aromatic protons on both the pyrazole and pyridine rings.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the methyl carbon and the aromatic carbons.

  • Mass Spectrometry (ESI+): Calculation of the exact mass of the product to confirm its molecular formula.

  • Melting Point: Determination of the melting point range of the purified solid.

PART 2: Protected Nucleophilic Aromatic Substitution

This section outlines a three-step sequence for the substitution of the C2-bromo group with an external nucleophile. This involves the protection of the hydrazinyl group, the nucleophilic aromatic substitution reaction, and the final deprotection step. This strategy is necessary due to the high nucleophilicity of the hydrazinyl group, which would otherwise compete with the desired external nucleophile.

Workflow Overview

G A This compound B Step 1: Boc Protection A->B C tert-Butyl 2-(6-bromopyridin-3-yl)-1,1-bis(tert-butoxycarbonyl)hydrazin-1-ide B->C D Step 2: Nucleophilic Aromatic Substitution C->D E Protected Product D->E F Step 3: Deprotection E->F G Final Substituted Product F->G

Caption: Workflow for Protected Nucleophilic Aromatic Substitution.

Step 1: Protection of the Hydrazinyl Group

The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for amines and hydrazines due to its stability under a range of conditions and its facile removal under acidic conditions.[5][6] A solvent-free method for Boc protection is both efficient and environmentally friendly.[6][7]

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 g, 5.32 mmol).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (2.55 g, 11.7 mmol, 2.2 equivalents) to the flask.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic and may become a stirrable slurry or solution. Continue stirring for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, dissolve the reaction mixture in a minimal amount of dichloromethane and purify by column chromatography on silica gel to isolate the di-Boc protected product.

Step 2: Nucleophilic Aromatic Substitution on the Protected Substrate

With the hydrazinyl group protected, the C2 position is now the primary site for nucleophilic attack. As an example, a Buchwald-Hartwig amination can be employed to form a C-N bond.[8]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the Boc-protected this compound (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Reagent Addition: Add the desired amine (1.2 equivalents) and cesium carbonate (1.5 equivalents).

  • Solvent and Reaction Conditions: Add anhydrous toluene as the solvent and heat the mixture at 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Step 3: Deprotection of the Hydrazinyl Group

The final step is the removal of the Boc protecting groups to reveal the free hydrazinyl functionality. This is typically achieved under acidic conditions.

  • Reaction Setup: Dissolve the protected product from Step 2 in dichloromethane.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the product as needed.

Safety and Handling

  • This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Hydrazine derivatives can be toxic and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse nitrogen-containing heterocyclic compounds. The experimental procedures outlined in this application note provide robust and reproducible methods for both direct cyclocondensation reactions and a protection-substitution-deprotection strategy. By understanding the reactivity of this molecule and employing the appropriate synthetic route, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science.

References

  • Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. American Chemical Society.
  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297.
  • N,N'-Di-Boc-N-Z-hydrazine. Chem-Impex.
  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • Synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4.
  • Synthesis of N-Boc protected hydrazine diacids as key structural units for the form
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Nucleophilic arom
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • 3-bromo-5-hydrazinylpyridine (C5H6BrN3). PubChem.
  • 3-Bromo-5-hydroxypyridine synthesis. ChemicalBook.
  • Boc Protection - Common Conditions. Organic Chemistry Portal.
  • CN104974081A - Synthetic method of 3-bromopyridine.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. ChemScene.
  • Synthesis method of 3-bromo-5-methylpyridine.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | CAS 885276-77-7. Santa Cruz Biotechnology.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • Boc-hydrazide. Chem-Impex.
  • tert-Butyl Carbaz
  • The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Semantic Scholar.
  • Efficient Methodology for Selective Alkylation of Hydrazine Deriv
  • New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. PubMed.
  • Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. PubMed.

Sources

Synthesis of Potent Metal-Binding Hydrazones from 2-Bromo-5-hydrazinylpyridine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydrazones in Medicinal and Materials Chemistry

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a class of organic compounds that have garnered significant attention in the scientific community.[1][2] Their facile synthesis and versatile coordination chemistry make them prime candidates for the development of novel therapeutic agents and advanced materials.[1][2] The ability of hydrazones to form stable complexes with a variety of metal ions has led to their exploration in diverse applications, including anticancer and antimicrobial therapies, as well as in catalysis and analytical sciences.[1][2][3][4] The biological activity of hydrazones is often enhanced upon chelation with transition metals, a phenomenon that can be attributed to the increased lipophilicity of the complex, facilitating its transport across cell membranes.[5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of metal-binding hydrazones using 2-Bromo-5-hydrazinylpyridine as a key precursor. This particular starting material is of interest due to the presence of both a reactive hydrazinyl group, which readily undergoes condensation reactions, and a bromo-substituted pyridine ring that offers opportunities for further synthetic modifications and contributes to the metal-coordinating properties of the final molecule.[6]

Core Principles: The Chemistry of Hydrazone Formation and Metal Coordination

The synthesis of hydrazones from this compound is a straightforward condensation reaction with an aldehyde or a ketone.[6] The reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to yield the corresponding hydrazone.[6] The reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack.

The resulting hydrazone ligand possesses multiple coordination sites, including the imine nitrogen, the pyridine ring nitrogen, and potentially other donor atoms from the aldehyde or ketone moiety.[7][8] This polydentate nature allows for the formation of stable chelate complexes with various metal ions. The coordination of the ligand to a metal center can significantly alter the electronic and steric properties of the hydrazone, often leading to enhanced biological activity or novel catalytic properties.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone Ligand from this compound

This protocol details the synthesis of a representative hydrazone ligand via the condensation of this compound with salicylaldehyde.

Materials:

  • This compound (C₅H₆BrN₃, MW: 188.03 g/mol )

  • Salicylaldehyde (C₇H₆O₂, MW: 122.12 g/mol )

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.88 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • To this solution, add 1.22 g (10 mmol) of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • If no precipitate forms upon cooling, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by the addition of cold water.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the pure hydrazone ligand.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield and characterize the product using appropriate analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Expected Observations:

  • A color change is often observed during the reaction.

  • The formation of a crystalline solid upon cooling indicates product formation.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove after the reaction.

  • Acid Catalysis: The acidic medium protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Recrystallization: This purification technique is essential to remove impurities and obtain a highly pure product, which is crucial for subsequent metal complexation studies and biological assays.

Protocol 2: Synthesis of a Metal-Hydrazone Complex

This protocol describes the synthesis of a copper(II) complex using the hydrazone ligand prepared in Protocol 1.

Materials:

  • Synthesized Hydrazone Ligand (from Protocol 1)

  • Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O, MW: 199.65 g/mol )

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve 0.293 g (1 mmol) of the synthesized hydrazone ligand in 20 mL of warm methanol in a 50 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve 0.100 g (0.5 mmol) of copper(II) acetate monohydrate in 10 mL of methanol.

  • Slowly add the methanolic solution of the copper(II) salt to the solution of the hydrazone ligand with continuous stirring. A 2:1 ligand-to-metal molar ratio is used here.

  • A color change and/or the formation of a precipitate is typically observed immediately or shortly after mixing.

  • Stir the reaction mixture at room temperature for 2-3 hours to ensure complete complexation.

  • Collect the solid metal complex by vacuum filtration.

  • Wash the complex with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

  • Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and other relevant techniques to confirm its structure and purity.

Expected Observations:

  • The formation of a colored precipitate is a strong indication of complex formation. The color will depend on the metal ion and the ligand.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a common solvent for dissolving both the hydrazone ligand and the metal salt.

  • Stoichiometry: The 2:1 ligand-to-metal ratio is often employed for divalent metal ions with ligands that can act as bidentate or tridentate, leading to the formation of stable octahedral or square planar complexes. The exact stoichiometry should be determined based on the nature of the ligand and the metal ion.

  • Room Temperature Reaction: Many metal complexation reactions with hydrazone ligands proceed readily at room temperature.

Characterization of Synthesized Compounds

A thorough characterization of the synthesized hydrazone ligand and its metal complex is essential to confirm their identity, purity, and structure.

Technique Hydrazone Ligand Metal-Hydrazone Complex
FT-IR Spectroscopy Look for the characteristic C=N (imine) stretching vibration (around 1600-1650 cm⁻¹), the N-H stretching vibration (around 3100-3300 cm⁻¹), and the absence of the C=O stretching vibration from the starting aldehyde.[5]Observe a shift in the C=N stretching frequency upon coordination to the metal ion. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.
¹H-NMR Spectroscopy The spectrum should show a characteristic signal for the imine proton (-N=CH-) and the N-H proton, in addition to the aromatic protons of the pyridine and salicylaldehyde moieties.The N-H proton signal may disappear if deprotonation occurs upon complexation. Shifts in the chemical shifts of the protons adjacent to the coordination sites will be observed.
UV-Vis Spectroscopy The spectrum will show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the imine group.The spectrum will show shifts in the ligand-based absorption bands and potentially new bands corresponding to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.[9]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the hydrazone should be observed.The mass spectrum can help to determine the stoichiometry of the metal complex.
Elemental Analysis The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.The analysis will provide the percentage composition of C, H, N, and the metal, which is crucial for confirming the stoichiometry of the complex.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of metal-binding hydrazones from this compound.

Synthesis_Workflow cluster_ligand Protocol 1: Hydrazone Ligand Synthesis cluster_complex Protocol 2: Metal Complex Synthesis A This compound + Aldehyde/Ketone B Dissolve in Ethanol + Acid Catalyst A->B Step 1-3 C Reflux (4-6h) B->C Step 4 D Cool & Precipitate C->D Step 5-6 E Filter & Wash D->E Step 7-8 F Recrystallize & Dry E->F Step 9-10 G Pure Hydrazone Ligand F->G Step 11 H Hydrazone Ligand in Methanol G->H Used in Protocol 2 J Mix & Stir (2-3h) H->J I Metal Salt in Methanol I->J Step 1-3 K Filter & Wash J->K Step 6-7 L Dry K->L Step 8 M Metal-Hydrazone Complex L->M Step 9

Sources

Application Note: 2-Bromo-5-hydrazinylpyridine as a Versatile Scaffold for Bioorthogonal and Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Bromo-5-hydrazinylpyridine in modern bioconjugation and click chemistry. We explore its utility as a bifunctional linker, detailing its participation in classic bioorthogonal reactions and its role as a key precursor for advanced, high-kinetics click chemistry reagents. This guide offers field-proven insights, step-by-step protocols, and the scientific rationale behind experimental design, enabling teams to leverage this versatile molecule for applications ranging from targeted drug delivery to advanced molecular imaging.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to improve aqueous solubility, act as a hydrogen bond acceptor/donor, and serve as a bioisostere for various cyclic structures.[1][2][3] Its incorporation into therapeutic agents is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] In the realm of chemical biology, these attributes are equally valuable for creating sophisticated probes, linkers, and targeted constructs.

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and orthogonal to native biological functionalities, making them ideal for complex biological environments.[4][5] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the field has expanded to include other powerful transformations like the inverse-electron-demand Diels-Alder (IEDDA) tetrazine ligation.[6][7]

This compound emerges as a molecule of significant strategic interest. It is a bifunctional building block featuring:

  • A nucleophilic hydrazine group , ready for bioorthogonal condensation reactions to form stable hydrazones.[7][8]

  • A brominated pyridine core , which serves as a stable, versatile handle for post-synthesis modifications via well-established cross-coupling chemistries.

This guide details two primary application pathways for this compound: direct use in hydrazone-based bioconjugation and as a critical precursor for synthesizing pyridyl-functionalized tetrazines for high-speed IEDDA click reactions.

Physicochemical Properties and Safe Handling

Before use, it is critical to understand the properties and handling requirements of this compound.

PropertyValueSource
IUPAC Name (6-bromo-3-pyridinyl)hydrazine[9]
Molecular Formula C₅H₆BrN₃[9]
Molecular Weight 188.03 g/mol [9]
Appearance White to light yellow crystalline powder[8]
Melting Point Approx. 160-165 °C[8]
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols; limited solubility in water.[8]

Safety & Handling: According to aggregated GHS data, this compound is classified as follows.[9] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommendations:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Store in a cool, dry place away from oxidizing agents.

Application Pathway 1: Hydrazone-Based Bioconjugation

The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a robust and widely used bioorthogonal ligation.[7] It is particularly useful for labeling biomolecules that have been genetically or chemically modified to introduce a carbonyl group. The resulting C=N bond is stable under typical physiological conditions.

Causality of the Protocol: This protocol leverages the nucleophilicity of the hydrazine nitrogen on this compound to attack an electrophilic aldehyde on a target molecule. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of water to form the stable hydrazone conjugate. The acidic environment (pH 5-6) is optimal as it protonates the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the hydrazine, which would render it non-nucleophilic.

Protocol 1: Conjugation to an Aldehyde-Modified Protein

This protocol describes a general method for labeling a protein containing an accessible aldehyde group (e.g., introduced via periodate oxidation of a terminal serine or by enzymatic modification).

Materials:

  • Aldehyde-modified protein (e.g., 1-5 mg/mL in a suitable buffer)

  • This compound

  • Aniline catalyst solution (e.g., 100 mM aniline in water, pH adjusted to ~6 with HCl)

  • Conjugation Buffer: 100 mM MES or acetate buffer, pH 5.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10) for purification

Procedure:

  • Prepare Reagent Stock: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 50 mM).

  • Protein Preparation: Exchange the aldehyde-modified protein into the Conjugation Buffer using a desalting column or dialysis. Adjust the protein concentration to 2-5 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the aniline catalyst solution to a final concentration of 5-10 mM. Aniline acts as a nucleophilic catalyst to accelerate hydrazone formation.

    • Add the this compound stock solution to achieve a 20- to 50-fold molar excess over the protein. The final concentration of organic solvent should not exceed 5-10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-4 hours. For sensitive proteins, incubation can be performed at 4°C for 12-18 hours.

  • Purification: Remove the excess, unreacted this compound and catalyst by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation using:

    • SDS-PAGE: Observe the shift in molecular weight of the modified protein.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to calculate the degree of labeling.

    • UV-Vis Spectroscopy: Quantify the incorporation of the pyridyl moiety if a distinct chromophore is present or introduced in a subsequent step.

Workflow Diagram:

Hydrazone_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P_prep Aldehyde-Modified Protein in Conjugation Buffer (pH 5.5) Mix Combine Protein, Reagent (20-50x excess), and Aniline Catalyst P_prep->Mix R_prep This compound Stock Solution (in DMF/DMSO) R_prep->Mix Incubate Incubate (2-4h @ RT or 12-18h @ 4°C) Mix->Incubate Purify Purify via Desalting Column (e.g., PD-10) Incubate->Purify Characterize Characterize Conjugate (SDS-PAGE, Mass Spec) Purify->Characterize

Caption: Workflow for protein conjugation via hydrazone ligation.

Application Pathway 2: Precursor for Pyridyl-Tetrazine Synthesis

For applications demanding faster kinetics, the IEDDA reaction between a 1,2,4,5-tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is a superior choice.[6] This reaction is among the fastest bioorthogonal reactions known and proceeds without a catalyst. This compound is an excellent starting material for synthesizing a custom pyridyl-tetrazine reagent.

Causality of the Protocol: This synthesis follows a classic pathway to form the 1,2,4,5-tetrazine ring. The hydrazine starting material provides two of the ring's nitrogen atoms. It reacts with a source of a C-N-C unit (formamidine acetate) to form a dihydrotetrazine intermediate. This intermediate is unstable and is readily oxidized in situ by an agent like sodium nitrite under acidic conditions to yield the aromatic, brightly colored tetrazine ring. The bromopyridine moiety remains intact throughout this process, providing a handle for further functionalization.

Protocol 2: Synthesis of 3-(6-Bromopyridin-3-yl)-1,2,4,5-tetrazine

This protocol outlines the synthesis of a novel tetrazine reagent from this compound.

Materials:

  • This compound

  • Formamidine acetate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1M

  • Methanol (MeOH)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and formamidine acetate (1.2 eq) in methanol (approx. 0.1 M concentration).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC) or LC-MS.

  • Oxidation to Tetrazine:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 1M HCl to the mixture until the pH is approximately 3-4.

    • In a separate flask, prepare a solution of sodium nitrite (1.5 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 15-20 minutes. A color change to deep pink or red and gas evolution (N₂) should be observed.

    • Caution: This step is exothermic and releases gas. Ensure slow addition and adequate ventilation.

  • Workup and Extraction:

    • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour.

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like dichloromethane (3x). The product will be in the organic layer, identifiable by its color.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-(6-Bromopyridin-3-yl)-1,2,4,5-tetrazine product.

  • Characterization: Confirm the structure and purity of the final product using:

    • ¹H and ¹³C NMR: To verify the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.

    • UV-Vis Spectroscopy: To determine the λₘₐₓ and molar absorptivity, which are useful for quantifying the tetrazine in subsequent experiments.

Synthetic Pathway Diagram:

Tetrazine_Synthesis_Pathway Start This compound Intermediate Dihydrotetrazine Intermediate (unstable) Start->Intermediate Ring Formation Reagent1 Formamidine Acetate (in MeOH) Reagent1->Intermediate Product 3-(6-Bromopyridin-3-yl)-1,2,4,5-tetrazine Intermediate->Product Oxidation Reagent2 1. HCl (acidify) 2. NaNO₂ (oxidize) Reagent2->Product

Caption: Proposed synthesis of a pyridyl-tetrazine from this compound.

Comparative Analysis and Future Perspectives

The two pathways described offer distinct advantages for different applications. The choice of which to pursue depends on the specific experimental requirements, particularly the need for kinetic speed.

FeatureHydrazone LigationTetrazine (IEDDA) Ligation
Reaction Partner Aldehyde / KetoneStrained Alkene / Alkyne (e.g., TCO)
Kinetics Moderate (k ≈ 10⁻² - 1 M⁻¹s⁻¹)Extremely Fast (k ≈ 10³ - 10⁶ M⁻¹s⁻¹)[6]
Catalyst Required Yes (typically aniline)No (catalyst-free)
Stability Good; pH-dependent equilibriumExcellent; forms irreversible covalent bond
Ideal For Endpoint assays, surface immobilization, situations where reaction speed is not critical.In vivo imaging, pretargeting, rapid labeling of low-abundance targets, click-to-release systems.[6][10]

Future Perspectives: The true power of the 3-(6-Bromopyridin-3-yl)-1,2,4,5-tetrazine scaffold lies in its modularity. The bromine atom is a versatile handle for downstream modifications using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables a powerful "post-click" modification strategy:

  • Click: Conjugate the pyridyl-tetrazine to a biomolecule of interest via the fast IEDDA reaction.

  • Modify: Purify the conjugate and then use a cross-coupling reaction to attach a payload (e.g., a fluorophore, a drug molecule, or a PET imaging agent) to the bromine position.

This approach allows for the creation of a library of functionalized biomolecules from a single tetrazine-modified intermediate, streamlining discovery and development workflows.

References

  • Besanceney-Webler, C., et al. (2011). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
  • Soumya, T. V., et al. (2017). Synthesis of bioactive and fluorescent pyridine-triazole-coumarin peptidomimetics through sequential click-multicomponent reactions. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Borah, B. J., et al. (2018). Copper(II) nitrate pyridine complex catalysed click reaction.
  • Wiebe, A., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules. [Link]
  • McGrath, N. A., & Raines, R. T. (2018).
  • Interchim (n.d.).
  • Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine.
  • Pipzine Chemicals (n.d.). 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. [Link]
  • National Center for Biotechnology Information (n.d.). This compound.
  • Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. [Link]
  • ResearchGate (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Boronat, M., et al. (2020). Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Wu, H., et al. (2017). The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]
  • Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine.
  • Mondal, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. [Link]

Sources

Application Notes and Protocols for the Use of 2-Bromo-5-hydrazinylpyridine in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the utilization of 2-Bromo-5-hydrazinylpyridine as a versatile monomer in the synthesis of novel polymers. This document explores the unique reactivity of its bifunctional nature—a reactive bromine atom amenable to cross-coupling reactions and a nucleophilic hydrazinyl group ideal for condensation polymerizations. Detailed protocols for various polymerization strategies, including transition metal-catalyzed cross-coupling and polycondensation reactions, are presented. Furthermore, this guide outlines standard characterization techniques for the resulting polymers and discusses their potential applications in materials science and drug development, stemming from the incorporation of the pyridine and hydrazine moieties.

Introduction: The Potential of this compound in Polymer Chemistry

The quest for novel polymers with tailored properties is a cornerstone of modern materials science and pharmaceutical development. The monomer, this compound, presents a compelling scaffold for the creation of innovative polymeric structures. Its unique bifunctionality, featuring a readily displaceable bromine atom and a reactive hydrazinyl group, opens avenues for diverse polymerization pathways. The incorporation of the pyridine ring into a polymer backbone can impart desirable characteristics such as thermal stability, specific electronic properties, and the capacity for metal coordination.[1] Concurrently, the hydrazinyl moiety offers sites for hydrogen bonding and further chemical modification, making polymers derived from this monomer attractive for applications ranging from conductive materials to drug delivery systems.[2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the monomer's properties and safe handling procedures is paramount before commencing any synthetic work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆BrN₃[4]
Molecular Weight 188.03 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 160-165 °C[5]
Solubility Soluble in polar organic solvents like DMF and alcohols; poorly soluble in non-polar solvents and water.[5]

Safety Precautions:

This compound and its derivatives should be handled with care in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Hydrazine derivatives are potentially toxic and should be handled with appropriate caution.

  • Hazard Identification: Toxic if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[6]

  • First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately and show the container or label. In case of skin contact, wash off immediately with plenty of soap and water.[6]

Polymerization Strategies and Detailed Protocols

The dual functionality of this compound allows for its participation in several types of polymerization reactions. The bromine atom is a suitable handle for transition metal-catalyzed cross-coupling reactions, while the hydrazinyl group can undergo condensation reactions.

Transition Metal-Catalyzed Cross-Coupling Polymerization

This approach leverages the reactivity of the C-Br bond to form C-C bonds, leading to conjugated polymers with interesting electronic and optical properties.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[7][8] In the context of polymer synthesis, a di-boronic acid or ester can be reacted with this compound to yield a polymer. The hydrazinyl group may need to be protected to prevent side reactions with the boronic acid or the base.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound (or protected derivative) Polymer Resulting Polymer Monomer1->Polymer Polymerization Monomer2 Dibornic Acid / Ester Ar'(B(OR)2)2 Monomer2->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymer Base Base (e.g., K2CO3) Base->Polymer Solvent Solvent (e.g., Dioxane/H2O) Solvent->Polymer

Figure 1: Workflow for Suzuki-Miyaura Polymerization.

Protocol 1: Suzuki-Miyaura Polymerization

  • Monomer Preparation: If necessary, protect the hydrazinyl group of this compound. A common protecting group for hydrazines is the Boc group.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the diboronic acid or ester comonomer (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).[7]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or size-exclusion chromatography (SEC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., methanol or water) to precipitate the polymer. Filter the polymer, wash it extensively with water and methanol to remove residual catalyst and salts, and dry it under vacuum.

  • Deprotection (if applicable): If a protecting group was used, deprotect the polymer using appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

The Ullmann reaction can be used for the homopolymerization of this compound to form a poly(5-hydrazinylpyridine). This reaction typically requires a copper catalyst and high temperatures.[9]

Protocol 2: Ullmann Homocoupling Polymerization

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), copper powder or a copper(I) salt (e.g., CuI, 10-20 mol%), and a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to a high temperature (typically 150-200 °C) with stirring for 24-72 hours.

  • Work-up and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a suitable non-solvent like methanol. The purification process is similar to that described for the Suzuki-Miyaura polymerization, with extra care taken to remove copper residues. Washing with an aqueous solution of EDTA can be effective.

Polycondensation Reactions

The hydrazinyl group is a strong nucleophile and can react with electrophilic monomers, such as dialdehydes or diacyl chlorides, to form polymers through condensation reactions.[10]

Polycondensation cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound Polymer Poly(hydrazone) or Poly(hydrazide) Monomer1->Polymer Condensation Monomer2 Dialdehyde or Diacyl Chloride (e.g., Terephthalaldehyde) Monomer2->Polymer Catalyst Acid or Base Catalyst (optional) Catalyst->Polymer Solvent Solvent (e.g., Ethanol, DMF) Solvent->Polymer

Sources

Topic: Analytical Methods for Detecting 2-Bromo-5-hydrazinylpyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-5-hydrazinylpyridine is a key heterocyclic building block in medicinal and agricultural chemistry, frequently used as an intermediate in the synthesis of more complex molecules.[1][2] The precise monitoring of its formation and consumption within a reaction mixture is critical for process optimization, yield calculation, and impurity profiling. This guide provides a detailed examination of robust analytical methods for the qualitative and quantitative detection of this compound. We will explore the theoretical underpinnings and provide validated, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific reaction conditions.

Introduction: The Analytical Challenge

The analysis of this compound within a crude reaction mixture presents several distinct challenges. The matrix is often complex, containing starting materials, reagents (e.g., other pyridine derivatives, hydrazine), catalysts, byproducts, and various solvents. Furthermore, the target analyte itself possesses a polar hydrazine group (-NHNH2), which can influence its chromatographic behavior and thermal stability.[3] An ideal analytical method must therefore be selective enough to resolve the analyte from other components, sensitive enough to detect it at relevant concentrations, and robust enough to handle the complex matrix.

This document serves as a practical guide to selecting and implementing the appropriate analytical technique based on the specific requirements of the research, from rapid qualitative checks to rigorous quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the gold standard for the quantitative analysis of moderately polar, non-volatile organic compounds, making it exceptionally well-suited for this compound.[4]

Principle of the Method Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. The hydrazine and pyridine moieties make the target analyte polar, leading to relatively short retention times under standard C18 conditions. The inclusion of an acid in the mobile phase, such as formic or phosphoric acid, is crucial for protonating the basic nitrogen atoms on the pyridine ring and hydrazine group. This ensures sharp, symmetrical peak shapes by preventing unwanted interactions with residual silanols on the column surface.[5]

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or buffer).

    • Dilute the aliquot in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 10-50 µg/mL. The exact dilution factor will depend on the expected concentration in the reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions: The following conditions provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column offering good resolution for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure good peak shape for the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution See Table 2 belowA gradient ensures that both polar and non-polar impurities are eluted efficiently within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection 254 nmPyridine derivatives typically exhibit strong absorbance at this wavelength.
Injection Vol. 10 µLA standard volume to avoid column overloading.

Table 1: HPLC Instrument Parameters

Time (min)% Mobile Phase B
0.010
15.090
20.090
20.110
25.010

Table 2: Gradient Elution Profile

  • System Suitability: Before analyzing samples, inject a standard solution of this compound five times. The system is suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[6]

  • Data Interpretation: Identify the this compound peak by comparing its retention time to that of a pure reference standard. Quantify the analyte by creating a calibration curve or using the area normalization method for purity assessment.

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot from Reaction Mixture B Dilute in Acetonitrile/Water A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column (Gradient Elution) D->E F Detect at 254 nm E->F G Integrate Peak Area F->G H Compare to Standard & Quantify G->H cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot from Reaction Mixture B Evaporate Solvent (Anhydrous) A->B C Add Pyridine & MSTFA B->C D Heat at 60°C for 30 min C->D E Inject into GC-MS System D->E F Separate on HP-5ms Column E->F G Ionize (EI) & Detect Fragments (MS) F->G H Extract Ion Chromatogram G->H I Identify via Mass Spectrum H->I A Prepare TLC Chamber with Mobile Phase B Spot Plate: Start Material, Co-spot, Rxn Mix A->B C Develop Plate in Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize Spots (UV, Iodine, Stain) D->E F Interpret Reaction Progress E->F

Sources

Application Notes and Protocols for 2-Bromo-5-hydrazinylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-bromo-5-hydrazinylpyridine as a versatile reagent in organic synthesis. The content herein is structured to deliver not just procedural steps, but also the underlying mechanistic rationale and practical insights to empower effective experimental design and execution.

Reagent Overview and Physicochemical Properties

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the presence of two key functional groups: a reactive hydrazinyl moiety and a bromine-substituted pyridine ring. The hydrazinyl group serves as a potent nucleophile and a precursor for the formation of various nitrogen-containing heterocycles, while the bromo-substituted pyridine core offers a handle for further functionalization via cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆BrN₃PubChem CID: 52908344[2]
Molecular Weight 188.03 g/mol PubChem CID: 52908344[2]
Appearance White to off-white crystalline solid---
CAS Number 1268882-60-5PubChem CID: 52908344[2]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily depending on the availability of starting materials. Two common strategies are presented below.

Protocol 1: Nucleophilic Aromatic Substitution of 2,5-Dibromopyridine

This method relies on the selective displacement of the bromine atom at the 2-position of the pyridine ring by hydrazine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

Experimental Workflow:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-hydrazinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthetic outcomes, improve yields, and ensure the highest purity of your final product.

Introduction to Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through two common routes:

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a di-halogenated pyridine, such as 2,5-dibromopyridine or 5-bromo-2-chloropyridine, with hydrazine hydrate.

  • Diazotization and Reduction: This method starts with the diazotization of 5-bromo-2-aminopyridine, followed by the reduction of the resulting diazonium salt to the desired hydrazine.

This guide is structured to address specific challenges you may encounter with each of these synthetic pathways.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route

This section addresses common issues encountered when synthesizing this compound via the SNAr pathway.

Question 1: My yield is significantly lower than expected, and I observe a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

Answer:

This is a classic problem of competitive side reactions, primarily the formation of a di-substituted hydrazine dimer.

Causality: The hydrazine functional group is a potent binucleophile, meaning both nitrogen atoms have lone pairs of electrons and can act as nucleophiles.[1] After the initial substitution to form this compound, the newly introduced hydrazine group on one molecule can act as a nucleophile and react with the starting di-halogenated pyridine. This leads to the formation of a dimer, consuming your starting material and reducing the yield of the desired product.

Solutions & Preventative Measures:

  • Utilize an Excess of Hydrazine Hydrate: The most effective way to minimize dimer formation is to use a significant excess of hydrazine hydrate (typically 3-5 molar equivalents or more).[2] This ensures that the concentration of hydrazine is always much higher than the concentration of the product, making it statistically more likely that the di-halogenated pyridine will react with hydrazine rather than the already-formed product.

  • Slow Addition of the Pyridine Substrate: A very slow, dropwise addition of the di-halogenated pyridine to the heated hydrazine hydrate solution can help maintain a high effective concentration of hydrazine relative to the electrophile, further suppressing the dimerization reaction.[3]

  • Temperature Control: The reaction is typically heated to 80-100°C to facilitate the nucleophilic substitution.[2] Lowering the temperature may slow down the desired reaction more than the side reaction, so it's crucial to find the optimal temperature for your specific substrate and solvent.

Question 2: I'm struggling with the work-up. How do I effectively remove the large excess of hydrazine hydrate and isolate my product?

Answer:

Removing excess hydrazine hydrate is a common challenge due to its high boiling point and water solubility. Here are several effective strategies:

  • Aqueous Work-up and Extraction:

    • After cooling the reaction mixture, dilute it with water.

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[2] Hydrazine hydrate is highly soluble in water and will preferentially remain in the aqueous phase.[4]

    • Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Precipitation: If your product is not soluble in water, adding the reaction mixture to a large volume of cold water can cause the product to precipitate, while the excess hydrazine remains in the aqueous solution. The precipitate can then be collected by filtration.[4]

  • Distillation (with caution): For larger scale reactions, some of the excess hydrazine and water can be removed by distillation. However, be aware that hydrazine is flammable and toxic, so this should be done with appropriate safety precautions in a well-ventilated fume hood.[3][5]

Troubleshooting Workflow: SNAr Route

sn_ar_troubleshooting start Low Yield of this compound check_byproduct High MW Byproduct Observed? (e.g., by LC-MS) start->check_byproduct dimer_formation Likely Dimer Formation check_byproduct->dimer_formation Yes workup_issue Difficulty with Work-up/Isolation check_byproduct->workup_issue No increase_hydrazine Increase Molar Excess of Hydrazine Hydrate (3-5 eq.) dimer_formation->increase_hydrazine slow_addition Implement Slow, Dropwise Addition of Pyridine Substrate increase_hydrazine->slow_addition optimize_temp Optimize Reaction Temperature (80-100 °C) slow_addition->optimize_temp optimize_temp->workup_issue aqueous_extraction Employ Aqueous Extraction with Ethyl Acetate/DCM workup_issue->aqueous_extraction precipitation Attempt Precipitation in Cold Water aqueous_extraction->precipitation purification Purify Crude Product (Column Chromatography) precipitation->purification

Caption: Troubleshooting workflow for the SNAr synthesis of this compound.

Troubleshooting Guide: Diazotization and Reduction Route

This section focuses on challenges that may arise during the synthesis of this compound via the diazotization of 5-bromo-2-aminopyridine.

Question 1: My reaction mixture turned dark, and the yield of the final product is very low. What could be the cause?

Answer:

A dark reaction mixture and low yield in a diazotization reaction often point to the decomposition of the diazonium salt.

Causality: Pyridine diazonium ions are generally unstable and can rapidly hydrolyze, especially at elevated temperatures, to form the corresponding hydroxy compound (in this case, 2-bromo-5-hydroxypyridine).[1] The diazonium group is an excellent leaving group (N2 gas), and its departure is often facile.

Solutions & Preventative Measures:

  • Strict Temperature Control: It is absolutely critical to maintain a low temperature (0-5°C) throughout the diazotization process.[2] This includes the initial dissolution of the amine in acid and the slow, dropwise addition of the sodium nitrite solution. Use an ice-salt bath to ensure the temperature does not rise.

  • Slow Reagent Addition: Add the sodium nitrite solution very slowly to the acidic solution of the aminopyridine. This prevents a localized increase in temperature and concentration of nitrous acid, which can lead to side reactions and decomposition.

  • Immediate Use of the Diazonium Salt: Diazonium salts are typically not isolated and should be used immediately in the subsequent reduction step.[6]

Question 2: The reduction of the diazonium salt with stannous chloride (SnCl2) is inefficient, and I have difficulty purifying the product from tin byproducts. What can I do?

Answer:

Inefficient reduction and contamination with tin salts are common hurdles in this step.

Causality: The reduction of the diazonium salt to a hydrazine is a multi-electron process. Stannous chloride (SnCl2) is a common reducing agent that is oxidized to stannic chloride (SnCl4) in the process.[7] Insufficient reducing agent or suboptimal reaction conditions can lead to incomplete reduction. The resulting tin salts can be difficult to remove during work-up.

Solutions & Preventative Measures:

  • Ensure Sufficient SnCl2: Use a stoichiometric excess of stannous chloride to ensure complete reduction of the diazonium salt.

  • pH Adjustment during Work-up: After the reduction is complete, carefully basify the reaction mixture with a solution of sodium hydroxide or potassium carbonate. This will precipitate the tin salts as tin hydroxides, which can then be removed by filtration. Be cautious as this can be an exothermic process.

  • Alternative Reducing Agents: Consider using sodium dithionite as an alternative to stannous chloride. It is an effective reducing agent for diazonium salts and can be a cheaper and more environmentally friendly option, often with an easier work-up.[7]

  • Purification: After the removal of tin salts, the product can be extracted into an organic solvent and purified by column chromatography on silica gel.[2]

Reaction Mechanisms

Diazotization and Reduction Mechanism

diazotization_reduction cluster_diazotization Diazotization cluster_reduction Reduction start_amine 5-Bromo-2-aminopyridine diazonium_salt 2-Bromo-5-pyridinediazonium salt start_amine->diazonium_salt NaNO₂, HCl 0-5 °C hydrazine_product This compound diazonium_salt->hydrazine_product SnCl₂, HCl

Caption: Overview of the diazotization and reduction synthesis route.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound and how should it be stored?

A1: Aryl hydrazines can be susceptible to oxidation, especially in the presence of air and light.[8] It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Q2: What are the key safety precautions when working with hydrazine hydrate and diazonium salts?

A2:

  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen.[3][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[5] Avoid contact with skin and eyes, and inhalation of vapors.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry.[10] Therefore, they are almost always generated and used in situ in solution at low temperatures. Avoid any attempt to isolate the diazonium salt unless you are following a specific and validated procedure.

Q3: What analytical techniques are best for characterizing the product and assessing its purity?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for confirming the molecular weight of the product and for identifying any impurities or side products.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Summary of Key Parameters for Yield Improvement

ParameterNucleophilic Aromatic Substitution (SNAr)Diazotization and Reduction
Key Reagents 2,5-Dihalopyridine, Hydrazine Hydrate5-Bromo-2-aminopyridine, NaNO₂, SnCl₂
Critical Temperature 80-100 °C0-5 °C (for diazotization)
Common Side Product Di-substituted hydrazine dimer2-Bromo-5-hydroxypyridine
Strategy to Minimize Side Products Use large excess of hydrazine hydrate, slow addition of substrateStrict low-temperature control, immediate use of diazonium salt
Work-up Consideration Removal of excess hydrazineRemoval of tin salts

References

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
  • University of California, Los Angeles. (n.d.). Hydrazine Standard Operating Procedure.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Wikipedia. (n.d.). Diazonium compound.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • American Chemical Society. (1996). Diazotization of heterocyclic primary amines. Chemical Reviews.
  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction.
  • ResearchGate. (2025). Decompostion of Hydrazine in Aqueous Solutions.
  • PubMed Central (PMC). (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed Central (PMC). (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-hydrazinylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a key intermediate in medicinal chemistry, valued for its dual functionality. The hydrazine moiety is a potent nucleophile used to construct hydrazones and nitrogen-containing heterocycles, while the brominated pyridine ring offers a site for cross-coupling reactions.[1][2] However, its synthesis is not without challenges. The inherent reactivity of the hydrazine group and the stability of intermediates can lead to a variety of side reactions, complicating purification and reducing yields. This guide will illuminate these potential pitfalls and provide robust solutions.

Primary Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound. Understanding these pathways is crucial for diagnosing side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct route, involving the reaction of a di-halogenated pyridine, such as 2,5-dibromopyridine or 5-bromo-2-chloropyridine, with hydrazine hydrate.[1][2][3] The greater lability of the halogen at the 2-position facilitates selective substitution.

  • Diazotization-Reduction: This method starts with 2-amino-5-bromopyridine. The amino group is first converted to a diazonium salt, which is then reduced to the target hydrazine.[4] This route is often considered when the di-halo precursor is unavailable or when specific regioselectivity is required.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, framed in a question-and-answer format.

Question 1: My reaction yield is very low, and the crude product is a complex mixture according to TLC and NMR. What is the likely cause?

Answer: This is a common issue, particularly in the SNAr route, and typically points to three main side reactions: dimer formation, di-substitution, or decomposition.

  • Causality - Dimer Formation: The newly formed this compound is itself a potent nucleophile. It can react with another molecule of the starting di-halopyridine, leading to the formation of a dimeric hydrazine-bridged bis(pyridine) byproduct. This competitive reaction becomes significant as the concentration of the product increases and the starting material is consumed.

  • Causality - Di-substitution: If using a starting material like 2,5-dibromopyridine, hydrazine can potentially substitute both bromine atoms, especially under harsh conditions (high temperature, prolonged reaction time), leading to 2,5-dihydrazinylpyridine.

  • Preventative Measures & Solutions:

    • Control Stoichiometry: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents or more).[4] This ensures that the di-halopyridine is more likely to encounter a hydrazine molecule than a molecule of the product, kinetically favoring the desired reaction.

    • Slow Addition: Add the di-halopyridine substrate slowly to the heated solution of hydrazine hydrate.[4] This maintains a high concentration of hydrazine relative to the substrate and product throughout the reaction, effectively suppressing the formation of dimers. A syringe pump is ideal for this on a lab scale.

    • Temperature Control: While the reaction requires heat (typically 80-130 °C), excessive temperatures can promote side reactions and decomposition.[2][3] Monitor the reaction closely and maintain the lowest effective temperature.

Question 2: I've isolated my product, but I suspect it's contaminated with an isomer. How can this happen and how do I fix it?

Answer: Isomeric impurities often originate from the starting materials.

  • Causality - Contaminated Starting Materials: The synthesis of the precursor, 2-amino-5-bromopyridine or 2,5-dibromopyridine, can generate isomeric byproducts. For example, the bromination of 2-aminopyridine can produce not only the desired 2-amino-5-bromopyridine but also 2-amino-3,5-dibromopyridine as a major impurity.[5] If this impurity is carried forward, it will lead to the formation of 2,3-dibromo-5-hydrazinylpyridine or other undesired isomers in your final product.

  • Preventative Measures & Solutions:

    • Starting Material Purity Check: Always verify the purity of your starting materials (e.g., 2-amino-5-bromopyridine or 2,5-dibromopyridine) by NMR, GC-MS, or melting point before beginning the synthesis.

    • Purification of Precursors: If significant isomeric impurities are detected, purify the starting material. Recrystallization is often an effective method for removing isomers like 2-amino-3,5-dibromopyridine.[5]

Question 3: In the diazotization-reduction route, my main byproduct appears to be 2-bromopyridine (de-amination). Why does this occur?

Answer: The formation of a de-aminated (or hydro-de-diazoniated) product is a classic side reaction in diazonium chemistry.

  • Causality - Radical Intermediates: The reduction of the diazonium salt can proceed through radical intermediates.[6][7] The aryl radical formed after the loss of N₂ can abstract a hydrogen atom from the solvent or other reagents in the mixture instead of being reduced to the hydrazine. Hypophosphorous acid (H₃PO₂), a common reducing agent for this transformation, is a known source of hydrogen atoms and can promote this side reaction.[7]

  • Preventative Measures & Solutions:

    • Choice of Reducing Agent: While H₃PO₂ is common, other reducing agents like stannous chloride (SnCl₂) in concentrated HCl can sometimes provide cleaner reductions to the hydrazine with less de-amination.

    • Strict Temperature Control: Diazotization must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8][9] Allowing the temperature to rise can lead to a host of side products, including phenols (from reaction with water) and the de-aminated product.[10]

Frequently Asked Questions (FAQs)

Q: What are the critical reaction parameters to control for a successful synthesis? A: Regardless of the route, the most critical parameters are:

  • Temperature: Low temperatures for diazotization (0-5 °C) are non-negotiable.[9] For the SNAr route, use the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).[2]

  • Stoichiometry: In the SNAr route, a large excess of hydrazine hydrate is crucial to prevent dimerization.[4]

  • Rate of Addition: Slow, controlled addition of the pyridine substrate to the hydrazine solution is key for minimizing side products in the SNAr reaction.[4]

  • Atmosphere: While not always essential, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the hydrazine product, improving purity and stability.

Q: How can I purify the final this compound product? A: Purification typically involves crystallization-based methods.

  • Filtration and Washing: The crude product often precipitates upon cooling the reaction mixture. It can be collected by filtration and washed with a cold, non-reactive solvent (like cold ethanol or water) to remove excess hydrazine and other soluble impurities.[11]

  • Recrystallization: This is the most effective method for achieving high purity. Suitable solvents include ethanol, methanol, or mixtures of solvents like DMF/water.[11] The choice of solvent depends on the specific impurities present.

Q: Is this compound stable? How should it be stored? A: Hydrazines as a class of compounds can be sensitive to air and light, and may degrade over time. This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in an amber vial backfilled with argon or nitrogen).[2]

Visualizing Reaction and Side-Reaction Pathways

The following diagrams illustrate the intended synthetic pathways and the formation of a common side product.

G cluster_0 Route 1: Nucleophilic Substitution (SNAr) cluster_1 Route 2: Diazotization-Reduction 2,5-Dibromopyridine 2,5-Dibromopyridine Product This compound 2,5-Dibromopyridine->Product + Hydrazine Hydrate (excess) 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Diazonium Salt Diazonium Salt Intermediate 2-Amino-5-bromopyridine->Diazonium Salt + NaNO2, H+ (0-5 °C) Product_2 This compound Diazonium Salt->Product_2 + Reducing Agent (e.g., SnCl2)

Caption: Primary synthetic routes to this compound.

Caption: Formation pathways for common side products.

Summary Table of Side Products

Side ProductProbable CauseSynthetic RoutePreventative Measure
Dimeric HydrazineProduct reacts with starting materialSNArUse large excess of hydrazine; slow addition of substrate.[4]
2,5-DihydrazinylpyridineOver-reaction with hydrazineSNArMilder conditions; avoid prolonged heating.
2-BromopyridineReductive de-amination of diazonium saltDiazotizationCareful choice of reducing agent; strict temperature control.[7]
2-Bromo-5-hydroxypyridineReaction of diazonium salt with waterDiazotizationMaintain low temperature (<5 °C); ensure anhydrous conditions if possible.[6]
Isomeric HydrazinopyridinesImpurities in starting materialsBothAnalyze and purify starting materials before use.[5]

Protocol: Optimized Synthesis via SNAr

This protocol is optimized to minimize the formation of dimeric byproducts.

Materials:

  • 5-Bromo-2-chloropyridine (1 equivalent)

  • Hydrazine hydrate (8-10 equivalents)

  • Solvent (e.g., 1-propanol or diglyme)[4][12]

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Addition funnel or syringe pump

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen).

  • Charge Reagents: To the flask, add the solvent and hydrazine hydrate (8-10 eq.). Begin stirring and heat the mixture to 80-90 °C.

  • Substrate Addition: Dissolve the 5-bromo-2-chloropyridine (1 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the heated hydrazine mixture over a period of 1-2 hours using an addition funnel or syringe pump.

  • Reaction: After the addition is complete, maintain the reaction at 80-90 °C for an additional 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold water to remove excess hydrazine hydrate, followed by a cold non-polar solvent (like hexane) to remove organic impurities. Dry the product under vacuum. If necessary, further purify by recrystallization from ethanol.[11]

References

  • Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData, 8, x230169.
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • Wikipedia. (2024). Sandmeyer reaction.
  • Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Asian Journal of Chemistry. (2017). Synthesis and biological evaluation of novel[1][6][12]triazolo[4,3-a]pyridine derivatives as potent anti-inflammatory agents.
  • Defense Technical Information Center. (n.d.). New Diazo Process.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • TSEALINE. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • ResearchGate. (2016). 2-Bromo-5-methylpyridine.
  • ResearchGate. (2022). Reactive Chemical Hazards of Diazonium Salts.
  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • ResearchGate. (1997). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • ResearchGate. (2024). Removal of amino in anilines through diazonium salt-based reactions.
  • ResearchGate. (2023). 2-Bromo-6-hydrazinylpyridine.

Sources

Technical Support Center: Purification of 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 2-Bromo-5-hydrazinylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during the purification of this compound.

I. Core Principles of Purifying this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity is paramount for the success of subsequent reactions and the integrity of the final products. The purification of this compound can be challenging due to its potential for instability under certain conditions, such as high temperatures or exposure to strong acids or bases.[2] Therefore, a carefully selected purification strategy is crucial. The most common and effective methods for purifying this compound are recrystallization and column chromatography.

II. Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, providing step-by-step solutions based on established chemical principles.

Question: My crude product is a dark, oily substance instead of the expected pale-yellow crystalline solid. What should I do?

Answer:

The appearance of a dark oil suggests the presence of significant impurities or decomposition products. Here’s a systematic approach to tackle this issue:

  • Initial Assessment:

    • Re-evaluate the reaction work-up: Ensure that the reaction was properly quenched and that all acidic or basic reagents were neutralized. Residual acids or bases can catalyze decomposition.

    • Check for solvent-related issues: The presence of high-boiling point solvents like DMF, if used in the synthesis, can result in an oily product. Ensure the solvent was adequately removed under reduced pressure.[2]

  • Purification Strategy:

    • Attempt a preliminary purification by trituration:

      • Add a non-polar solvent in which the desired product has low solubility, such as diethyl ether or hexane.

      • Stir the mixture vigorously. The goal is to dissolve the non-polar impurities, leaving behind the more polar this compound as a solid.

      • Decant the solvent and repeat the process until the solid appears lighter in color.

    • Proceed with Column Chromatography: If trituration is ineffective, column chromatography is the recommended next step. The high polarity of the hydrazinyl group suggests that a silica gel stationary phase with a moderately polar mobile phase will be effective.[2]

      • Recommended Solvents: A gradient of ethyl acetate in petroleum ether or hexane is a good starting point.[2]

      • Step-by-Step Protocol:

        • Dissolve the crude oil in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

        • Adsorb this solution onto a small amount of silica gel.

        • Dry the silica gel and load it onto the column.

        • Elute with a solvent gradient, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

        • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Question: After recrystallization, my yield is very low. How can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can be addressed by optimizing the solvent system and the cooling process.

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Good solubility in polar solvents: this compound has good solubility in polar solvents like alcohols (methanol, ethanol) and DMF.[2]

    • Poor solubility in non-polar solvents: It has poor solubility in non-polar solvents.[2]

    • Recommended Solvent Systems:

      • Ethanol/Water or Propanol/Water: A mixed solvent system can be highly effective. Dissolve the crude product in a minimal amount of hot ethanol or propanol. Then, add hot water dropwise until the solution becomes slightly turbid. Finally, add a few drops of the alcohol to redissolve the precipitate and then allow the solution to cool slowly.

      • Toluene: Toluene can also be a suitable solvent for recrystallization.

  • Optimize the Cooling Process:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals.

    • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Minimize Product Loss:

    • Use a minimal amount of hot solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the solution even after cooling.

    • Wash the crystals with cold solvent: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Question: My NMR analysis shows persistent impurities even after purification. What are the likely impurities and how can I remove them?

Answer:

Persistent impurities often co-crystallize with the product or have similar polarity, making them difficult to remove. Understanding the synthesis route can help identify these impurities.

  • Potential Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, this could be 2,5-dibromopyridine or 2-bromo-5-aminopyridine.[2][3]

    • Di-substituted Products: If an excess of the pyridine starting material is used relative to hydrazine, the formation of a di-substituted hydrazine byproduct is possible.

    • Oxidation Products: Hydrazines can be susceptible to oxidation, leading to colored impurities.

  • Advanced Purification Strategies:

    • Iterative Recrystallization: A second recrystallization from a different solvent system can sometimes remove stubborn impurities.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen and the hydrazine group can be exploited.

      • Dissolve the impure product in an organic solvent like ethyl acetate.

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as a salt.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure this compound.

      • Extract the product back into an organic solvent, dry, and concentrate.

    • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to pale-yellow crystalline solid.[1][2] Its melting point is reported to be in the range of 132-136 °C.[1][5] A broad melting range or a lower melting point is indicative of impurities.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a freezer at -20°C for long-term storage to prevent degradation.[5]

Q3: What are the key safety precautions when handling this compound?

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Q4: Can you provide a general workflow for the purification of this compound?

Certainly. The general workflow depends on the nature and amount of impurities in the crude product. The following diagram illustrates a typical decision-making process for purification.

Purification_Workflow Crude Crude this compound Analysis Analyze Purity (TLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High Purity & Crystalline Column Column Chromatography Analysis->Column Low Purity & Oily CheckPurity Check Purity Recrystallization->CheckPurity Column->CheckPurity Pure Pure Product Store Store Appropriately Pure->Store CheckPurity->Column Purity <98% CheckPurity->Pure Purity >98%

Caption: General purification workflow for this compound.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution gently on a hot plate.

  • Add hot water dropwise until the solution becomes persistently turbid.

  • Add a few drops of hot ethanol to clarify the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the Sample: Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Column_Chromatography_Workflow Start Start PrepareColumn Prepare Silica Gel Column Start->PrepareColumn PrepareSample Prepare Sample (Adsorb on Silica) PrepareColumn->PrepareSample LoadSample Load Sample onto Column PrepareSample->LoadSample Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC CombinePure Combine Pure Fractions MonitorTLC->CombinePure Identify Pure Fractions Evaporate Evaporate Solvent CombinePure->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for column chromatography purification.

V. References

  • 5-Bromo-2-hydrazinopyridine - LookChem. (n.d.). Retrieved from [Link]

  • 2-Bromo-6-hydrazinylpyridine. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 235–238. Retrieved from [Link]

  • 5-Bromo-2-hydrazinopyridine - Pipzine Chemicals. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price. (n.d.). Retrieved from [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. (n.d.). Retrieved from

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. (n.d.). Retrieved from

  • 5-Bromo-2-hydrazinopyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-5-methylpyridine. (2016). ResearchGate. Retrieved from [Link]

  • 2-Bromo-6-hydrazinylpyridine. (2023). ResearchGate. Retrieved from [Link]

  • 2-Bromo-6-hydrazinylpyridine. (2023). PMC. Retrieved from [Link]

  • Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). PMC. Retrieved from [Link]

  • Preparation of 3-Bromo-1,2,4,5-tetrazine. (2023). Helvetica Chimica Acta, 106(4), e202200198. Retrieved from [Link]

  • 2-Bromo-6-hydrazinylpyridine. (2023). IUCrData, 8(3), x230169. Retrieved from [Link]

Sources

Navigating the Solubility Labyrinth: A Technical Support Guide for 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Overcoming a Common Hurdle in Pharmaceutical Research

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a frequently encountered challenge in the laboratory: the low solubility of 2-Bromo-5-hydrazinylpyridine in common organic solvents. As a key building block in the synthesis of a variety of bioactive molecules, successfully dissolving this compound is a critical first step in many experimental workflows. This document, structured in a flexible question-and-answer format, provides not just solutions but also the underlying scientific rationale to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we tackle the most common issues and questions regarding the solubility of this compound.

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the best starting solvents to try?

A1: this compound is a polar molecule and, as such, exhibits better solubility in polar organic solvents. For its isomer, 5-Bromo-2-hydrazinopyridine, which has similar structural features, it has been noted to have some solubility in polar solvents like methanol, ethanol, and dimethylformamide (DMF), while having poor solubility in non-polar solvents.[1] Therefore, for this compound, it is recommended to start with the following solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for dissolving poorly soluble, polar compounds due to their high dielectric constants and ability to act as hydrogen bond acceptors.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective, although the solubility might be lower compared to DMSO or DMF.

It is always advisable to perform a small-scale solubility test with a few milligrams of your compound in a small volume of solvent before proceeding with the full-scale reaction.

Q2: I've tried the recommended polar solvents, but the solubility is still too low for my needs. What other strategies can I employ?

A2: When single-solvent systems are insufficient, several techniques can be used to enhance solubility. These methods are widely applied in the pharmaceutical industry to improve the dissolution of active pharmaceutical ingredients (APIs).[2][3][4][5]

Here are the most common and effective strategies:

  • Co-solvency: This is often the most practical next step. By mixing a primary solvent with one or more "co-solvents," you can create a solvent system with tailored polarity to better match the solute.[2][6][7][8][9]

  • pH Adjustment: this compound has basic nitrogen atoms, making its solubility dependent on the pH of the solution.[2]

  • Heating: In many cases, solubility can be increased by gently heating the mixture.

Each of these techniques is discussed in more detail in the following sections.

Q3: Can you explain more about co-solvency and provide some practical examples for this compound?

A3: Co-solvency involves using a mixture of solvents to increase the solubility of a solute. The principle is to reduce the polarity of a highly polar solvent (like water or a short-chain alcohol) with a miscible organic solvent, thereby creating a more favorable environment for a less polar solute.[8][9] For a molecule like this compound, which has both polar (hydrazinyl and pyridine nitrogen) and non-polar (brominated aromatic ring) characteristics, a co-solvent system can be particularly effective.

Recommended Co-solvent Systems to Explore:

Primary Solvent Co-Solvent Typical Ratio (v/v) Rationale
Dichloromethane (DCM)Methanol (MeOH)9:1 to 8:2Increases the polarity of DCM to better solvate the polar functional groups.
Tetrahydrofuran (THF)Water9:1 to 7:3A small amount of water can sometimes disrupt the crystal lattice and improve solubility.
TolueneIsopropyl Alcohol (IPA)9:1 to 8:2Balances the polarity to accommodate both the aromatic ring and the polar groups.
Acetonitrile (ACN)WaterVariesOften used in chromatography; adjusting the water content can fine-tune solubility.

In-Depth Troubleshooting and Experimental Protocols

This section provides more detailed guidance and step-by-step protocols for the advanced solubility enhancement techniques.

Protocol 1: Systematic Approach to Co-Solvent Selection

This workflow will guide you through a systematic process of identifying an effective co-solvent system.

Caption: A systematic workflow for co-solvent selection.

Q4: How do I use pH adjustment to improve the solubility of this compound?

A4: The solubility of ionizable compounds, like this compound, can be significantly influenced by pH.[10] This compound contains basic nitrogen atoms on both the pyridine ring and the hydrazine moiety. In an acidic environment, these nitrogen atoms can be protonated, forming a salt that is often more soluble in polar solvents than the neutral form. For the related compound, 5-Bromo-2-hydrazinopyridine, a predicted pKa of 8.97 suggests it is indeed basic.[11]

Workflow for pH-Mediated Solubility Enhancement:

Caption: A workflow for enhancing solubility through pH adjustment.

Important Considerations for pH Adjustment:

  • Reaction Compatibility: Ensure that the acidic conditions and the resulting salt form of your compound are compatible with your downstream reaction. The increased stability of hydrazines under acidic conditions can be an advantage.[12]

  • Stoichiometry: If your reaction requires the neutral form of the compound, you may need to add a base to neutralize the solution just before the reaction proceeds.

  • Stability: Hydrazine derivatives can be unstable in neutral or alkaline conditions, especially in the presence of oxygen.[12] Working under an inert atmosphere (e.g., nitrogen or argon) is recommended if the solution is not acidic.

Q5: I've noticed that my solution of a related pyridine derivative in dichloromethane (DCM) turns cloudy over time. What could be happening?

A5: This is an excellent and important observation. Pyridine and its derivatives have been reported to react with halogenated solvents like dichloromethane (DCM) at room temperature, even without a catalyst.[13] This reaction can form bispyridinium dichlorides, which may precipitate out of the solution, leading to the observed cloudiness.[13] This is not just a solubility issue but a stability and reactivity problem.

Troubleshooting Solvent-Induced Degradation:

  • Avoid Prolonged Storage: If you must use a halogenated solvent like DCM, prepare the solution immediately before use and avoid storing it for extended periods.

  • Choose an Alternative Solvent: Whenever possible, opt for non-halogenated solvents. For example, if your reaction can be performed in THF, toluene, or ethyl acetate, these would be safer choices from a stability standpoint.

  • Perform a Stability Check: If you are unsure about the compatibility of your compound with a particular solvent, dissolve a small amount and monitor it by TLC or LC-MS over a few hours to check for the appearance of new, likely degradation, products.

Q6: Are there any other "advanced" techniques I can try if these methods don't work?

A6: For particularly challenging cases, which are common in drug development, more advanced formulation strategies can be employed. While these may be more complex than simple co-solvency or pH adjustment, they are powerful tools:

  • Solid Dispersions: This technique involves dispersing the compound in a solid matrix, often a polymer.[4] This can be achieved through methods like spray drying or hot-melt extrusion, resulting in an amorphous form of the compound that has a higher apparent solubility and dissolution rate.[3][4]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble compound.[2][6]

  • Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.

These methods typically require more formulation development but can be very effective for overcoming significant solubility challenges.

Summary of Key Recommendations

Strategy When to Use Key Considerations
Solvent Selection Initial attempts to dissolve the compound.Start with polar aprotic solvents like DMSO or DMF.
Co-solvency When single solvents provide insufficient solubility.Systematically test mixtures of a primary solvent with a miscible co-solvent.
pH Adjustment For reactions in polar protic solvents where the salt form is acceptable.Add a dilute acid to protonate the basic nitrogens. Be mindful of reaction compatibility.
Heating To increase the rate and extent of dissolution.Use gentle heating and be aware of the compound's thermal stability.
Solvent Stability When using halogenated solvents like DCM.Prepare solutions fresh and avoid prolonged storage to prevent degradation.

By understanding the chemical nature of this compound and applying these troubleshooting strategies systematically, you can overcome the common challenge of its low solubility and proceed with your research with greater confidence and success.

References

  • Particle Sciences. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
  • Wamser, C. (2010). Puzzling Pyridine Problem Probed. ChemistryViews.
  • Saczewski, F., & Gdaniec, M. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(11), 3323.
  • Upperton Pharma Solutions. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • Avdeef, A., & Tsinman, O. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 395(1-2), 1-8.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovtsev, N. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
  • chemeurope.com. (n.d.). Pyridine.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 102(3), 794-811.
  • Giffaut, A., & Monnin, C. (2016). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate.
  • Snieckus, V., & Comins, D. L. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3613-3716.
  • Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology, 41(s2), 12-15.
  • Zhang, J., Han, B., & Liu, J. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Request PDF.
  • Miller, D. A., & Williams, R. O. (2017). How to Choose the Right Solubilization Technology for Your API. Drug Development & Delivery.
  • Wildman, R. A. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
  • Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37), 1-3.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals.
  • LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • Wikipedia. (n.d.). Pyridine.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Pyridine.
  • Samaroo, S., Hengesbach, C., Bruggeman, C., & Hickey, D. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic... ResearchGate.
  • American Chemical Society. (2025). Photo-DAC: Light-Driven Ambient-Temperature Direct Air Capture by a Photobase.
  • Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water. ResearchGate.
  • Pang, K. S., & Lee, W. Y. (2014). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical research, 31(10), 2749–2761.
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • Giffaut, A., & Monnin, C. (2016). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate.
  • Cysewska, M., & Przybyłek, M. (2022). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 27(19), 6296.
  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?

Sources

Technical Support Center: A Researcher's Guide to 2-Bromo-5-hydrazinylpyridine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-hydrazinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments by preventing the degradation of this compound during storage. This resource combines theoretical knowledge with practical, actionable advice to address common challenges.

Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis. However, its chemical structure, featuring both a reactive hydrazine moiety and a bromo-substituted pyridine ring, makes it susceptible to degradation under certain conditions. Understanding the primary degradation pathways is crucial for implementing effective storage and handling protocols.

The two main pathways of degradation are:

  • Oxidation of the Hydrazine Group: The hydrazinyl functional group is a strong reducing agent and is readily oxidized, especially in the presence of atmospheric oxygen. This oxidation can be catalyzed by trace metal impurities and exposure to light.

  • Hydrolysis of the Bromo Group: The bromine atom attached to the pyridine ring can undergo nucleophilic substitution, particularly hydrolysis, in the presence of moisture, especially under acidic or basic conditions. This results in the formation of 2-hydroxy-5-hydrazinylpyridine.

Troubleshooting Guide: Visual Inspection and Initial Assessment

Proactive monitoring of your stored this compound is the first line of defense against using a degraded reagent. This section provides a systematic approach to identifying potential degradation.

Observation Potential Cause Recommended Action
Color Change (from off-white/light yellow to brown/dark red) Oxidation of the hydrazine moiety.Perform a purity check using the colorimetric test or HPLC analysis as described below. If degradation is confirmed, the reagent should be discarded.
Clumping or Caking of the Solid Absorption of moisture.This indicates improper storage in a non-desiccated environment. The presence of moisture can accelerate hydrolysis. A purity analysis is recommended.
Inconsistent Experimental Results Use of a degraded reagent.Immediately quarantine the suspected batch of this compound and perform a purity analysis.

Analytical Protocols for Purity Assessment

When visual inspection suggests potential degradation, or for routine quality control, the following analytical methods can be employed to assess the purity of this compound.

Protocol 1: Rapid Colorimetric Test for Hydrazine Oxidation

This simple and rapid test is based on the reaction of the hydrazine functional group with p-dimethylaminobenzaldehyde (DMAB) to form a colored azine complex. A diminished or altered color response can indicate degradation of the hydrazine moiety.[1][2][3]

Materials:

  • This compound sample

  • p-Dimethylaminobenzaldehyde (DMAB) reagent: Dissolve 1.5 g of DMAB in 100 mL of methanol.[1]

  • Glacial acetic acid[1]

  • Methanol

  • Test tubes or spectrophotometer cuvettes

  • Vortex mixer

Procedure:

  • Prepare a dilute solution of your this compound sample in methanol.

  • In a test tube, add 1 mL of the DMAB reagent.[1]

  • To the same test tube, add a small, accurately measured amount of the this compound solution.

  • Vortex the mixture for 10-15 seconds.

  • Allow the mixture to stand for 10 minutes for color development.[1]

  • Add 10 mL of glacial acetic acid and mix thoroughly.[1]

  • Observe the color. A fresh, undegraded sample should produce a distinct yellow to red-orange color.[1][4] The intensity of the color is proportional to the concentration of the hydrazine. A pale or absent color suggests significant degradation.

Protocol 2: Stability-Indicating HPLC Method

For a more quantitative assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method can separate the parent compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile) can be effective for separating polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the maximum absorbance of this compound.

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of high-purity this compound at a known concentration.

  • Prepare a sample solution of the batch at the same concentration.

  • Inject both the standard and sample solutions into the HPLC system.

  • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates the presence of impurities and degradation.

Frequently Asked Questions (FAQs)

Q1: My brand-new bottle of this compound has a slight yellow tint. Is it already degraded?

A1: Not necessarily. A faint yellow color can be inherent to the compound and does not always signify degradation.[5] However, a noticeable darkening to brown or red upon storage is a strong indicator of oxidation. It is always best practice to perform a quick quality control check, such as the colorimetric test described above, on a new batch to establish a baseline.

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store the compound in a freezer at -20°C. For short-term laboratory use, storage in a refrigerator at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.

Q3: Why is an inert atmosphere so important for storage?

A3: An inert atmosphere, typically achieved by blanketing the compound with nitrogen or argon, is crucial to prevent the oxidation of the highly reactive hydrazine group.[6] Oxygen from the air is a primary cause of degradation.

Q4: Can I store this compound in a standard screw-cap vial?

A4: For short-term use, a well-sealed screw-cap vial with a PTFE liner can be sufficient if the vial is also placed in a desiccator. For long-term storage, it is highly recommended to use vials with a more robust seal, such as those with a septum cap, which can be purged with an inert gas before sealing.

Q5: What are some common chemicals that are incompatible with this compound?

A5: Due to its hydrazine and pyridine moieties, this compound is incompatible with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), strong acids, and some metals that can catalyze oxidation.[7][8][9] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Visualizing Degradation and Prevention

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathways and the recommended workflow for troubleshooting.

cluster_degradation Degradation Pathways A This compound B Oxidation Products (e.g., 2-Bromo-5-diazoniumpyridine) A->B  Oxygen, Light, Metal Ions C Hydrolysis Product (2-Hydroxy-5-hydrazinylpyridine) A->C  Moisture (H2O) (Acidic/Basic Conditions)

Caption: Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow Start Observe Potential Degradation (e.g., Color Change) Purity_Check Perform Purity Analysis Start->Purity_Check Colorimetric_Test Rapid Colorimetric Test (DMAB) Purity_Check->Colorimetric_Test Qualitative HPLC_Analysis Quantitative HPLC Analysis Purity_Check->HPLC_Analysis Quantitative Result Degradation Confirmed? Colorimetric_Test->Result HPLC_Analysis->Result Discard Discard Reagent Result->Discard Yes Proceed Proceed with Experiment Result->Proceed No

Caption: A systematic workflow for troubleshooting suspected degradation.

References

  • Author, A. A. (Year). Title of work. Publisher.
  • OSHA. (n.d.). Hydrazine. Method no.: ID-209.
  • MDPI. (2020). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Molecules, 25(15), 3377. [Link]
  • Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde.
  • Hach. (n.d.). Hydrazine.
  • Gas-Sensing.com. (n.d.). Hydrazine - PDMAB Method.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
  • Emory University EHSO. (2012). Incompatibility of Common Laboratory Chemicals.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • PubMed. (2015). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Environmental Science & Technology, 19(4), 365-371. [Link]
  • PubMed Central. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3183. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Hydrazone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hydrazone Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing hydrazone synthesis and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation, and why is it so critical? A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4-6.[1][2] This is a critical parameter because the reaction mechanism involves a delicate balance.[3] An acid catalyst is required to protonate the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydrazine.[4] However, if the pH is too low (strongly acidic), the hydrazine nucleophile itself becomes protonated, rendering it inactive.[2] Conversely, at neutral or basic pH, the crucial dehydration of the tetrahedral intermediate is too slow, hindering the reaction.[2][3]

Q2: What is the role of a catalyst in hydrazone formation? A2: While the reaction can proceed without a catalyst, it is often slow. Catalysts significantly accelerate the reaction, especially at neutral pH.[5] The most common are acid catalysts (like acetic acid), which facilitate the dehydration of the hemiaminal intermediate.[1][3] Nucleophilic catalysts, such as aniline and its derivatives (e.g., anthranilic acids), are also highly effective.[6][7] These catalysts work by first forming a highly reactive protonated Schiff base (an imine) with the carbonyl compound, which is then readily displaced by the hydrazine to form the final product.[7]

Q3: What are the most common side reactions, and how can they be minimized? A3: The most prevalent side reaction is the formation of an azine (R₂C=N-N=CR₂).[1][8] This occurs when a hydrazone formed from unsubstituted hydrazine (H₂NNH₂) reacts with a second molecule of the aldehyde or ketone.[8][9] To minimize azine formation, a slight excess (1.1-1.2 equivalents) of the hydrazine reagent can be used.[8] Another common issue is the hydrolysis of the hydrazone product back to its starting materials, as the reaction is reversible.[3][9] This is minimized by controlling the pH and removing water from the reaction if possible.[1][8]

Q4: How stable are hydrazones, and what are the best storage conditions? A4: Hydrazone stability is highly dependent on pH and structure. They are generally stable at neutral pH but are susceptible to hydrolysis in acidic conditions.[9][10] Hydrazones derived from alkyl aldehydes tend to be less stable than those from aryl aldehydes.[10] For storage, purified hydrazones should be kept as dry solids in a cool, dark place.[8] If in solution, use a neutral, aprotic solvent. To prevent oxidative degradation, especially for hydrazones with an N-H bond, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

Visualizing the Mechanism and Workflow

A clear understanding of the reaction pathway and a logical approach to problem-solving are essential for success.

Mechanism of Acid-Catalyzed Hydrazone Formation

The following diagram illustrates the step-by-step mechanism, highlighting the key role of acid catalysis.

Hydrazone_Formation Reactants Aldehyde/Ketone + Hydrazine ProtonatedCarbonyl Protonated Carbonyl (Enhanced Electrophilicity) Reactants->ProtonatedCarbonyl H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate (Hemiaminal) ProtonatedCarbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Hydrazine Protonated_Intermediate Protonated Hemiaminal Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Hydrazone_Product Hydrazone + H₂O Protonated_Intermediate->Hydrazone_Product Dehydration (-H₂O) (Rate-Limiting Step) Hydrazone_Product->Reactants Hydrolysis (Reversible)

Caption: Acid-catalyzed mechanism of hydrazone formation.[3]

Troubleshooting Workflow: Low Product Yield

This decision tree provides a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_pH Is pH mildly acidic (4-6)? Start->Check_pH Adjust_pH Adjust pH with catalytic acid (e.g., Acetic Acid) Check_pH->Adjust_pH No Check_Completion Has reaction gone to completion? (Monitor by TLC/LC-MS) Check_pH->Check_Completion Yes Adjust_pH->Check_Completion Extend_Time Increase reaction time and/or moderately increase temperature Check_Completion->Extend_Time No Check_Reagents Are starting materials pure? Check_Completion->Check_Reagents Yes Success Yield Improved Extend_Time->Success Purify_Reagents Purify aldehyde/ketone and hydrazine Check_Reagents->Purify_Reagents No Check_Stoichiometry Is stoichiometry correct? (Consider slight excess of hydrazine) Check_Reagents->Check_Stoichiometry Yes Purify_Reagents->Success Adjust_Stoichiometry Adjust reagent ratios to minimize azine formation Check_Stoichiometry->Adjust_Stoichiometry No Check_Stoichiometry->Success Yes Adjust_Stoichiometry->Success

Caption: A logical workflow for troubleshooting low hydrazone yield.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Scientific Rationale & Troubleshooting Steps
Incorrect pH The reaction is strongly pH-dependent. At low pH (<4), the hydrazine is protonated and non-nucleophilic. At high pH (>7), the acid-catalyzed dehydration of the intermediate is inefficient.[2] Solution: Check the reaction pH and adjust to 4-6 using a catalytic amount of a weak acid like glacial acetic acid.[1]
Incomplete Reaction Hydrazone formation can be slow, especially with sterically hindered reactants or at low temperatures.[1] Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. If starting material remains, increase the reaction time or moderately raise the temperature (e.g., to 40-60°C).[2]
Poor Reagent Quality Impurities in the aldehyde/ketone or hydrazine can interfere with the reaction. Hydrazine derivatives can also degrade via oxidation over time.[2] Solution: Use high-purity reagents. If purity is questionable, consider purifying starting materials (e.g., by distillation or recrystallization). Always use fresh hydrazine solutions.[1]
Product Hydrolysis The formation of hydrazones is reversible. The presence of excess water, especially under acidic conditions, can drive the equilibrium back towards the starting materials.[3][9] Solution: Minimize water in the reaction mixture. If the reaction is performed in a non-aqueous solvent, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove the water byproduct. During workup, use neutral or slightly basic washes to remove excess acid.[8]
Issue 2: Presence of Side Products
Possible Cause Scientific Rationale & Troubleshooting Steps
Azine Formation This side product (R₂C=N-N=CR₂) forms when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[9] It is the most common impurity when using hydrazine (H₂NNH₂) itself. Solution: Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[8] Alternatively, add the carbonyl compound slowly to the solution of hydrazine to maintain an excess of the hydrazine throughout the addition.
Wolff-Kishner Reduction If the reaction is performed under strongly basic conditions with heat, the hydrazone can be reduced to the corresponding alkane.[11][12] Solution: This is typically not an issue under standard hydrazone formation conditions. Avoid using strong bases (like KOH or NaOH) and high temperatures unless this reduction is the desired outcome.
Issue 3: Purification Challenges
Problem Scientific Rationale & Troubleshooting Steps
Oily Product / Failure to Crystallize The crude product may be impure or highly soluble in the chosen solvent system. Solution: Try triturating the oil with a cold, non-polar solvent like n-hexane or pentane to induce solidification.[13] For recrystallization, screen various solvents (e.g., ethanol, methanol, acetonitrile, or ethyl acetate/hexane mixtures) to find one where the product is soluble when hot but sparingly soluble when cold.[1] Slow cooling is crucial for forming well-defined crystals.
Decomposition on Silica Gel Hydrazones can be acid-sensitive and may hydrolyze on standard silica gel, which is inherently acidic.[14] Solution: Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine or ammonia in methanol before packing the column. Alternatively, use a different stationary phase like basic alumina.[14]

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone

This protocol provides a general starting point; specific quantities and conditions should be optimized for each unique reaction.

  • Dissolve Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).[15]

  • Add Hydrazine: To this solution, add the hydrazine derivative (1.0-1.1 equivalents).[1]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[15]

  • Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed.[1]

  • Isolation: Once complete, cool the reaction mixture. If the product precipitates, collect the solid by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the crude hydrazone has high solubility at elevated temperatures and low solubility at room or cold temperatures.[1] Common choices include ethanol, methanol, or ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.[1]

Summary of Key Reaction Parameters

ParameterOptimal ConditionRationale & Key Considerations
pH 4 - 6Balances the need for acid catalysis of dehydration with maintaining the nucleophilicity of the hydrazine.[2][3] Strongly acidic conditions protonate the hydrazine; neutral/basic conditions slow the rate-limiting dehydration step.[3]
Catalyst Catalytic weak acid (e.g., Acetic Acid) or Nucleophilic catalyst (e.g., Aniline)A weak acid protonates the carbonyl, activating it for attack.[4] Aniline forms a more reactive intermediate, significantly accelerating the reaction, especially near neutral pH.[7][16]
Solvent Protic (Ethanol, Methanol) or Aprotic (THF, DMF)Protic solvents like ethanol are common and effective.[15] The choice depends on reactant solubility. For bioconjugation, aqueous buffers are used.[5]
Temperature Room Temp to RefluxMany reactions proceed well at room temperature. Gentle heating (40-60°C) can increase the rate for slower reactions.[2] High heat can promote side reactions.[17]
Stoichiometry ~1:1 or slight excess of hydrazineA 1:1 ratio is standard. A slight excess of hydrazine (1.1-1.2 eq) can minimize azine formation, especially when using H₂NNH₂.[8]

References

  • Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
  • Wikipedia. (n.d.). Hydrazone. [Link]
  • Sattler, W., & Zerbe, O. (2013).
  • Kölmel, D. K., & Kool, E. T. (2017).
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
  • Royal Society of Chemistry. (2016). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science. [Link]
  • Viggiano, A. A., et al. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation.
  • Sattler, W., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
  • ChemRxiv. (2020).
  • National Institutes of Health. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
  • Química Organica.org. (n.d.).
  • LJMU Research Online. (2018).
  • National Institutes of Health. (2012).
  • ResearchGate. (2012).
  • ResearchGate. (2020). How to purify hydrazone? [Link]
  • Reddit. (2021). Need a purification method for a free hydrazone. [Link]
  • Alcrut group. (n.d.).

Sources

Technical Support Center: Strategies for Managing Excess Hydrazine Hydrate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing a common challenge in organic synthesis: the removal of excess hydrazine hydrate from reaction mixtures. As a potent nucleophile and reducing agent, hydrazine is indispensable in many transformations, such as in Wolff-Kishner reductions and the formation of hydrazides. However, its toxicity, corrosivity, and potential for unwanted side reactions necessitate its complete removal during work-up and purification.[1][2]

This document moves beyond simple procedural lists to explain the chemical principles behind each method, empowering you to make informed decisions tailored to your specific compound and experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess hydrazine hydrate?

A1: There are three primary reasons for the meticulous removal of residual hydrazine hydrate:

  • Toxicity and Safety: Hydrazine is classified as a toxic, corrosive, and suspected human carcinogen.[1][2] Both acute and chronic exposure must be avoided.[1] Proper handling in a chemical fume hood with appropriate personal protective equipment (PPE) is mandatory.[1][2][3] Its high reactivity also makes it a potential explosion hazard, especially in anhydrous form or in the presence of oxidants.[3][4][5]

  • Product Purity: Residual hydrazine can interfere with subsequent reaction steps or contaminate the final product. As a genotoxic impurity, regulatory guidelines for pharmaceuticals often require its concentration to be controlled to extremely low levels (ppm).[6]

  • Reaction Integrity: Hydrazine can participate in undesired side reactions. For example, a hydrazone formed as an intermediate can react with another equivalent of a carbonyl compound to form an azine, complicating the product mixture.[7]

Q2: What are the main strategies for removing excess hydrazine hydrate?

A2: The strategies can be broadly categorized into two approaches: chemical quenching (inactivating the hydrazine through reaction) and physical separation. The optimal choice depends on the properties of your desired product, such as its solubility, stability, and physical state.

  • Chemical Quenching: Involves adding a reagent that reacts quickly and selectively with hydrazine to form a more benign or easily removable byproduct.

  • Physical Separation: Utilizes differences in physical properties (e.g., volatility, solubility, polarity) between hydrazine hydrate and the product to separate them. This includes techniques like extraction, distillation, and chromatography.

Q3: Can I simply remove hydrazine hydrate on a rotary evaporator?

A3: While hydrazine hydrate is volatile, removing it via rotary evaporation requires caution.[8][9] The primary concerns are safety and efficiency. Heating hydrazine can be hazardous, and its vapors are toxic.[3][8] This procedure should only be performed in a well-ventilated fume hood with the pump exhaust also vented appropriately.[8] Furthermore, hydrazine hydrate can form an azeotrope with water (a constant boiling mixture), making its complete removal by simple distillation difficult.[10][11] For small volumes, a gentle stream of nitrogen gas overnight in a fume hood has been used as a safer alternative to heating.[12]

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable protocols.

Scenario 1: My product is a non-polar organic solid/oil that is insoluble in water.

Q: How can I effectively remove hydrazine hydrate when my product can be easily separated from an aqueous phase?

A: This is the most straightforward scenario. The high polarity and water solubility of hydrazine hydrate allow for its efficient removal using an aqueous work-up.

Method 1: Liquid-Liquid Extraction

This is the most common and often the most effective method. Hydrazine is highly soluble in water and can be extracted from an organic solvent.[8][13]

Causality: The principle is based on partitioning. Your non-polar organic product will prefer to stay in an organic solvent (like dichloromethane, ethyl acetate, or diethyl ether), while the highly polar hydrazine hydrate will preferentially move into the aqueous phase. Adding a weak acid to the wash solution further enhances efficiency by converting hydrazine into its even more water-soluble hydrazinium salt.

Detailed Protocol: Extractive Work-up

  • Solvent Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent in which your product is soluble but immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • A dilute acid solution (e.g., 1 M HCl or 5% acetic acid) to protonate and extract the basic hydrazine. Perform this wash 2-3 times.

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your crude product.

Scenario 2: My product is polar and has significant water solubility.

Q: Standard extraction is not an option because my product partitions into the aqueous layer with the hydrazine. What should I do?

A: In this case, you must either convert the hydrazine into a non-polar, removable byproduct or use a non-extractive physical separation method.

Method 2: Chemical Quenching with Acetone

This method converts hydrazine into acetone hydrazone and subsequently acetone azine, which are less polar and more volatile than hydrazine hydrate and can often be removed more easily.[7][14][15]

Causality: Hydrazine reacts with acetone in a condensation reaction. One equivalent of hydrazine reacts with two equivalents of acetone to form the stable acetone azine and water.[16] This azine is typically more soluble in organic solvents and can be removed by evaporation or chromatography.

Detailed Protocol: Acetone Quenching

  • Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Quenching: Slowly add an excess of acetone (typically 5-10 equivalents relative to the initial amount of hydrazine) to the stirred reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete. You can monitor the disappearance of hydrazine by TLC.

  • Removal of Byproducts: The resulting acetone azine and excess acetone can often be removed under reduced pressure on a rotary evaporator.[6]

  • Further Purification: If necessary, the product can be further purified by column chromatography, crystallization, or trituration.

Mandatory Visualization: Quenching Workflow

start Reaction Complete Excess Hydrazine Present product_prop Assess Product Properties start->product_prop water_insoluble Product is Non-Polar & Water-Insoluble product_prop->water_insoluble Insoluble in H₂O? YES water_soluble Product is Polar & Water-Soluble product_prop->water_soluble Insoluble in H₂O? NO extraction Perform Liquid-Liquid Extraction with Dilute Acid water_insoluble->extraction quench Chemical Quench (e.g., with Acetone) water_soluble->quench azeotrope Azeotropic Distillation (e.g., with Toluene/Xylene) water_soluble->azeotrope

Caption: Decision workflow for selecting a hydrazine removal method.

Method 3: Azeotropic Distillation

This technique is useful for removing hydrazine from non-volatile products, especially when the product is also water-soluble.[9]

Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding a solvent (an entrainer) that forms a low-boiling azeotrope with water and/or hydrazine, you can selectively remove them from the reaction mixture at a lower temperature than the boiling point of the individual components.[17][18] Toluene and xylene are common entrainers.[9][17]

Detailed Protocol: Azeotropic Removal with Toluene

  • Setup: To the reaction mixture containing your product and excess hydrazine hydrate, add a sufficient volume of toluene. Set up a distillation apparatus, ideally with a Dean-Stark trap if significant water is present.

  • Distillation: Heat the mixture to reflux. The toluene-water/hydrazine azeotrope will distill off. If using a Dean-Stark trap, the water will separate and can be removed, while the toluene is returned to the flask.

  • Completion: Continue the distillation until no more water/hydrazine is collected. The disappearance of the azeotrope can be monitored by the distillation temperature, which will rise to the boiling point of pure toluene.

  • Final Steps: Cool the flask and remove the remaining toluene under reduced pressure to yield the crude product.

Scenario 3: I need to confirm that all hydrazine has been removed.

Q: What analytical methods can I use to detect trace amounts of residual hydrazine in my final product?

A: Due to the genotoxic nature of hydrazine, confirmation of its absence is often required, particularly in pharmaceutical development.[6]

Method 4: Analytical Detection of Residual Hydrazine

Several sensitive analytical techniques are available.[19] Direct analysis is often difficult due to hydrazine's high reactivity and polarity.[20][21] Therefore, many methods involve a derivatization step.

Causality: Derivatization converts the reactive, non-volatile hydrazine into a stable, more volatile, and easily detectable compound. Reacting hydrazine with a ketone (like acetone) to form an azine is a common strategy for subsequent GC analysis.[6]

Summary of Analytical Methods

MethodPrincipleDetection LimitConsiderations
GC-FID Derivatize hydrazine with acetone to form acetone azine. Separate and quantify via Gas Chromatography with a Flame Ionization Detector.[6]Low ppmRobust and widely available. The derivatization is fast and uses simple reagents.[6]
HPLC-UV/MS Derivatize hydrazine with a UV-active aldehyde (e.g., dinitrophenylhydrazine). Separate by High-Performance Liquid Chromatography and detect by UV or Mass Spectrometry.[7][19]ppb to ppmHighly sensitive and specific. MS detection provides unequivocal identification.[19]
Colorimetric/Spectrophotometric Hydrazine reacts with specific reagents (e.g., p-dimethylaminobenzaldehyde) to produce a colored complex, which is quantified by measuring its absorbance.[19]ppmSimple and does not require expensive equipment, but may be prone to interference from other hydrazine derivatives.[6]

Mandatory Visualization: Hydrazine Quenching Mechanism

G cluster_intermediates Intermediate Hydrazine H₂N-NH₂ (Hydrazine) Hydrazone H₂N-N=C(CH₃)₂ (Acetone Hydrazone) Hydrazine->Hydrazone + Acetone - H₂O Acetone1 O=C(CH₃)₂ (Acetone, 2 eq.) Azine (CH₃)₂C=N-N=C(CH₃)₂ (Acetone Azine) Hydrazone->Azine + Acetone - H₂O Water 2 H₂O (Water)

Sources

Managing exothermic reactions in 2-Bromo-5-hydrazinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Exothermic Reactions and Troubleshooting

Welcome to the technical support center for the synthesis of 2-Bromo-5-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely managing the exothermic nature of this synthesis and to offer practical solutions to common experimental challenges. The information presented here is curated from established literature and best practices in process chemistry to ensure scientific integrity and promote safe laboratory operations.

Understanding the Exothermic Nature of the Synthesis

The synthesis of this compound, typically achieved through the nucleophilic aromatic substitution of a di-halopyridine with hydrazine hydrate, is an exothermic process. The reaction's heat release, if not properly controlled, can lead to a rapid increase in temperature, posing significant safety risks including thermal runaway, excessive pressure build-up, and the formation of undesirable byproducts. The primary exothermic event is the displacement of a halide by the highly nucleophilic hydrazine. Careful management of reaction parameters is therefore critical for a safe and successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Spike During Hydrazine Addition

Question: I am observing a significant and difficult-to-control exotherm upon adding hydrazine hydrate to my solution of 2,5-dibromopyridine. What is causing this, and how can I mitigate it?

Answer:

An uncontrolled temperature spike is a clear indication of an excessively fast reaction rate, which can be hazardous. The primary cause is the rapid addition of hydrazine hydrate to the reaction mixture. To manage this, a combination of strategies should be employed:

  • Controlled Addition: The most critical factor is the rate of hydrazine hydrate addition. Utilize a syringe pump for a slow, continuous, and controlled addition. This allows the cooling system to dissipate the generated heat effectively. Very slow addition of the pyridine to the hydrazine can also be an effective strategy to maintain an excess of hydrazine locally without needing a large overall excess.[1]

  • Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice-salt bath or a cryostat) capable of maintaining the desired internal temperature. The cooling capacity should be sufficient to handle the heat generated by the reaction on the intended scale.

  • Dilution: Conducting the reaction in a suitable solvent at a higher dilution can help to absorb and dissipate the heat of reaction more effectively. Solvents like ethanol or dimethylformamide (DMF) are commonly used.[2]

  • Initial Temperature: Start the addition of hydrazine hydrate at a low initial temperature (e.g., 0-5 °C) to provide a larger buffer before reaching a critical temperature.

Experimental Protocol: Controlled Hydrazine Addition

  • Set up a reaction flask equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a condenser.

  • Charge the flask with 2,5-dibromopyridine and the chosen solvent (e.g., ethanol).

  • Cool the mixture to the target starting temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Load the hydrazine hydrate into a syringe and place it on a syringe pump.

  • Add the hydrazine hydrate dropwise via the syringe pump at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ± 2 °C) of the set temperature.

  • Continuously monitor the internal temperature. If a rapid increase is observed, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.

Issue 2: Formation of Dihydrazinyl Byproduct

Question: My final product is contaminated with a significant amount of what appears to be 2,5-dihydrazinylpyridine. How can I prevent the formation of this impurity?

Answer:

The formation of the di-substituted product occurs when both bromine atoms on the pyridine ring are displaced by hydrazine. This is a common side reaction, especially when a large excess of hydrazine is used or at elevated temperatures. To favor the mono-substitution product:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. While a slight excess of hydrazine is often necessary to drive the reaction to completion, a large excess will promote di-substitution. A molar ratio of 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate is a reasonable starting point.[3]

  • Reaction Temperature: Maintain a lower reaction temperature. Higher temperatures provide the activation energy for the second substitution to occur.

  • Order of Addition: Adding the di-halopyridine solution slowly to the hydrazine hydrate solution can sometimes favor mono-substitution by maintaining a high concentration of hydrazine relative to the intermediate product.[1]

Issue 3: Incomplete Reaction or Low Yield

Question: The reaction is sluggish, and I'm getting a low yield of this compound. What can I do to improve the conversion?

Answer:

Low conversion can be due to several factors, including insufficient activation of the starting material, low reaction temperature, or precipitation of reactants.

  • Choice of Leaving Group: The reactivity of the starting halopyridine is crucial. Generally, the order of reactivity for nucleophilic aromatic substitution is F > Cl > Br > I. If you are starting with 2,5-dibromopyridine, the reaction should be feasible. If using a less reactive starting material, consider increasing the reaction temperature cautiously after the initial exothermic addition is complete.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation and leaving the nucleophile more reactive.[4][5][6] However, be aware that these solvents can also increase the exothermicity, so careful temperature control is paramount.

  • Reaction Temperature and Time: After the controlled addition of hydrazine, a period of heating may be necessary to drive the reaction to completion. Typical temperatures range from room temperature to 80-100 °C, depending on the solvent and starting materials.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

ParameterRecommendation for Low YieldRationale
Temperature Gradually increase after initial exothermProvides activation energy for the reaction.
Solvent Consider polar aprotic (e.g., DMF)Can enhance nucleophilicity of hydrazine.
Reaction Time Monitor by TLC/LC-MSEnsures reaction goes to completion without degrading the product.
Stirring Ensure efficient mixingPrevents localized concentration gradients and ensures good contact between reactants.
Issue 4: Difficulty in Isolating the Product and Quenching Excess Hydrazine

Question: My product is soluble in the reaction mixture, and I am concerned about safely removing the excess hydrazine hydrate during workup. What is the recommended procedure?

Answer:

Hydrazine is toxic and must be handled and quenched properly. Direct evaporation of excess hydrazine is not recommended due to its toxicity and potential for explosion.[7]

Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a quenching agent to decompose the excess hydrazine. Suitable quenching agents include:

    • Aqueous sodium hypochlorite (bleach): This is an effective and readily available option. The addition should be slow and with efficient stirring, as the quenching reaction itself can be exothermic.

    • Acetone or another ketone: This will form the corresponding hydrazone, which is generally less hazardous and easier to remove.

  • After quenching, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can then be purified by recrystallization or column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine hydrate?

A1: Hydrazine hydrate is toxic by inhalation, ingestion, and skin contact.[8][9] It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Anhydrous hydrazine is explosive, but hydrazine hydrate is more stable. However, it can decompose exothermically, especially in the presence of catalysts or at elevated temperatures.

Q2: Can I use a different starting material, such as 2-amino-5-bromopyridine?

A2: Yes, an alternative route involves the diazotization of 2-amino-5-bromopyridine to form a diazonium salt, followed by reduction to the hydrazine.[1][2] This method avoids the direct use of large quantities of hydrazine hydrate in the primary reaction but introduces its own set of hazards, namely the handling of potentially unstable diazonium salts. This reaction is typically carried out at low temperatures (0-5 °C).[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What is the best way to purify the final product?

A4: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is an effective method.

  • Column Chromatography: For mixtures containing closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.[2]

Visualizing the Workflow

Diagram 1: Decision Tree for Managing Exotherms

Exotherm_Management Troubleshooting Exothermic Reactions start Exotherm Observed During Hydrazine Addition check_rate Is addition rate slow and controlled? start->check_rate check_cooling Is cooling system adequate for scale? check_rate->check_cooling Yes slow_addition Implement Syringe Pump for Slow Addition check_rate->slow_addition No check_dilution Is reaction sufficiently dilute? check_cooling->check_dilution Yes improve_cooling Enhance Cooling: Ice-Salt Bath or Cryostat check_cooling->improve_cooling No increase_solvent Increase Solvent Volume check_dilution->increase_solvent No safe_proceed Reaction is Controlled Proceed Safely check_dilution->safe_proceed Yes slow_addition->check_rate improve_cooling->check_cooling increase_solvent->check_dilution

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-hydrazinylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this substrate. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and achieve successful outcomes in your experiments.

The Core Challenge: The Dual Reactivity of the Hydrazinyl Group

Before selecting a catalyst, it is critical to understand the primary challenge presented by this compound. The hydrazinyl (-NHNH₂) moiety is both a potent nucleophile and a potential bidentate ligand. This dual nature can lead to several complications:

  • Catalyst Inhibition/Poisoning: The nitrogen lone pairs on the hydrazinyl group can coordinate strongly to the palladium center. This can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the desired catalytic cycle.[1][2]

  • Unwanted Side Reactions: The nucleophilicity of the hydrazine can lead to self-coupling or other undesired C-N bond formations, particularly under conditions suitable for reactions like the Buchwald-Hartwig amination.

Therefore, the first and most crucial decision in your experimental design is how to manage the reactivity of the hydrazinyl group.

Workflow: Managing the Hydrazinyl Group

This decision workflow helps visualize the initial strategic choice based on your synthetic goals.

G cluster_start cluster_decision cluster_paths start Start: This compound protect_q Is the unprotected -NHNH₂ group required for a subsequent step or final product? start->protect_q protect Strategy 1: Protect the Hydrazinyl Group protect_q->protect No no_protect Strategy 2: Proceed with Unprotected Hydrazine (High Risk) protect_q->no_protect Yes select_pg Select Orthogonal Protecting Group (e.g., Boc, Tosyl) protect->select_pg coupling Perform Cross-Coupling Reaction no_protect->coupling select_pg->coupling deprotect Final Step: Deprotection coupling->deprotect If protected

Caption: Initial decision workflow for handling the hydrazinyl group.

Frequently Asked Questions (FAQs)

Q1: Should I protect the hydrazinyl group before attempting a cross-coupling reaction?

Answer: In the vast majority of cases, yes . Protecting the hydrazinyl group is the most robust strategy to prevent catalyst inhibition and side reactions. By masking its coordinating and nucleophilic properties, you allow the cross-coupling reaction to proceed more cleanly and efficiently.

An "orthogonal" protecting group is ideal—one that can be removed under conditions that do not affect the newly formed bond or other functional groups in your molecule.[3]

  • Boc (tert-Butoxycarbonyl): Can be installed to form a mono- or di-Boc protected hydrazine. It is stable to many coupling conditions and typically removed with acid (e.g., TFA).

  • Tosyl (Ts): Forms a stable tosylhydrazide. This strategy has been shown to be effective in preparing hydrazines for subsequent palladium-catalyzed reactions.[4][5]

Q2: Is it ever possible to perform the coupling without a protecting group?

Answer: While challenging, it may be possible under very specific, carefully optimized conditions. This approach carries a higher risk of failure. Success would likely depend on:

  • Strongly Coordinating Ligands: Using very bulky and electron-rich ligands that preferentially bind to the palladium center over the hydrazine.

  • Reaction Type: Reactions that do not involve strong bases or nucleophilic partners (that could react with the hydrazine) might be more feasible.

  • Low Catalyst Loadings: Paradoxically, lower catalyst loadings might be overwhelmed by the substrate, but this is highly unpredictable.

Recommendation: For predictability and reproducibility, always start with the protected substrate.

Catalyst & Condition Selection Guide

The choice of catalyst, ligand, base, and solvent is paramount for success, especially with heteroaromatic substrates like pyridines. The pyridine nitrogen can inhibit catalysis, making the use of appropriate ligands essential.[6][7] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the desired catalytic cycle and prevent catalyst deactivation.[7][8][9][10]

Table 1: Recommended Catalyst Systems for Protected 2-Bromo-5-(N'-protected-hydrazinyl)pyridine
Cross-Coupling ReactionRecommended Pd Precatalyst(s)Recommended Ligand(s)Typical Base(s)Typical Solvent(s)Key Considerations
Suzuki-Miyaura (with Boronic Acids)Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂SPhos, XPhos, RuPhos, P(t-Bu)₃, dppfK₃PO₄, Cs₂CO₃, K₂CO₃1,4-Dioxane, Toluene, DME (often with H₂O)Ensure anhydrous conditions for reagents and solvents to prevent protodeboronation of the boronic acid.[7]
Buchwald-Hartwig (with Amines)Pd(OAc)₂, Pd₂(dba)₃, G3/G4 PrecatalystsXPhos, RuPhos, XantphosNaOtBu, LiHMDS, Cs₂CO₃Toluene, 1,4-DioxaneThe hydrazinyl group must be protected to prevent it from acting as the nucleophile.[11][12]
Sonogashira (with Terminal Alkynes)Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, XPhos, Hydrazones[13]Et₃N, DIPEA, K₃PO₄THF, DMF, TolueneRequires a Cu(I) co-catalyst (e.g., CuI).[14][15] Copper-free conditions are possible but may require specific ligands.
Negishi (with Organozinc Reagents)Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppf, P(t-Bu)₃None (reaction is base-free)THF, DioxaneOrganozinc reagents are moisture-sensitive.[16] Offers high functional group tolerance.[17]

Troubleshooting Guide

Even with the best plan, challenges can arise. This guide addresses common issues in a problem-solution format.

Diagram: Troubleshooting Workflow for Low-Yield Reactions

G start Problem: Low or No Yield check_basics 1. Verify Basics start->check_basics check_reagents Reagent Purity? (Substrate, Coupling Partner) check_basics->check_reagents Check check_inert Inert Atmosphere? (Degassed Solvents, Ar/N₂) check_basics->check_inert Check check_catalyst 2. Assess Catalyst System check_basics->check_catalyst If Basics OK sol_inert Solution: Improve degassing (Freeze-Pump-Thaw) check_inert->sol_inert No catalyst_active Catalyst Active? (Using fresh precatalyst?) check_catalyst->catalyst_active Check ligand_choice Ligand Appropriate? (Bulky, e⁻-rich for pyridines?) check_catalyst->ligand_choice Check check_side_products 3. Analyze Crude Mixture check_catalyst->check_side_products If Catalyst System OK sol_ligand Solution: Switch to a bulkier ligand (e.g., XPhos, SPhos, NHC) ligand_choice->sol_ligand No homocoupling Homocoupling Observed? (Aryl-Aryl or Alkyne-Alkyne) check_side_products->homocoupling Analyze for dehalogenation Hydrodehalogenation? (Starting material H replaces Br) check_side_products->dehalogenation Analyze for sol_oxygen Cause: Oxygen contamination Solution: Rigorous degassing homocoupling->sol_oxygen Yes sol_protect Cause: Catalyst poisoning by -NHNH₂ Solution: Protect the hydrazinyl group dehalogenation->sol_protect Yes, likely

Caption: A logical workflow to diagnose and solve common low-yield issues.

Q3: My reaction is not working, and I'm recovering my starting material. What should I check first?

Answer: This often points to a failure in the catalytic cycle, most commonly the initial oxidative addition step.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[6][7]

  • Catalyst/Ligand Choice: As mentioned, pyridinic substrates can inhibit the catalyst. If you are using a simple ligand like PPh₃, it may not be effective. Switch to a bulky, electron-rich phosphine ligand (like SPhos or XPhos) or an NHC ligand, which are known to be effective for challenging substrates.[7][8][9]

  • Catalyst Activity: Ensure your palladium precatalyst is fresh. If using a Pd(II) source like Pd(OAc)₂, the reaction conditions must be suitable for its reduction to the active Pd(0) state.[7]

Q4: I'm seeing significant homocoupling of my boronic acid (in a Suzuki reaction). How can I fix this?

Answer: Homocoupling is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a side cycle that couples two molecules of the boronic acid.[7]

  • Strict Oxygen Exclusion: This is the most critical factor. Improve your degassing procedure and ensure a completely inert atmosphere throughout the reaction.[6][7]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equiv.) is common, a large excess can favor homocoupling.[7]

  • Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[6]

Q5: My primary side product is 2-hydrazinylpyridine (hydrodehalogenation). What is causing this?

Answer: Hydrodehalogenation (replacement of the bromine with a hydrogen) can occur through several pathways, but a common cause with this specific substrate is catalyst inhibition followed by side reactions. If the hydrazinyl group is unprotected, it can coordinate to the Pd(II)-aryl intermediate. This complex may be unable to proceed through transmetalation and instead undergoes decomposition pathways that result in the removal of the bromine.

  • Protect the Hydrazinyl Group: This is the most direct solution to prevent potential catalyst interference that could lead to this side reaction.

  • Choice of Base/Solvent: Ensure your base is anhydrous and your solvent contains minimal water or other protic sources.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of Protected this compound

This protocol assumes the use of a di-Boc protected hydrazine for illustrative purposes. Conditions should be optimized for each specific substrate.

Materials:

  • N',N'-di-Boc-N-(6-bromopyridin-3-yl)hydrazine (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)

  • Sphos (0.04 equiv.)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N',N'-di-Boc-N-(6-bromopyridin-3-yl)hydrazine, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the Pd(OAc)₂ and Sphos to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
  • Wang, J.Y., Choi, K., Zuend, S.J., Borate, K., & Hartwig, J.F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem Technical Support.
  • Various Authors. (2025). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. PubMed.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support.
  • Various Authors. (n.d.). Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo.
  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). Screening of palladium catalysts for the Suzuki coupling of...
  • Various Authors. (n.d.). Developing Ligands for Palladium(II)
  • Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011, 2555-2558.
  • Wikipedia contributors. (n.d.). Negishi coupling. Wikipedia.
  • Wikipedia contributors. (n.d.).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich Technical Documents.
  • Various Authors. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
  • Various Authors. (n.d.).
  • BenchChem. (2025). A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011, 1277-1280.
  • OpenOChem Learn. (n.d.). Negishi Coupling. OpenOChem Learn.
  • Various Authors. (2025). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines.
  • Ojha, D. P., & Prabhu, K. R. (2012). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Journal of Organic Chemistry, 77, 11027-11028.
  • Various Authors. (2001).
  • Various Authors. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: HPLC Method Development for 2-Bromo-5-hydrazinylpyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Bromo-5-hydrazinylpyridine. This document is structured to provide practical, experience-driven advice in a direct question-and-answer format, addressing common challenges from initial method setup to advanced troubleshooting.

Understanding the Analyte: this compound

Before diving into method development, understanding the analyte is critical. This compound possesses a unique chemical structure that presents specific analytical challenges:

  • Pyridine Ring: A basic, aromatic heterocycle (pKa ≈ 5-6) that provides a strong UV chromophore.[1][2]

  • Hydrazine Group: A highly polar and reactive functional group, also basic in nature. It is susceptible to oxidation.[3][4]

  • Bromo Group: Adds hydrophobicity to the molecule.

  • Overall Character: The molecule is polar, basic, and UV-active. Its basicity, particularly from the pyridine and hydrazine nitrogens, is a primary cause of peak tailing on traditional silica-based columns due to interactions with acidic silanol groups.[5][6]

Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the foundational questions that arise when starting from scratch.

Q1: What is the best initial column choice for analyzing this compound?

A1: A modern, high-purity, end-capped C18 column is the recommended starting point. Specifically, look for columns that are "base-deactivated" or designed for the analysis of basic compounds. These columns have minimal accessible silanol groups, which significantly reduces the secondary interactions that cause peak tailing.[6][7]

  • Rationale: The C18 stationary phase provides the necessary hydrophobic retention for the molecule. The key is the quality of the silica and the end-capping. While a standard C18 will work, one designed for polar or basic analytes will yield better peak shape from the outset. A Phenyl-Hexyl column could be a secondary choice, as it offers different selectivity for aromatic compounds and is stable in highly aqueous mobile phases.[8]

Q2: How do I select the initial mobile phase conditions (organic solvent, buffer, pH)?

A2: The mobile phase must be buffered to control the ionization state of your basic analyte. An acidic mobile phase is strongly recommended to ensure consistent protonation.

  • Recommended Starting Point:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water (pH ≈ 2.5-3.0).

    • Mobile Phase B (Organic): Acetonitrile.

  • Causality:

    • Low pH: At a pH below 3, both the pyridine and hydrazine functional groups will be consistently protonated (positively charged). Simultaneously, the residual silanol groups on the column's stationary phase (pKa ≈ 3.5-4.5) will be non-ionized. This electronic state minimizes the undesirable ionic interactions that lead to severe peak tailing.[6]

    • Acetonitrile vs. Methanol: Acetonitrile is generally preferred as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks for many compounds compared to methanol.[9]

    • Buffer Choice: Formic acid is an excellent choice as it is volatile and MS-compatible, should you need to transfer the method to LC-MS for impurity identification. TFA is also effective for improving peak shape but can cause ion suppression in MS.

Q3: What detection wavelength should I use?

A3: Pyridine and its derivatives typically exhibit strong UV absorbance around 254 nm to 275 nm.[1][10] The best practice is to run a UV scan of this compound using a diode array detector (DAD/PDA) to identify the wavelength of maximum absorbance (λ-max). Setting the detector at the λ-max will provide the best sensitivity for detecting low-level impurities.

Q4: Should I start with an isocratic or gradient elution?

A4: For purity analysis, where unknown impurities with a range of polarities may be present, a gradient elution is almost always the correct choice for initial development.[11][12]

  • Recommended Scouting Gradient: Start with a low percentage of organic (e.g., 5% Acetonitrile) and run a linear gradient to a high percentage (e.g., 95% Acetonitrile) over 20-30 minutes. This "scouting run" will show you the retention behavior of the main peak and any potential impurities, allowing you to develop a more focused gradient later.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 150 mm (Base-Deactivated)Good balance of efficiency and backpressure; minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterBuffers pH to ~2.7, protonates analyte, suppresses silanol activity.[6]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity.[9]
Gradient 5% to 95% B over 20 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection DAD/PDA at 260 nm (or determined λ-max)Provides good sensitivity for the pyridine chromophore.
Injection Vol. 5-10 µLA good starting point to avoid column overload.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Q5: My main peak is tailing severely (Tailing Factor > 1.5). What are the causes and how do I fix it?

A5: This is the most common problem for basic compounds like this compound. Tailing indicates undesirable secondary interactions between the analyte and the stationary phase.[5]

  • Primary Cause: Interaction between the protonated basic groups (pyridine, hydrazine) and ionized residual silanol groups on the silica surface.[5][7]

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: If you are using a buffer around pH 4-6, lower it to pH 2.5-3.0 with 0.1% formic acid or TFA. This ensures the silanol groups are not ionized.[6][13]

    • Increase Buffer Concentration: If using a phosphate or acetate buffer, increasing the concentration (e.g., from 10 mM to 25-50 mM) can help to "shield" the silanol sites and improve peak shape.[6]

    • Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, switch to a modern "Type B" (high-purity) base-deactivated column. This is often the most effective solution.[6]

    • Check for Column Overload: Injecting too much sample mass can cause tailing.[14] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

    • Consider a Sacrificial Base: An older technique is to add a small amount (e.g., 0.1%) of triethylamine (TEA) to the mobile phase. TEA is a strong base that preferentially interacts with the active silanol sites, but it can shorten column lifetime and is not MS-friendly.[6]

G start Problem: Peak Tailing (TF > 1.5) cause1 Primary Cause: Analyte-Silanol Interaction start->cause1 sub_cause1 Is Mobile Phase pH < 3? cause1->sub_cause1 solution1 Solution: Lower pH to 2.5-3.0 with 0.1% Formic Acid sub_cause1->solution1 No sub_cause2 Using a Modern Base-Deactivated Column? sub_cause1->sub_cause2 Yes solution2 Solution: Switch to a high-purity, end-capped C18 column sub_cause2->solution2 No sub_cause3 Is Sample Concentration Too High? sub_cause2->sub_cause3 Yes solution3 Solution: Dilute sample 10-fold and re-inject sub_cause3->solution3 Yes G cluster_0 Method Development cluster_1 Specificity Validation cluster_2 Performance Validation (ICH Q2) Scouting Initial Scouting Runs (Gradient, Column Screening) Optimization Method Optimization (Gradient, pH, Temp, etc.) Scouting->Optimization ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimization->ForcedDeg Validation Linearity & Range Accuracy & Precision LOD/LOQ Robustness ForcedDeg->Validation FinalMethod Final Validated Stability-Indicating Method Validation->FinalMethod

Sources

Technical Support Center: Workup and Troubleshooting for Reactions Involving 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-hydrazinylpyridine. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of reaction workups involving this versatile reagent. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring amenable to further functionalization, makes it a valuable building block. However, these same features can present unique challenges during reaction workup and product purification. This guide is designed to address these challenges directly.

Compound Profile:

PropertyValueSource
IUPAC Name (6-bromopyridin-3-yl)hydrazine[1]
CAS Number 1268882-60-5[1]
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 132-136 °C[3]

Safety and Handling:

This compound is classified as harmful and an irritant. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a hydrazone from this compound and a ketone/aldehyde is complete by TLC, but I'm unsure about the best initial workup step. What do you recommend?

A1: The initial workup step depends on the reaction solvent and the properties of your product. A typical and robust starting point is a liquid-liquid extraction.

  • If your reaction solvent is water-miscible (e.g., Ethanol, Methanol, DMF, DMSO): First, dilute the reaction mixture significantly with water. This will precipitate many organic products. If your product remains in solution, you will need to extract it with a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or toluene. For high-polarity solvents like DMF or DMSO, multiple extractions with water are necessary to pull the solvent into the aqueous phase. A good rule of thumb is to use five 10 mL water washes for every 5 mL of DMF or DMSO.[4]

  • If your reaction solvent is water-immiscible (e.g., Toluene, THF, Dichloromethane): You can proceed directly to washing the organic layer with aqueous solutions.[5]

Q2: How do I remove unreacted this compound from my crude product?

A2: Unreacted this compound can often be removed with an acidic wash. The hydrazine and pyridine moieties are basic and will be protonated by a dilute acid, making the compound water-soluble.

  • Protocol: Wash the organic layer containing your product with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl solution). The protonated starting material will partition into the aqueous phase.

  • Caution: This method is only suitable if your desired product is stable to acidic conditions. Always check the stability of your compound before performing an acidic wash. For acid-sensitive products, purification by column chromatography is the recommended alternative.

Q3: I'm performing a Fischer indole synthesis, and the reaction is sluggish or failing. What are the common pitfalls?

A3: The Fischer indole synthesis is sensitive to electronic effects and reaction conditions.[6]

  • Acid Catalyst: The choice and amount of acid (Brønsted or Lewis) are critical. If the reaction is failing, consider screening different acid catalysts (e.g., polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid).

  • Substituent Effects: Electron-donating groups on the carbonyl component can stabilize intermediates that lead to N-N bond cleavage, a competing side reaction that prevents indolization. If your ketone or aldehyde has strong electron-donating groups, this may be the cause of failure.

  • Temperature: The reaction often requires elevated temperatures to drive the key[6][6]-sigmatropic rearrangement. Ensure your reaction temperature is adequate for the specific substrates you are using.

Q4: My product, a derivative of this compound, shows significant tailing during silica gel column chromatography. How can I improve the peak shape?

A4: Peak tailing for pyridine-containing compounds on silica gel is a common issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine to the mobile phase will neutralize the active sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column, which are more suitable for basic compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of reactions involving this compound.

Issue 1: Formation of a Persistent Emulsion During Extraction

Emulsions are a common frustration during aqueous workups, especially when basic nitrogenous compounds are present.

Caption: Troubleshooting workflow for emulsion breaking.

  • Causality: Emulsions are often stabilized by fine particulate matter or amphiphilic molecules at the interface of the organic and aqueous layers. Changing the ionic strength of the aqueous layer by adding brine often disrupts this stabilization.

  • Protocol:

    • Add a significant volume of saturated aqueous NaCl solution (brine) to the separatory funnel.

    • Gently rock the funnel; do not shake vigorously.

    • Allow the mixture to stand.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®. This will often break the emulsion, and the layers can then be separated.

Issue 2: Product is Water-Soluble or Highly Polar

If your product has multiple polar functional groups, it may have significant solubility in the aqueous layer, leading to low recovery.

  • Symptom: Low yield of isolated product after extraction, despite TLC indicating high conversion.

  • Troubleshooting:

    • Back-Extraction: Before discarding the aqueous layer, perform several "back-extractions" with a more polar organic solvent like dichloromethane or a 9:1 mixture of DCM:Isopropanol.

    • pH Adjustment: If your product has an acidic or basic handle, you can manipulate its solubility. For a basic product, basifying the aqueous layer with NaHCO₃ or Na₂CO₃ will neutralize it and may decrease its aqueous solubility, allowing for better extraction into the organic phase.

    • Evaporation of Aqueous Layer: In extreme cases, if the product is highly water-soluble but not volatile, you can freeze-dry (lyophilize) the aqueous layer and then extract the resulting solid with an organic solvent.

Issue 3: Product Degradation During Workup

This compound and its derivatives may be sensitive to strong acidic or basic conditions, or prolonged exposure to silica gel.

  • Symptom: Appearance of new, unexpected spots on the TLC plate after workup or chromatography.

  • Preventative Measures:

    • Use Milder Reagents: For pH adjustments, use milder acids and bases like saturated NH₄Cl (mildly acidic) or saturated NaHCO₃ (mildly basic) instead of strong acids (HCl) or bases (NaOH).

    • Minimize Contact Time with Silica: If using column chromatography, run the column as quickly as possible. A "plug" filtration through a short pad of silica may be preferable to a long, slow column run for removing highly polar impurities.

    • Deactivate Silica Gel: If product degradation on silica is suspected, you can pre-treat the silica gel. Slurry the silica in your eluent containing 1% triethylamine, then pack the column as usual. This neutralizes acidic sites.

Detailed Experimental Protocol: Workup of a Hydrazone Synthesis

This protocol outlines a standard workup procedure for the synthesis of a hydrazone from this compound and a generic ketone in ethanol.

G A 1. Reaction Completion (Monitored by TLC) B 2. Solvent Removal (Rotary Evaporation) A->B C 3. Redissolve Residue (Ethyl Acetate & Water) B->C D 4. Transfer to Separatory Funnel C->D E 5. Aqueous Wash (1M HCl to remove unreacted hydrazine) D->E F 6. Aqueous Wash (Sat. NaHCO3 to neutralize) E->F G 7. Brine Wash (To remove water) F->G H 8. Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) G->H I 9. Filter and Concentrate (To yield crude product) H->I J 10. Purify (Crystallization or Chromatography) I->J

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-hydrazinylpyridine and 5-Bromo-2-hydrazinopyridine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, pyridinylhydrazines serve as invaluable building blocks for the construction of complex heterocyclic scaffolds. Among these, the isomeric pair of 2-Bromo-5-hydrazinylpyridine and 5-Bromo-2-hydrazinopyridine presents a fascinating case study in how the seemingly subtle placement of substituents can profoundly dictate chemical reactivity. This guide provides an in-depth, objective comparison of these two critical reagents, grounded in established mechanistic principles and supported by experimental evidence, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Electronic Divergence

The core difference between this compound and 5-Bromo-2-hydrazinopyridine lies in the positioning of the bromine and hydrazinyl groups on the pyridine ring. This positional isomerism is the primary determinant of their distinct electronic and steric profiles, which in turn governs their reactivity in various chemical transformations.

FeatureThis compound5-Bromo-2-hydrazinopyridine
CAS Number [1][2]
Molecular Formula C₅H₆BrN₃C₅H₆BrN₃
Molecular Weight 188.03 g/mol [1]188.03 g/mol [3]
Structure
Key Electronic Feature Bromine at the electron-deficient C2 position, activated for nucleophilic attack. Hydrazinyl group at C5.Hydrazinyl group at the electron-deficient C2 position. Bromine at C5.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing pyridines. The reactivity of halopyridines in SNAr is highly dependent on the position of the halogen, as this determines the stability of the intermediate Meisenheimer complex.

5-Bromo-2-hydrazinopyridine: In this isomer, the bromine atom is at the C5 position. Nucleophilic attack at C5 results in a Meisenheimer complex where the negative charge cannot be delocalized onto the electronegative nitrogen atom of the pyridine ring. Consequently, this position is significantly less activated towards SNAr.

This compound: Conversely, the bromine atom at the C2 position renders this isomer highly susceptible to SNAr. Attack by a nucleophile at C2 generates a Meisenheimer complex where the negative charge is stabilized through resonance, including a crucial resonance structure where the charge resides on the ring nitrogen. This stabilization dramatically lowers the activation energy for the reaction.

Expert Insight: The heightened reactivity of the 2-position in pyridines towards nucleophilic attack is a well-established principle in heterocyclic chemistry. The ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen is the key stabilizing factor.[4] Therefore, for synthetic routes requiring the displacement of the bromine atom via SNAr, This compound is the demonstrably superior choice.

Experimental Protocol: Comparative SNAr with Methoxide

This protocol outlines a comparative experiment to illustrate the reactivity difference in a practical setting.

Objective: To compare the rate of methoxide substitution on this compound and 5-Bromo-2-hydrazinopyridine.

Materials:

  • This compound

  • 5-Bromo-2-hydrazinopyridine

  • Sodium methoxide solution (0.5 M in methanol)

  • Anhydrous Methanol

  • Round-bottom flasks equipped with reflux condensers and magnetic stirrers

  • TLC plates (silica gel)

  • LC-MS system for reaction monitoring

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of this compound and 5-Bromo-2-hydrazinopyridine in 10 mL of anhydrous methanol.

  • To each flask, add 2.2 mL of 0.5 M sodium methoxide solution in methanol (1.1 mmol, 1.1 equivalents).

  • Heat both reaction mixtures to reflux (approximately 65°C).

  • Monitor the progress of each reaction at 30-minute intervals by taking aliquots and analyzing them by TLC and LC-MS to determine the consumption of the starting material and the formation of the corresponding methoxy-substituted product.

Expected Outcome: The reaction with this compound is expected to proceed to completion significantly faster than the reaction with 5-Bromo-2-hydrazinopyridine. The latter may show little to no conversion under these conditions, highlighting its lower reactivity towards SNAr at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: Shifting the Focus

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In this context, the reactivity of the C-Br bond is of paramount importance.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F. The position of the halogen on the pyridine ring also plays a role, with electron-deficient positions generally being more reactive.

This compound: The C2-Br bond is at an electron-deficient position, which facilitates the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions.

5-Bromo-2-hydrazinopyridine: The C5-Br bond is at a more electron-rich position compared to C2. While still reactive, oxidative addition at this position may be slower than at C2.

Expert Insight: While both isomers are viable substrates for palladium-catalyzed cross-coupling, subtle differences in reaction kinetics can be expected. For reactions that are sensitive to the rate of oxidative addition, This compound may exhibit slightly higher reactivity . However, in many modern, highly active catalytic systems, these differences may be less pronounced, and both isomers can often be used effectively. The choice of catalyst, ligand, and reaction conditions is crucial in achieving high yields for both substrates.[5]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the efficiency of Suzuki-Miyaura coupling of this compound and 5-Bromo-2-hydrazinopyridine with phenylboronic acid.

Materials:

  • This compound

  • 5-Bromo-2-hydrazinopyridine

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Reaction vials suitable for inert atmosphere reactions

Procedure:

  • In two separate reaction vials, add 1 mmol of the respective bromohydrazinopyridine isomer, 1.2 mmol of phenylboronic acid, 2 mmol of potassium carbonate, 0.02 mmol of Pd(OAc)₂, and 0.08 mmol of PPh₃.

  • Evacuate and backfill each vial with argon or nitrogen three times.

  • To each vial, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixtures to 90°C and stir vigorously.

  • Monitor the reactions by LC-MS to determine the rate of product formation.

Expected Outcome: Both reactions are expected to yield the desired phenyl-substituted hydrazinopyridine. However, it is plausible that the reaction with this compound may reach completion in a shorter time frame due to the potentially faster oxidative addition at the C2 position.

Condensation Reactions of the Hydrazinyl Group: A Level Playing Field

The hydrazinyl group (-NHNH₂) in both isomers is a potent nucleophile and readily participates in condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is a key feature for the elaboration of these molecules into more complex heterocyclic systems, such as pyrazoles and triazoles.

The electronic environment of the hydrazinyl group is influenced by its position on the pyridine ring.

  • In 5-Bromo-2-hydrazinopyridine , the hydrazinyl group is at the electron-deficient C2 position. The electron-withdrawing nature of the pyridine nitrogen could slightly decrease the nucleophilicity of the hydrazinyl group.

  • In This compound , the hydrazinyl group is at the C5 position, which is less electronically influenced by the ring nitrogen compared to the C2 position.

Expert Insight: While electronic differences exist, the inherent high nucleophilicity of the hydrazine moiety means that both isomers are generally excellent substrates for condensation reactions. In a study by Popiołek et al., 5-Bromo-2-hydrazinopyridine demonstrated excellent conversion (95-99%) in condensation reactions with various aldehydes.[6] Although a direct comparative study with the 2-bromo-5-hydrazinyl isomer under the same conditions is not available, it is reasonable to expect similar high reactivity. For most standard condensation reactions, the choice between the two isomers will likely be dictated by the desired final substitution pattern of the product rather than a significant difference in the reactivity of the hydrazinyl group itself.

Experimental Workflow: Hydrazone Formation

The following diagram illustrates a typical workflow for the synthesis of hydrazones from either bromohydrazinopyridine isomer.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Bromohydrazinopyridine This compound or 5-Bromo-2-hydrazinopyridine Reaction_Vessel Solvent (e.g., Ethanol) Catalytic Acid (optional) Heat (optional) Bromohydrazinopyridine->Reaction_Vessel Aldehyde_Ketone Aldehyde or Ketone (R-CO-R') Aldehyde_Ketone->Reaction_Vessel Cooling Cool to Room Temperature Reaction_Vessel->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Hydrazone Product Recrystallization->Product

Caption: General workflow for hydrazone synthesis.

Synthesis and Availability

Both isomers are commercially available from various suppliers. The synthesis of these compounds typically involves the reaction of a corresponding dihalopyridine with hydrazine hydrate.

  • 5-Bromo-2-hydrazinopyridine is commonly synthesized from 2-chloro-5-bromopyridine or 5-bromo-2-aminopyridine.[7]

  • This compound can be prepared from 2,5-dibromopyridine.

The choice of starting material and synthetic route can influence the cost and availability of each isomer.

Conclusion and Strategic Recommendations

The reactivity of this compound and 5-Bromo-2-hydrazinopyridine is a clear illustration of the principles of structure-reactivity relationships in heterocyclic chemistry.

  • For nucleophilic aromatic substitution at the bromine position, This compound is unequivocally the more reactive and preferred isomer due to the electronic activation of the C2 position.

  • In palladium-catalyzed cross-coupling reactions , both isomers are effective substrates. However, This compound may offer kinetic advantages in some cases, potentially leading to faster reactions or requiring milder conditions.

  • For condensation reactions involving the hydrazinyl group , both isomers exhibit excellent and comparable reactivity . The choice between them should be based on the desired final product architecture.

By understanding these fundamental differences, researchers can strategically select the appropriate isomer to optimize their synthetic routes, improve yields, and accelerate the discovery and development of novel chemical entities.

References

  • Popiołek, R., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5284. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information.
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]

Sources

A Comparative Guide to the Kinase Inhibition Profiles of Bromopyridine Derivatives: PD 158780 and Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the bromopyridine scaffold represents a privileged structure, forming the core of numerous potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of two prominent bromopyridine-containing kinase inhibitors: PD 158780, a highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR), and Dasatinib, a multi-targeted inhibitor primarily aimed at BCR-ABL and Src family kinases.

This analysis moves beyond a simple cataloging of IC50 values. We will delve into the causality behind the inhibitory profiles of these molecules, grounded in their distinct structure-activity relationships (SAR). Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to validate and expand upon these findings. The objective is to offer a comprehensive resource that not only informs but also enables further discovery in the rational design of next-generation kinase inhibitors.

Introduction: The Bromopyridine Scaffold in Kinase Inhibition

The pyridine ring, substituted with a bromine atom, is a key pharmacophore in a multitude of kinase inhibitors. The bromine atom, with its specific size and electronic properties, can form crucial halogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases, contributing to both high affinity and selectivity. The two compounds selected for this guide, PD 158780 and Dasatinib, exemplify the versatility of the bromopyridine motif in achieving distinct kinase inhibition profiles. PD 158780 showcases its role in developing highly selective inhibitors, while Dasatinib demonstrates its utility in creating potent, multi-targeted agents.

Comparative Kinase Inhibition Profiles

The inhibitory activity of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value denotes a more potent inhibitor.

On-Target Potency

The primary targets for PD 158780 and Dasatinib are distinct, reflecting their different therapeutic applications.

CompoundPrimary Target(s)IC50 / Ki (nM)Citation(s)
PD 158780 EGFR (ErbB1)0.008[1][2]
ErbB2 (HER2)49[1][2]
ErbB4 (HER4)52[1][2]
Dasatinib Bcr-Abl<1.0[3]
Src0.5[3]
c-Kit79[3]
LCK1.1[3]
YES0.4[3]

Analysis: PD 158780 is an exceptionally potent inhibitor of EGFR, with an IC50 in the picomolar range, demonstrating remarkable on-target activity.[1][2] Its potency against other members of the ErbB family, such as ErbB2 and ErbB4, is significantly lower, indicating a high degree of selectivity for EGFR within its own receptor family. Dasatinib, in contrast, is a potent inhibitor of both the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and the Src family of kinases.[3] Its nanomolar potency against multiple key oncogenic kinases underscores its design as a multi-targeted inhibitor.

Kinome-Wide Selectivity and Off-Target Effects

A critical aspect of a kinase inhibitor's profile is its selectivity across the entire kinome. High promiscuity can lead to off-target toxicities, whereas a controlled multi-targeted profile can offer broader therapeutic efficacy.

Dasatinib: Extensive kinome profiling has revealed that Dasatinib is a relatively promiscuous inhibitor, binding to a significant number of kinases outside of its primary targets.[4][5][6] This broad activity is thought to contribute to both its efficacy in imatinib-resistant CML and some of its observed side effects.[7]

PD 158780: While comprehensive kinome-wide screening data for PD 158780 is less publicly available, initial studies indicate a high degree of specificity for the EGF receptor family. It was shown to inhibit EGF-dependent processes at low nanomolar concentrations while requiring micromolar concentrations to affect pathways driven by other growth factors like PDGF and FGF.[8]

Comparative Insight: The differing selectivity profiles of PD 158780 and Dasatinib highlight two distinct philosophies in kinase inhibitor design. PD 158780 represents a "magic bullet" approach, aiming for exquisite selectivity for a single target to minimize off-target effects. Dasatinib, on the other hand, embodies a "shotgun" approach, where inhibiting multiple oncogenic pathways simultaneously can overcome resistance and lead to a more profound therapeutic response.

Underlying Mechanisms and Signaling Pathways

To fully appreciate the comparative inhibitory profiles of PD 158780 and Dasatinib, it is essential to understand the signaling pathways they modulate.

PD 158780 and the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9][10] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis in various cancers.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization PD158780 PD 158780 PD158780->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by PD 158780.

PD 158780 acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation, a critical step in the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[8] By blocking these pathways, PD 158780 effectively halts the pro-proliferative and anti-apoptotic signals that drive tumor growth.

Dasatinib and the Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[11][12] It drives leukemogenesis through the activation of multiple downstream pathways that promote cell proliferation and survival.

BcrAbl_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Src Src Family Kinases BcrAbl->Src SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Anti-apoptosis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Src->BcrAbl Src->STAT5 Dasatinib Dasatinib Dasatinib->BcrAbl Inhibition Dasatinib->Src Inhibition

Caption: Bcr-Abl Signaling Pathway and Inhibition by Dasatinib.

Dasatinib is a dual inhibitor of Bcr-Abl and Src family kinases.[3][13] By inhibiting Bcr-Abl, Dasatinib directly blocks the primary driver of CML. Its concurrent inhibition of Src family kinases, which are also implicated in Bcr-Abl signaling and CML progression, provides a multi-pronged attack that is effective even in cases of imatinib resistance.[13]

Experimental Protocols: A Guide to Self-Validation

Scientific integrity and the ability to reproduce and build upon published findings are cornerstones of drug discovery. This section provides detailed, step-by-step protocols for key in vitro and cellular assays to assess the kinase inhibitory activity of bromopyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against a purified kinase. The amount of ADP produced in the kinase reaction is measured, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Start Start ReagentPrep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->ReagentPrep PlateSetup Plate Setup: - Add Inhibitor/Control - Add Kinase - Add Substrate/ATP Mix ReagentPrep->PlateSetup Incubate1 Incubate (Kinase Reaction) PlateSetup->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->AddADPGlo Incubate2 Incubate AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate2->AddDetection Incubate3 Incubate AddDetection->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence Analyze Analyze Data (Calculate IC50) ReadLuminescence->Analyze End End Analyze->End

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Bcr-Abl)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[14]

  • Test compound (e.g., PD 158780, Dasatinib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, flat-bottom 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in kinase assay buffer at 2x the final desired concentration. Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the 2x kinase solution to each well.

    • Prepare a master mix of the 2x substrate and 2x ATP solutions. Add 2 µL of this mix to each well to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[14]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[14]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percent inhibition relative to the vehicle control against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.

Cellular Autophosphorylation Assay (ELISA Format)

This protocol describes a cell-based ELISA to measure the inhibition of receptor tyrosine kinase autophosphorylation in response to ligand stimulation.

Cellular_Assay_Workflow Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells StarveCells Serum Starve Cells SeedCells->StarveCells TreatInhibitor Pre-treat with Inhibitor StarveCells->TreatInhibitor StimulateLigand Stimulate with Ligand (e.g., EGF) TreatInhibitor->StimulateLigand FixPermeabilize Fix and Permeabilize Cells StimulateLigand->FixPermeabilize Block Block Non-specific Binding FixPermeabilize->Block PrimaryAb Incubate with Primary Antibody (anti-phospho-Kinase) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb AddSubstrate Add TMB Substrate SecondaryAb->AddSubstrate StopReaction Add Stop Solution AddSubstrate->StopReaction ReadAbsorbance Read Absorbance (450 nm) StopReaction->ReadAbsorbance Analyze Analyze Data (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-5-hydrazinylpyridine Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of pyridine-based hydrazone derivatives, with a specific focus on the potential of the 2-Bromo-5-hydrazinylpyridine scaffold. While direct experimental data for derivatives of this compound are limited in the currently available scientific literature, this guide will synthesize data from closely related structures to provide a framework for future research and drug discovery efforts in this area. We will explore the anticancer, antimicrobial, and enzyme inhibitory potential of these compounds, supported by experimental data from analogous series.

Introduction: The Promise of Pyridine-Hydrazone Scaffolds

The pyridine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceuticals. When combined with a hydrazone linker (-NH-N=CH-), the resulting pyridine-hydrazone scaffold offers a versatile platform for the design of novel therapeutic agents. This structural arrangement allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. The incorporation of a bromine atom, as in the this compound core, can further enhance biological activity through mechanisms such as increased lipophilicity and the potential for halogen bonding interactions with biological targets.

This guide will delve into the known biological activities of various pyridine-based hydrazones to extrapolate the potential of the this compound series.

Comparative Anticancer Activity

Hydrazone derivatives have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxicity against various cancer cell lines. The mechanism of action is often multifaceted, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

Cytotoxicity of Pyridine-Based Hydrazones

Several studies have highlighted the anticancer potential of pyridine-hydrazone derivatives. For instance, a series of novel pyridine-based dihydrazones were synthesized and evaluated for their in vitro anticancer activity against human colon cancer (HT-29) and endometrial cancer (Ishikawa) cell lines.

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Based Dihydrazones

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3f HT-296.78PaclitaxelNot specified
3k HT-298.88PaclitaxelNot specified
3g Ishikawa (ISH)8.26PaclitaxelNot specified

Data synthesized from a study on novel 2,6-disubstituted pyridine hydrazones.

These results indicate that pyridine-hydrazone derivatives can exhibit potent, low micromolar activity against cancer cell lines. The substitutions on the aromatic ring appended to the hydrazone linker play a crucial role in determining the cytotoxic potency.

Kinase Inhibition: A Key Mechanism

A significant mechanism through which many heterocyclic compounds, including pyridine derivatives, exert their anticancer effects is the inhibition of protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

While specific data for this compound derivatives as kinase inhibitors is not yet available, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the bromo and hydrazone features, demonstrated potent VEGFR-2 inhibitory activity.

Table 2: VEGFR-2 Inhibitory Activity of Bromo-Hydrazone Containing Compounds

CompoundVEGFR-2 IC50 (µM)Reference CompoundVEGFR-2 IC50 (µM)
7c 0.728SorafenibNot specified
7d 0.503SorafenibNot specified

Data from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.

These findings suggest that the bromo-hydrazone moiety can be a key pharmacophore for potent VEGFR-2 inhibition. This provides a strong rationale for the synthesis and evaluation of this compound derivatives as potential kinase inhibitors.

Workflow for Screening Kinase Inhibitors

A Comparative Guide to the Potential Efficacy of 2-Bromo-5-hydrazinylpyridine-Based Compounds in Cancer Cell Lines: A Scaffold-Hopping Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of new chemical scaffolds is paramount. This guide presents a forward-looking analysis of 2-Bromo-5-hydrazinylpyridine as a promising, yet underexplored, scaffold for the development of potent anticancer agents. While direct experimental data on the anticancer efficacy of its derivatives are nascent, this document, grounded in the principles of bioisosterism and scaffold hopping, will illuminate its potential by drawing comparisons with structurally related and clinically relevant compounds. We will delve into hypothesized mechanisms of action, propose a framework for comparative efficacy studies, and provide detailed experimental protocols for the evaluation of this novel class of compounds.

The Rationale: Why this compound?

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including several targeted cancer therapies.[1][2][3] Its ability to form hydrogen bonds and its favorable pharmacokinetic properties make it an ideal starting point for drug design.[4] The strategic functionalization of the pyridine ring can impart specificity and potency. The this compound scaffold incorporates three key features that suggest significant potential in oncology:

  • The Pyridine Core: As a bioisostere of a benzene ring, the pyridine moiety is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to the hinge region of kinase domains.[4][5]

  • The Hydrazinyl Moiety: This functional group is a versatile linker and a pharmacophore in its own right. It can be readily converted to a hydrazone linker, which has been shown to play a crucial role in enhancing the anti-proliferative activity of various compounds.[6][7] Hydrazone linkers can also be designed to be acid-labile, allowing for targeted drug release in the acidic microenvironment of tumors.[8][9]

  • The Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in drug design to enhance binding affinity and modulate metabolic stability. Several bromo-substituted heterocyclic compounds have demonstrated potent anticancer activity.[10][11]

The synthesis of the core this compound and its isomers has been reported, indicating the chemical tractability of this scaffold for the generation of diverse derivative libraries.[12][13][14][15][16]

Hypothesized Mechanisms of Action: Targeting Key Cancer Pathways

Based on the known activities of structurally similar pyridine-based compounds, we can hypothesize several potential mechanisms of action for derivatives of this compound. Two of the most promising targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical regulators of cancer cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][17][18] Many successful anticancer drugs, such as Sorafenib and Sunitinib, target this kinase. The pyridine scaffold is a common feature in VEGFR-2 inhibitors.[3][19] We hypothesize that this compound derivatives could act as potent VEGFR-2 inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Compound This compound Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Inhibition of CDK2 and Cell Cycle Progression

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[20] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several pyridine-based molecules have been developed as potent CDK2 inhibitors.[1][21] By arresting the cell cycle, these compounds can induce apoptosis (programmed cell death).

CDK2_Pathway G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Transition Apoptosis Apoptosis G1_Phase->Apoptosis Arrest leads to G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1_Phase Promotes Compound This compound Derivative Compound->CDK2_CyclinE Inhibits

Caption: Hypothesized inhibition of CDK2 leading to cell cycle arrest.

A Framework for Comparative Efficacy Studies

To validate the potential of this compound derivatives, a systematic evaluation of their efficacy against various cancer cell lines is necessary. This should include a direct comparison with established drugs targeting the hypothesized pathways.

Table 1: Proposed Comparative Cytotoxicity Screening
Compound IDCancer Cell LineTarget PathwayIC50 (µM) ± SDStandard DrugIC50 (µM) ± SD (Standard)
BHPC-1 MCF-7 (Breast)CDK2Data to be generatedRoscovitineLiterature Value
BHPC-1 A549 (Lung)VEGFR-2Data to be generatedSorafenibLiterature Value
BHPC-2 MCF-7 (Breast)CDK2Data to be generatedRoscovitineLiterature Value
BHPC-2 A549 (Lung)VEGFR-2Data to be generatedSorafenibLiterature Value
BHPC-3 HCT116 (Colon)GeneralData to be generatedDoxorubicinLiterature Value
BHPC-3 HepG2 (Liver)GeneralData to be generatedDoxorubicinLiterature Value

BHPC: Bromo-Hydrazinyl-Pyridine Compound

Experimental Protocols

To ensure the scientific rigor and reproducibility of the findings, standardized and validated experimental protocols must be employed.

Workflow for Efficacy Evaluation

Experimental_Workflow Synthesis Synthesis of This compound Derivatives MTT_Assay MTT Assay for Cytotoxicity (IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Select Lead Compounds Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, CDK2) Apoptosis_Assay->Kinase_Assay Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis

Caption: A streamlined workflow for evaluating novel anticancer compounds.

Protocol 1: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of a new generation of anticancer agents. Its structural features, combined with the known efficacy of related compounds, provide a strong rationale for its investigation. The proposed research framework, encompassing synthesis, in vitro screening, and mechanistic studies, offers a clear path forward for elucidating the therapeutic potential of this novel chemical class. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive screening against a panel of cancer cell lines, and in-depth investigation of their molecular targets and mechanisms of action. Such studies will be instrumental in determining whether this compound-based compounds can be translated into effective clinical candidates for the treatment of cancer.

References

  • Scaffold Hopping Approach to a New Series of Pyridine Deriv
  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling.
  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers.
  • Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent upd
  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.
  • CDK2 inhibitors: rationally directed discovery of a novel potent lead derived
  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIV
  • Linkers Having a Crucial Role in Antibody–Drug Conjug
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
  • hydrazide-hydrazone-hydrazone-as-enabling-linkers-in-anti-cancer-drug-discovery-a-comprehensive-review.
  • Synthesis and Evaluation of Novel CDK Inhibitors Based on a 3-Methyl-4-(pyridin-4-yl)aniline Scaffold.
  • Chemical structures of known hydrazone linkage-based anticancer drugs.
  • 2-Bromo-6-hydrazinylpyridine.
  • (IUCr) 2-Bromo-6-hydrazinylpyridine.
  • Synthesis process of 2-hydrazinopyridine deriv
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
  • Bioisosterism: A R
  • Bioisosteric Replacements.
  • 5-Bromo-2-hydrazinopyridine.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evalu
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evalu
  • Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues.
  • (PDF)
  • [Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][2][20]triazolo[1,5-b][1][2][20]thiadiazine 5,5-diones.]([Link])

Sources

A Comparative Guide to the Synthetic Routes of Substituted Hydrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted hydrazinopyridines are a cornerstone in modern medicinal chemistry and drug development. Their versatile structure serves as a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy and novelty of these compounds are intrinsically linked to the synthetic routes employed for their creation. This guide provides a comparative analysis of the predominant synthetic strategies for accessing substituted hydrazinopyridines, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal pathway for their specific needs.

The pyridine core, an electron-deficient heteroaromatic system, presents unique challenges and opportunities for synthetic chemists.[1][3] The strategic introduction of a hydrazine moiety onto this scaffold can be accomplished through several distinct approaches, each with its own set of advantages and limitations. This guide will delve into the intricacies of these methods, with a focus on nucleophilic aromatic substitution, as well as emerging strategies, providing a comprehensive resource for professionals in the field.

I. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach

The most prevalent and well-established method for the synthesis of hydrazinopyridines is through the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with hydrazine or its derivatives.[4][5][6] This reaction is particularly effective for chloro- and fluoro-pyridines, especially when the halogen is positioned at the 2- or 4-position, which are activated towards nucleophilic attack by the ring nitrogen.

A. Reaction Mechanism and Key Considerations

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophilic hydrazine attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer intermediate.[7] Subsequent elimination of the halide anion restores the aromaticity of the pyridine ring, yielding the desired hydrazinopyridine.

Several factors influence the efficiency of this reaction:

  • Nature of the Halogen: The reactivity of the halopyridine follows the order F > Cl > Br > I. Fluorine, being the most electronegative, strongly activates the ring towards nucleophilic attack and is the best leaving group in this context.[6]

  • Position of the Halogen: Halogens at the 2- and 4-positions are significantly more reactive than those at the 3-position due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures, often under reflux conditions.[8][9][10] The choice of solvent is also crucial, with polar solvents like ethanol, butanol, or N,N-dimethylformamide (DMF) being commonly employed.[10][11]

  • Excess Hydrazine: A large excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of dimeric side products.[12] However, this can pose challenges during scale-up and work-up.[12]

B. Comparative Analysis of SNAr Routes

The following table summarizes typical reaction conditions and yields for the synthesis of various hydrazinopyridines via the SNAr pathway.

Starting MaterialHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridineHydrazine hydrate-1004878[8]
2-ChloropyridineHydrazine hydrateButanol1001.67 (in microreactor)95.8[8]
2,3-DichloropyridineHydrazine hydrateEthanolReflux599[10]
2,3-DichloropyridineHydrazine hydrate2-EthoxyethanolReflux595[13]
4-Chloropyridine HClHydrazine hydrateVariousVarious--[14]
2-Fluoro-3-chloropyridineHydrazine hydrateEthanolRoom Temp--[9]

Key Insights:

  • The use of microreactor technology can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of 2-hydrazinopyridine.[8]

  • For the synthesis of 3-chloro-2-hydrazinopyridine, high yields can be achieved using various polar solvents, with ethanol and 2-ethoxyethanol being effective choices.[10][13]

  • While patents often describe various conditions, finding specific, reproducible literature procedures for compounds like 4-hydrazinopyridine can sometimes be challenging.[14]

C. Experimental Protocol: Synthesis of 3-Chloro-2-hydrazinopyridine

This protocol is adapted from a high-yield synthesis method.[10]

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (≥80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a 1L four-necked flask, add 0.1 mol of 2,3-dichloropyridine.

  • Add 0.6 mol of hydrazine hydrate.

  • Add 4.5 g of ethanol.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate.

  • Wash the solid with water.

  • Dry the solid to obtain 3-chloro-2-hydrazinopyridine as a white solid.

Expected Yield: 99%[10]

Workflow for SNAr Synthesis of Hydrazinopyridines

SNAr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Halopyridine Halopyridine (e.g., 2-Chloropyridine) ReactionVessel Reaction Vessel (Solvent, Heat) Halopyridine->ReactionVessel Hydrazine Hydrazine Hydrate Hydrazine->ReactionVessel Cooling Cooling ReactionVessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Substituted Hydrazinopyridine Drying->Product

Caption: General workflow for the synthesis of hydrazinopyridines via SNAr.

II. Alternative and Emerging Synthetic Routes

A. Minisci-Type Reactions

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, including pyridines.[3][15] This radical-based approach allows for the introduction of alkyl and other functional groups onto the pyridine ring.[15] While not a direct route to hydrazinopyridines, it can be used to synthesize substituted pyridines that can then be converted to the corresponding hydrazino derivatives.

Mechanistic Overview: The reaction involves the generation of a nucleophilic radical, which then adds to the protonated pyridine ring.[15] The regioselectivity (typically at the C2 and C4 positions) can be influenced by the steric and electronic properties of both the pyridine substrate and the radical species.[16][17] Recent advancements have focused on improving regiocontrol, including the use of N-functionalized pyridinium salts to direct the reaction.[16]

B. Zincke Reaction

The Zincke reaction involves the transformation of a pyridine into a pyridinium salt by reaction with 2,4-dinitrochlorobenzene and a primary amine.[18] This reaction can be utilized to synthesize N-substituted pyridinium salts, which can then undergo further transformations. While not a direct synthesis of hydrazinopyridines, the Zincke intermediates, known as Zincke aldehydes, are versatile synthons for various heterocyclic compounds.[19] Recent developments have explored the use of Zincke imine intermediates for the synthesis of isotopically labeled pyridines and for the regioselective functionalization of the pyridine ring.[20][21]

C. Palladium-Catalyzed Cross-Coupling

Recent advancements in catalysis have led to the development of palladium-catalyzed cross-coupling reactions for the synthesis of aryl hydrazines.[22] This method involves the coupling of hydrazine with aryl halides and offers a valuable alternative to traditional SNAr, particularly for less reactive aryl halides. The use of specific ligands and reaction conditions allows for high selectivity for monoarylation and can be performed with low catalyst loadings.[22]

Comparative Overview of Synthetic Strategies

Synthetic_Strategies SNAr Nucleophilic Aromatic Substitution (SNAr) Direct, well-established, high yields for activated halopyridines. Direct, well-established, high yields for activated halopyridines. SNAr->Direct, well-established, high yields for activated halopyridines. Minisci Minisci-Type Reactions Direct C-H functionalization, good for late-stage modification, regioselectivity can be a challenge. Direct C-H functionalization, good for late-stage modification, regioselectivity can be a challenge. Minisci->Direct C-H functionalization, good for late-stage modification, regioselectivity can be a challenge. Zincke Zincke Reaction Forms versatile pyridinium intermediates, not a direct route. Forms versatile pyridinium intermediates, not a direct route. Zincke->Forms versatile pyridinium intermediates, not a direct route. Pd_Coupling Pd-Catalyzed Cross-Coupling Good for less reactive halides, mild conditions, requires catalyst. Good for less reactive halides, mild conditions, requires catalyst. Pd_Coupling->Good for less reactive halides, mild conditions, requires catalyst.

Caption: Key features of different synthetic routes to substituted pyridines.

III. Conclusion and Future Outlook

The synthesis of substituted hydrazinopyridines remains a vibrant area of research, driven by the continued importance of these scaffolds in drug discovery. Nucleophilic aromatic substitution stands out as the most practical and widely used method, offering high yields and operational simplicity for a range of substrates. The detailed experimental protocols and comparative data presented in this guide aim to equip researchers with the knowledge to confidently apply this powerful transformation.

Emerging methodologies such as Minisci-type reactions and palladium-catalyzed cross-coupling are expanding the synthetic toolbox, enabling access to novel and complex hydrazinopyridine derivatives. These approaches are particularly valuable for late-stage functionalization and for overcoming the limitations of traditional SNAr chemistry. As the demand for diverse and sophisticated molecular architectures grows, the continued development and refinement of these synthetic routes will be paramount to advancing the field of medicinal chemistry.

IV. References

  • Wikipedia. Zincke reaction. [Link]

  • Wiley Online Library. General overview of common mechanistic pathways in Minisci‐type reactions. [Link]

  • Wikipedia. Minisci reaction. [Link]

  • ResearchGate. Pyridine functionalization using the Zincke reaction. A mild Zincke.... [Link]

  • ACS Publications. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]

  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

  • ResearchGate. Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties | Request PDF. [Link]

  • ACS Publications. Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]

  • American Chemical Society. Formation and reactivity of pyridinium salts via Zincke imine intermediates - ACS Fall 2025. [Link]

  • Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

  • ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. [Link]

  • PubMed. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. [Link]

  • ResearchGate. Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. [Link]

  • ACS Publications. Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery | Organic Process Research & Development. [Link]

  • ResearchGate. How to prepare 4-hydrazino pyridine?. [Link]

  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

  • Google Patents. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

  • TSI Journals. A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. [Link]

  • Preprints.org. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • PubMed. [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)]. [Link]

  • PubMed. Route to Highly Substituted Pyridines. [Link]

  • Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • PubMed. An efficient coupling of N-tosylhydrazones with 2-halopyridines: synthesis of 2-α-styrylpyridines endowed with antitumor activity. [Link]

  • ResearchGate. Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). [Link]

  • ResearchGate. Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. [Link]

  • ResearchGate. A Facile Synthesis of Amide Derivatives of[8][15][18]Triazolo[4,3-a]pyridine. [https://www.researchgate.net/publication/382894178_A_Facile_Synthesis_of_Amide_Derivatives_of_124Triazolo43-a]pyridine]([Link])

  • ResearchGate. Halogen-containing pyridines. 7. Synthesis and some reactions of (3,5-dichloropyrid-2-yl)-hydrazine. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and.... [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PubMed Central. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

  • National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • National Institutes of Health. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2-Bromo-5-hydrazinylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural validation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. 2-Bromo-5-hydrazinylpyridine is a versatile building block, prized for its dual reactive sites that allow for the construction of a variety of fused heterocyclic systems. However, this reactivity also presents a challenge: the potential for the formation of multiple isomers. This guide provides an in-depth technical comparison of the analytical methodologies required to confidently distinguish between the key products derived from the reactions of this compound.

The Synthetic Dichotomy: Navigating Condensation and Cyclization Pathways

The primary reactions of this compound involve the hydrazinyl moiety, which can readily undergo condensation with carbonyl compounds to form hydrazones, or be induced to cyclize to form fused ring systems. The two most probable fused heterocyclic products are the pyrazolo[4,3-b]pyridine and the[1][2]triazolo[4,3-a]pyridine scaffolds. The validation of the final structure is paramount, as these isomers will possess distinct physicochemical and pharmacological properties.

This guide will focus on the validation of three key structures:

  • N'-substituted Hydrazone: The initial product of condensation with an aldehyde or ketone.

  • 6-bromo-1H-pyrazolo[4,3-b]pyridine: A product of intramolecular cyclization.

  • 6-bromo-[1][2]triazolo[4,3-a]pyridine: An alternative cyclization product.

The Analytical Gauntlet: A Comparative Approach to Structural Elucidation

A multi-faceted analytical approach is not just recommended; it is essential for the unambiguous assignment of the correct structure. We will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy provides the most detailed information regarding the connectivity and chemical environment of atoms within a molecule. For the validation of this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Fingerprint of the Molecule

The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the nature of the fused ring system.

  • Hydrazone Intermediate: The formation of a hydrazone from this compound and an aldehyde or ketone will result in characteristic downfield shifts for the imine proton (-N=CH-) and the NH proton. The pyridine ring protons will also experience a shift in their electronic environment compared to the starting material.

  • Pyrazolo[4,3-b]pyridine vs.[1][2]Triazolo[4,3-a]pyridine: The key to distinguishing these isomers lies in the number and chemical shifts of the protons on the pyridine and the newly formed five-membered ring. The pyrazolo[4,3-b]pyridine will have a proton on the pyrazole ring, while the triazolo[4,3-a]pyridine will have a proton on the triazole ring. Their distinct electronic environments will lead to different chemical shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon atoms and their hybridization. The chemical shifts of the carbon atoms at the fusion points of the rings are particularly diagnostic.

2D NMR Techniques (COSY, HSQC, HMBC): The Definitive Connectivity Map

When 1D NMR spectra are ambiguous, 2D NMR techniques are employed to definitively establish atomic connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the relative positions of protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the points of ring fusion and distinguishing between isomers.[3][4]

Table 1: Comparative ¹H NMR Data (Predicted and Reported)

CompoundH-3 (Pyridine)H-4 (Pyridine)H-7 (Fused Ring)Other Key Signals (ppm)
This compound ~8.0 ppm (d)~7.0 ppm (dd)-NH₂ and NH protons
N'-substituted Hydrazone Shifted from starting materialShifted from starting material-Imine proton (~7.5-8.5 ppm), NH proton
6-bromo-1H-pyrazolo[4,3-b]pyridine Derivative 9.39 (d)8.64 (d)-CH proton on pyrazole ring
6-bromo-[1][2]triazolo[4,3-a]pyridine ~8.5 ppm (d)~7.5 ppm (dd)~9.0 ppm (s)

Note: The exact chemical shifts will vary depending on the substituents and the solvent used.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a crucial tool for determining the molecular weight and elemental formula of the reaction products.

Key Features to Analyze:

  • Molecular Ion Peak (M⁺): Confirms the molecular weight of the compound. For brominated compounds, a characteristic isotopic pattern of two peaks of nearly equal intensity (M⁺ and M+2) separated by 2 m/z units is a definitive indicator of the presence of a single bromine atom.[2][5]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing between compounds with the same nominal mass.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide valuable structural information. The fragmentation patterns of the pyrazolo[4,3-b]pyridine and[1][2]triazolo[4,3-a]pyridine isomers are expected to differ due to the different arrangement of nitrogen atoms in the fused ring. For example, the loss of N₂ is a common fragmentation pathway for some triazole-containing compounds.

Table 2: Comparative Mass Spectrometry Data

FeatureN'-substituted Hydrazone6-bromo-1H-pyrazolo[4,3-b]pyridine6-bromo-[1][2]triazolo[4,3-a]pyridine
Molecular Formula C₅H₅BrN₃ + RC₆H₄BrN₃C₆H₄BrN₃
Molecular Weight Varies with R198.02198.02
Isotopic Pattern M⁺/M+2 (1:1 ratio)M⁺/M+2 (1:1 ratio)[6][7]M⁺/M+2 (1:1 ratio)[8]
Key Fragmentation Loss of R group, cleavage of N-N bondLoss of HCN, Br radicalLoss of N₂, HCN, Br radical
X-ray Crystallography: The Ultimate Structural Arbiter

When spectroscopic methods are insufficient to provide an unambiguous structural assignment, or when the absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the gold standard. This technique provides a definitive three-dimensional map of the atomic arrangement in a crystalline solid.

When to Use X-ray Crystallography:

  • Ambiguous Spectroscopic Data: If NMR and MS data are inconclusive in distinguishing between isomers.

  • Novel Scaffolds: To confirm the structure of a completely new heterocyclic system.

  • Stereochemistry: To determine the absolute configuration of chiral centers.

  • Publication and Patent Requirements: As definitive proof of structure for high-impact publications and patent applications.

The primary limitation of X-ray crystallography is the need for a single, well-ordered crystal of suitable size and quality, which can sometimes be challenging to obtain.

Experimental Protocols

Protocol 1: Synthesis of N'-(6-bromopyridin-3-yl)hydrazone

This protocol describes a general procedure for the condensation of this compound with an aldehyde.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

  • Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the hydrazone.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • Characterize the product using NMR and MS.

Protocol 2: Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine

This protocol is a representative example of a cyclization reaction to form the pyrazolo[4,3-b]pyridine scaffold.

  • To a solution of an appropriate 3-acylpyridine N-oxide tosylhydrazone in a suitable solvent like dichloromethane, add an electrophilic additive (e.g., tosyl chloride) and an amine base (e.g., triethylamine).[9]

  • Stir the reaction at room temperature and monitor its progress by TLC.[9]

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and MS to confirm the structure.

Protocol 3: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine

This protocol outlines a method for the oxidative cyclization of a 2-pyridylhydrazone.

  • Prepare the 2-pyridylhydrazone by reacting this compound with the desired aldehyde.

  • Dissolve the hydrazone in a solvent such as DMF and cool the solution to 0 °C.[5]

  • Add N-Chlorosuccinimide (NCS) portion-wise to the cooled solution.[5]

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

  • Confirm the structure of the cyclized product using NMR and MS.

Visualization of Validation Workflow

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Validation Start This compound Reaction Reaction with Aldehyde/Ketone or Cyclizing Agent Start->Reaction Product_Mixture Potential Products: Hydrazone Pyrazolopyridine Triazolopyridine Reaction->Product_Mixture NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Product_Mixture->NMR MS Mass Spectrometry (LRMS & HRMS) Product_Mixture->MS Decision Structure Confirmed? NMR->Decision MS->Decision XRay X-ray Crystallography (If Ambiguous) XRay->Decision Decision->XRay No / Ambiguous Confirmed Unambiguous Structure Decision->Confirmed Yes Re-evaluate Re-evaluate Data or Synthesize Standards Decision->Re-evaluate Still Ambiguous

Caption: Workflow for the synthesis and structural validation of this compound reaction products.

Conclusion

The structural validation of reaction products from this compound requires a systematic and comparative analytical approach. While 1D NMR provides the initial and often most informative data, 2D NMR techniques are invaluable for resolving ambiguities. Mass spectrometry serves as a critical tool for confirming molecular weight and elemental composition, with the isotopic pattern of bromine being a key diagnostic feature. In cases of ultimate uncertainty, X-ray crystallography provides the definitive structural proof. By employing these techniques in a logical and complementary fashion, researchers can ensure the integrity of their results and build a solid foundation for further drug discovery and development efforts.

References

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) - MDPI
  • 6-Bromo[1][2][3]triazolo[1,5-a]pyridine | CAS 356560-80-0 - Santa Cruz Biotechnology
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH
  • Isotopes in Mass Spectrometry - Chemistry Steps
  • Ch13 - Mass Spectroscopy - University of Calgary
  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine - ChemScene
  • 6-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 356560-80-0 - Sigma-Aldrich
  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine - Amerigo Scientific
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC - NIH
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles - PMC - NIH
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction - Semantic Scholar
  • 6-bromo-[1][2][3]triazolo[1,5-a]pyridine - PubChemLite
  • 6-Bromo 1,2,4 triazolo 1,5-a pyridine AldrichCPR 356560-80-0 - Sigma-Aldrich
  • 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 - Sigma-Aldrich
  • 356560-80-0 | Product Name : 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine - Pharmaffili
  • HSQC and HMBC | NMR Core Facility - Columbia University
  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine | CymitQuimica
  • 356560-80-0|6-Bromo-[1][2][3]triazolo[1,5-a]pyridine - BLDpharm
  • 6-bromo-[1][2][3]triazolo[1,5-a]pyridine - Stenutz
  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - ChemicalBook
  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine - Aaronchem
  • 1150617-54-1 | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | Bromides | Ambeed.com
  • 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal
  • A Mechanism Study on the (+)
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal
  • Product Class 17: Hydrazones
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Th - Semantic Scholar

Sources

A Researcher's Guide to In-Vitro Assay Cascades for Novel Compounds Derived from 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

The 2-bromo-5-hydrazinylpyridine scaffold is a versatile starting material for synthesizing a diverse library of compounds, particularly hydrazone derivatives, which have shown significant promise in medicinal chemistry.[1][2] These derivatives are frequently explored for their potential as anticancer agents, often acting as inhibitors of key cellular signaling enzymes like protein kinases.[3][4][5] However, moving from a newly synthesized molecule to a viable drug candidate requires a rigorous, multi-step in-vitro evaluation process.

This guide provides a structured comparison of essential in-vitro assays, designed to build a comprehensive biological profile for a novel compound. We will follow a logical "assay cascade," moving from broad phenotypic screens to specific target-based and mechanistic assays. This approach ensures that research efforts are focused on the most promising candidates, providing a clear rationale for advancing a compound through the preclinical discovery pipeline.[6][7]

Part 1: The Initial Litmus Test: Phenotypic Screening for Cytotoxicity

The first critical question for any potential anticancer agent is straightforward: Does it kill cancer cells? Phenotypic screening answers this by evaluating a compound's effect on a cell's observable characteristics (its phenotype)—in this case, viability—without a preconceived notion of its specific molecular target.[8][9] This unbiased approach is a powerful tool for discovering compounds with novel mechanisms of action.[8][10]

Core Assays: Assessing Cell Viability and Proliferation

Cell viability and proliferation assays are the bedrock of initial screening, used to quantify the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of a compound.[11] The most common output of these assays is the half-maximal inhibitory concentration (IC50), which is the compound concentration required to inhibit cell growth by 50% and serves as a key metric for potency.[6][7]

Several methods exist, each with distinct advantages and mechanisms. The choice of assay depends on the specific research question, cell type, and available equipment.[12]

Assay Type Principle Pros Cons Typical Use Case
Tetrazolium Reduction (MTT, MTS, WST-1) Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product, measured by absorbance.[13]Inexpensive, well-established, suitable for 96/384-well plates.[13]Can be affected by compounds that alter cellular metabolism; requires end-point reading.High-throughput primary screening of large compound libraries.
Resazurin (alamarBlue™) Metabolically active cells reduce blue resazurin to pink, highly fluorescent resorufin.High sensitivity, non-toxic to cells (allowing kinetic monitoring), compatible with fluorescence or absorbance.Can be sensitive to changes in the cellular redox environment.Time-course studies of cytotoxicity; multiplexing with other assays.
ATP Quantification (e.g., CellTiter-Glo®) Measures ATP levels, a marker of metabolically active cells, using a luciferase-luciferin reaction that produces light.[11][12]Highly sensitive, rapid (single-step addition), excellent for high-throughput screening.[14]Susceptible to compounds that inhibit luciferase; assumes ATP levels directly correlate with cell number.Potency ranking in hit-to-lead campaigns; screening in 3D cell culture models.
Membrane Integrity (Trypan Blue, PI) Dyes are excluded by the intact membranes of live cells but penetrate the compromised membranes of dead cells.[13][15]Direct measure of cell death, simple, inexpensive.Manual counting can be subjective and low-throughput; does not measure cytostatic effects.Quick viability check post-trypsinization; used in conjunction with flow cytometry.
Experimental Workflow: Cytotoxicity Screening Cascade

The initial screening process should be systematic to ensure data is robust and reproducible. It begins with a single high-dose concentration to identify any "hits" and progresses to multi-point dose-response curves for potent compounds to accurately determine the IC50.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response Analysis start Synthesized Compound Library (Derivatives of this compound) seed Seed Cancer Cell Lines (e.g., MCF-7, A-549, HeLa) in 96-well plates start->seed treat_single Treat with a single high concentration of each compound (e.g., 10 µM) seed->treat_single incubate1 Incubate for 48-72 hours treat_single->incubate1 assay1 Perform Cell Viability Assay (e.g., MTT or ATP-based) incubate1->assay1 analyze1 Identify 'Hits' (Compounds with >50% growth inhibition) assay1->analyze1 seed2 Seed Cancer Cell Lines in 96-well plates analyze1->seed2 Advance Hits treat_dose Treat 'Hits' with a serial dilution (e.g., 8-point, 3-fold dilutions) seed2->treat_dose incubate2 Incubate for 48-72 hours treat_dose->incubate2 assay2 Perform Cell Viability Assay incubate2->assay2 analyze2 Calculate IC50 values (Non-linear regression) assay2->analyze2 select Select Lead Compounds (Potent and selective candidates) analyze2->select

Caption: Workflow for identifying cytotoxic lead compounds.

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on adherent cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer) in the recommended medium with 10% FBS and antibiotics.[6]

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is <0.5% in all wells.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Part 2: Unraveling the "How": Target-Based & Mechanistic Assays

Once a compound demonstrates potent cytotoxic activity, the next step is to determine its mechanism of action (MoA).[16] This involves shifting from a phenotypic approach to a target-based strategy, where we test the hypothesis that the compound interacts with a specific molecular target, such as a protein kinase.[17] Many pyridine-based anticancer agents function by inhibiting kinases that are overactive in cancer cells.[4][18]

Core Assay: Kinase Inhibition Profiling

Enzyme inhibition assays directly measure a compound's ability to block the activity of a specific kinase.[19] This is crucial for establishing a direct link between the compound and a cellular signaling pathway.[20]

Assay Type Principle Pros Cons Typical Use Case
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate peptide or protein.[4][21]Highly quantitative and considered the "gold standard" for direct measurement.[21]Requires handling of radioactive materials, generates hazardous waste, low-throughput.Orthogonal validation of hits from non-radiometric primary screens.
Fluorescence-Based (e.g., FRET) Uses a fluorescently labeled substrate. Kinase activity leads to a change in fluorescence resonance energy transfer (FRET) upon phosphorylation.[20]Non-radioactive, sensitive, amenable to high-throughput screening.[21]Prone to interference from fluorescent compounds or light scattering.Primary screening of large libraries; detailed kinetic studies.
Luminescence-Based (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate a light signal. The signal is inversely proportional to kinase inhibition.High sensitivity, broad dynamic range, resistant to compound interference.[21]Multi-step (stop and detection reagents); can be affected by luciferase inhibitors.Determining kinase IC50 values; selectivity profiling across a panel of kinases.
Signaling Pathway: A Typical Kinase Cascade

Many anticancer drugs target receptor tyrosine kinases (RTKs) like VEGFR or EGFR, which initiate signaling cascades that promote cell proliferation, survival, and angiogenesis. A compound synthesized from this compound might be designed to block the ATP-binding pocket of such a kinase.

G cluster_0 cluster_1 cluster_2 Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Phosphorylates Substrate Downstream Downstream Signaling (e.g., RAF-MEK-ERK) RTK->Downstream Activates ATP ATP ATP->RTK Binds Compound Novel Inhibitor (Pyridine Derivative) Compound->RTK Blocks ATP Binding Site Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol: ADP-Glo™ Kinase Assay (for VEGFR-2)

This protocol outlines the steps to determine the IC50 of a compound against the VEGFR-2 kinase.

  • Reagent Preparation:

    • Reconstitute VEGFR-2 enzyme, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP according to the manufacturer's instructions.

    • Prepare a 2X kinase reaction buffer containing the enzyme and substrate.

    • Prepare a 2X ATP solution in reaction buffer.

  • Compound Plating:

    • In a 384-well plate, perform a serial dilution of the test compound. Typically, add 1 µL of compound in DMSO to the wells.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add 2 µL of the 2X enzyme/substrate solution to each well.

    • To initiate the reaction, add 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Gently mix and incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

    • Plot the luminescence signal against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50.

Confirming the Cellular Mechanism

After identifying a direct molecular target, it's essential to confirm that the compound's cytotoxic effects are consistent with the inhibition of that target's pathway. Assays that measure downstream cellular events, such as cell cycle arrest and apoptosis, provide this crucial validation.

  • Cell Cycle Analysis: Many kinase inhibitors cause cells to arrest at specific phases of the cell cycle (e.g., G1 or G2/M). This can be measured by staining cells with a DNA-binding dye like propidium iodide (PI) and analyzing the DNA content per cell via flow cytometry.[6]

  • Apoptosis Assay: Programmed cell death (apoptosis) is a common outcome of effective anticancer therapy. The externalization of phosphatidylserine, an early apoptotic event, can be detected by staining cells with fluorescently-labeled Annexin V and analyzing them by flow cytometry.[14]

Assay Principle Typical Result for an Effective Anticancer Agent
Cell Cycle Analysis (PI Staining) Measures DNA content to quantify the distribution of cells in G0/G1, S, and G2/M phases.[6]An accumulation of cells in a specific phase (e.g., an increase in the G2/M population), indicating cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining) Annexin V binds to phosphatidylserine on the surface of early apoptotic cells. PI enters late apoptotic/necrotic cells.[14]A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations).

Conclusion

The in-vitro evaluation of novel compounds synthesized from this compound is a systematic process that builds a bridge from chemical structure to biological function. By employing a logical cascade of assays—starting with broad phenotypic screens to establish cytotoxic efficacy, followed by specific target-based assays to identify the molecular mechanism, and concluding with cellular assays to confirm the downstream effects—researchers can build a comprehensive and compelling data package. This rigorous, evidence-based approach is fundamental to identifying and validating the most promising candidates for advancement into further preclinical and clinical development.

References

  • Abcam. Cell viability dyes and assays.
  • Benchchem.
  • Cre
  • Sigma-Aldrich.
  • Noble Life Sciences.
  • MolecularCloud. Cell Viability Assays: An Overview.
  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. (2018).
  • Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed.
  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH.
  • CoLab. Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. (2023).
  • Wikipedia. Phenotypic screening.
  • BIT 479/579 High-throughput Discovery. Target Based Screening.
  • Scientist.com. (2013). Drug Discovery: Target Based Versus Phenotypic Screening.
  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. (2017).
  • Synthesis, computational and biological evaluation of some new pyridine Deriv
  • Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery.
  • Developing Medicines. Drug Discovery → Target-Based.
  • Frontiers.
  • PubChem. This compound.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. (2012).
  • BellBrook Labs. (2025).
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Biobide.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Chem-Impex. 5-Bromo-2-hydrazinopyridine.
  • PubChem. 5-Bromo-2-hydrazinopyridine.
  • Biological Activities of Hydrazone Deriv
  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
  • Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.

Sources

The 2-Bromo-5-hydrazinylpyridine Scaffold: A Privileged Motif for Kinase Inhibitor Design and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships of Novel Analogs

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as fertile ground for drug discovery. The 2-bromo-5-hydrazinylpyridine scaffold has emerged as one such "privileged" structure, offering a versatile platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases implicated in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, drawing comparisons with related chemical series to elucidate the key determinants of their biological activity. Experimental data from analogous studies are presented to support the SAR discussion, providing a valuable resource for researchers, scientists, and drug development professionals.

The Core Scaffold: Understanding the Contributions of Each Moiety

The this compound core is a composite of three key functionalities, each contributing to its potential as a pharmacophore: the pyridine ring, the bromine substituent, and the hydrazinyl linker. Condensation of the hydrazinyl group with various aldehydes and ketones yields a diverse library of hydrazone derivatives, which form the basis of the SAR exploration.

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety is a common feature in many FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1] Furthermore, the pyridine ring system is planar, similar to benzene, allowing for π-stacking interactions within protein binding pockets.[1]

  • The Bromo Substituent: The bromine atom at the 2-position of the pyridine ring significantly influences the electronic properties of the scaffold and can serve as a key interaction point. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, is increasingly recognized as a significant contributor to ligand-protein binding affinity. The presence of a bromine atom can also enhance the lipophilicity of the molecule, potentially improving cell permeability. Moreover, bromo-substituted pyridines are valuable synthetic intermediates, readily participating in cross-coupling reactions to enable further structural diversification.[2][3] Studies on other heterocyclic scaffolds have shown that the presence of a bromo group can enhance antiproliferative activity.[4][5]

  • The Hydrazinyl Linker and Hydrazone Formation: The hydrazinyl group is the primary point of diversification for this scaffold. Its reaction with aldehydes or ketones forms a hydrazone linkage (-NH-N=CH-), a versatile and synthetically accessible functional group.[6][7] The resulting hydrazones possess a conjugated system that contributes to the overall planarity and electronic properties of the molecule. The nitrogen atoms of the hydrazone can act as both hydrogen bond donors and acceptors, and the C=N double bond introduces conformational rigidity, which can be favorable for binding to a specific target.[8]

Structure-Activity Relationships of 2-Bromo-5-(2-arylidenehydrazinyl)pyridine Analogs

The majority of SAR studies on related scaffolds focus on the nature of the aryl group (R) introduced through condensation with an aldehyde. These modifications have a profound impact on the biological activity of the resulting hydrazone.

Targeting Protein Kinases: A Focus on Anticancer Activity

Protein kinases are a major class of drug targets in oncology.[9][10] Hydrazone-based compounds, including those with a pyridine core, have been extensively investigated as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][11][12][13]

Key SAR Observations for Kinase Inhibition (with VEGFR-2 as a primary example):

  • Substitution on the Phenyl Ring (R): The electronic nature and position of substituents on the phenyl ring are critical determinants of inhibitory potency.

    • Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., -F, -Cl, -Br) on the phenyl ring often lead to enhanced activity. For instance, in a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, a 4-chlorophenyl derivative (7d) was the most potent against MCF-7 cells and a strong VEGFR-2 inhibitor. This suggests that EWGs can enhance interactions within the kinase active site.

    • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and hydroxyl (-OH) groups can also confer potent activity, likely by acting as hydrogen bond donors or acceptors.[1] In some series, multiple methoxy substitutions, such as a 3,4,5-trimethoxy pattern, have been shown to improve anticancer activity.[4] However, the position is crucial; in a series of thiazolidinone-based inhibitors, a 4-methoxy group was favorable, while multiple methoxy groups led to a decrease in potency, possibly due to steric hindrance.[14]

    • Steric Effects: Bulky substituents on the phenyl ring can be detrimental to activity, likely due to steric clashes within the binding pocket.[1]

  • The Pyridine Core: The pyridine nitrogen is often involved in forming a key hydrogen bond with the "hinge region" of the kinase active site, a critical interaction for many ATP-competitive inhibitors.

  • The Bromo Group: The bromine atom at the 2-position of the pyridine ring can form halogen bonds with backbone carbonyls or other electron-rich residues in the active site, thereby increasing binding affinity. Rhodanine derivatives bearing a bromopyridine group have demonstrated superior inhibitory activity against EGFR compared to analogues without this feature.[14]

Illustrative Data from Analogous Pyridine-Based VEGFR-2 Inhibitors:

Compound IDR Group (Substitution on Phenyl Ring)VEGFR-2 IC₅₀ (µM)Anticancer Activity (Cell Line) IC₅₀ (µM)
10 4-chlorophenyl0.124.25 (HepG2), 6.08 (MCF-7)
8 4-methoxyphenyl0.134.34 (HepG2), 10.29 (MCF-7)
9 3,4-dimethoxyphenyl0.134.68 (HepG2), 11.06 (MCF-7)
Sorafenib (Reference Drug)0.109.18 (HepG2), 5.47 (MCF-7)

Data adapted from a study on pyridine-derived VEGFR-2 inhibitors.[13]

The data in the table clearly demonstrate that substitutions on the phenyl ring significantly impact both enzymatic and cellular activity. A 4-chloro substituent (Compound 10) resulted in potency nearly equivalent to the approved drug Sorafenib against VEGFR-2.[13] Methoxy substitutions also yielded highly potent compounds.[13]

Experimental Protocols for Evaluation

To establish the SAR of novel this compound analogs, a standardized set of experimental procedures is crucial.

General Synthesis of 2-Bromo-5-(2-arylidenehydrazinyl)pyridine Analogs

A common and straightforward synthetic route involves the condensation of this compound with a substituted aromatic aldehyde.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1-1.2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) and, if necessary, purify further by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Step-by-Step Protocol:

  • Reagents: Prepare a reaction buffer containing ATP, the kinase substrate (e.g., a synthetic peptide), and the VEGFR-2 enzyme.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Initiation: In a 96-well plate, combine the reaction buffer, VEGFR-2 enzyme, and the test compound (or DMSO for control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (less ATP indicates higher kinase activity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Visualizing the SAR and Experimental Workflow

Diagrams can effectively summarize the key relationships and processes described.

SAR_Summary cluster_R_groups Substituents on Phenyl Ring Scaffold This compound Core Pyridine Ring (H-bonding, π-stacking) 2-Bromo Group (Halogen bonding, Lipophilicity) Hydrazinyl/Hydrazone Linker (H-bonding, Conformational Rigidity) Modification Modification of Aryl Group (R) Scaffold:f3->Modification Activity Biological Activity (e.g., Kinase Inhibition) Modification->Activity EWG Electron-Withdrawing (-Cl, -F, -Br) EWG->Activity ++ EDG Electron-Donating (-OCH3, -OH) EDG->Activity + Bulky Bulky Groups (Steric Hindrance) Bulky->Activity --

Caption: Key Structure-Activity Relationships for this compound Analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound + Substituted Aldehyde reaction Condensation (EtOH, cat. Acetic Acid, Reflux) start->reaction product 2-Bromo-5-(2-arylidenehydrazinyl)pyridine Analog reaction->product kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2) product->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT on Cancer Cells) product->cell_assay ic50_kinase Determine Kinase IC₅₀ kinase_assay->ic50_kinase ic50_cell Determine Cellular IC₅₀ cell_assay->ic50_cell sar_analysis SAR Analysis ic50_kinase->sar_analysis ic50_cell->sar_analysis

Caption: General workflow for the synthesis and biological evaluation of analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the design of novel kinase inhibitors and other therapeutic agents. The synthetic accessibility of its hydrazone derivatives allows for rapid and extensive exploration of the structure-activity landscape. Key takeaways from the analysis of related compound series indicate that:

  • The pyridine nitrogen and the 2-bromo substituent are likely crucial for high-affinity binding to many protein targets.

  • The nature of the substituent on the arylidene moiety is a primary driver of potency and selectivity. Electron-withdrawing groups and strategically placed electron-donating groups on this ring system are often beneficial.

  • Careful consideration of steric factors is necessary to avoid unfavorable interactions within the target's binding site.

Future work in this area should focus on synthesizing and testing a focused library of 2-bromo-5-(2-arylidenehydrazinyl)pyridine analogs against a panel of kinases to establish a direct and comprehensive SAR for this specific scaffold. Further optimization could involve replacing the phenyl ring with other heterocycles or modifying the hydrazone linker to fine-tune the physicochemical and pharmacokinetic properties of these promising compounds. The insights provided in this guide, drawn from extensive research on analogous structures, offer a solid foundation for these future drug discovery efforts.

References

  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed Central.
  • Biological Activities of Hydrazone Deriv
  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed.
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central.
  • Structures of VEGFR-2 inhibitors approved for clinical use.
  • SAR studies of the synthesized compounds as VEGFR‐2 inhibitors.
  • Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed.
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central.
  • Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[6][8][9]triazolo[1,5-b][6][8][9]thiadiazine 5,5-diones. PubMed.
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Investigation of Structure Activity Relationship: In silico Studies of[6][8][9]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors.
  • Synthesis and Anticancer Activities of New Benzothiadiazinyl Hydrazinecarboxamides and Anilino[6][8][9]triazolo[1,5-b][6][8][9]thiadiazine 5,5-diones.
  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PubMed Central.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characteriz
  • The Significance of Pyridine Derivatives in Modern Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

Sources

A Researcher's Guide to Quantum Chemical Calculations for 2-Bromo-5-hydrazinylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's electronic structure and physicochemical properties is paramount. For novel compounds like 2-Bromo-5-hydrazinylpyridine, a heterocyclic amine with potential applications in medicinal chemistry, computational quantum chemical calculations offer a powerful lens to elucidate its behavior at the molecular level. This guide provides a comparative analysis of common quantum chemical methods for characterizing this compound, offering researchers a framework for selecting the most appropriate computational strategy.

Introduction to this compound and the Imperative of In Silico Analysis

This compound is a substituted pyridine derivative. The presence of a bromine atom, a hydrazinyl group, and the pyridine ring bestows upon it a unique electronic and structural profile, making it a molecule of interest for further functionalization and biological screening. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Before embarking on extensive and often costly experimental synthesis and testing, quantum chemical calculations provide an efficient and insightful avenue to predict molecular geometry, electronic properties, and reactivity.

This guide will compare and contrast several widely-used Density Functional Theory (DFT) functionals for the analysis of this compound. While experimental data for this specific molecule is scarce, we will draw upon available data for structurally similar compounds, such as 2-Bromo-6-hydrazinylpyridine, to benchmark the accuracy of our computational models.[2][3]

The Computational Chemist's Toolkit: A Comparison of DFT Functionals

Density Functional Theory is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[4] The choice of the exchange-correlation functional is critical and can significantly influence the predicted properties. Here, we compare three popular functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a standard in the field for many years due to its robust performance across a wide range of systems.

  • M06-2X (Minnesota, 2006, with double the amount of non-local exchange): A high-nonlocality functional that often provides improved accuracy for non-covalent interactions and thermochemistry.[5]

  • wB97XD (Head-Gordon and co-workers' long-range corrected hybrid with dispersion): This functional includes empirical dispersion corrections, making it well-suited for systems where van der Waals interactions are important.[1]

Computational Workflow: From Structure to Properties

The general workflow for performing these calculations is outlined below. This process ensures a systematic and reproducible approach to obtaining reliable theoretical data.

Computational Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra reactivity Reactivity Descriptors electronic_prop->reactivity

Caption: A generalized workflow for DFT analysis of this compound.

Comparative Analysis of Calculated Properties

To provide a tangible comparison, we will examine key properties of this compound predicted by each of the selected DFT functionals with the 6-311++G(d,p) basis set. This basis set is a good compromise between accuracy and computational cost for molecules of this size.[5][6]

Molecular Geometry

The starting point for any quantum chemical calculation is the optimization of the molecule's geometry to find its most stable conformation. The predicted bond lengths and angles can be compared with experimental data from X-ray crystallography of similar molecules. For instance, the crystal structure of 2-Bromo-6-hydrazinylpyridine provides valuable reference points for the C-Br, C-N, and N-N bond lengths, as well as the geometry of the pyridine ring.[2][3]

Table 1: Predicted vs. Experimental Bond Lengths (Å) for Key Bonds

BondB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)wB97XD/6-311++G(d,p)Experimental (2-Bromo-6-hydrazinylpyridine)[2][3]
C-BrPredicted ValuePredicted ValuePredicted Value~1.89 Å
C-N (ring)Predicted ValuePredicted ValuePredicted Value~1.34 - 1.38 Å
C-N (exocyclic)Predicted ValuePredicted ValuePredicted Value~1.37 Å
N-NPredicted ValuePredicted ValuePredicted Value~1.41 Å

Note: Predicted values are illustrative and would be populated from actual calculations.

The causality behind these choices lies in the fundamental theories of the functionals. B3LYP often provides a good initial estimate. M06-2X, with its greater inclusion of Hartree-Fock exchange, can sometimes lead to slightly shorter bond lengths. wB97XD, with its dispersion correction, is expected to perform well in predicting intermolecular interactions, which can indirectly influence intramolecular geometry in the solid state.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap.[7] A smaller energy gap generally suggests higher reactivity.[7]

ElectronicProperties cluster_orbitals Molecular Orbitals cluster_properties Molecular Properties HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Donates e- Stability Kinetic Stability HOMO->Stability Energy Gap Excitation Electronic Excitation HOMO->Excitation ΔE LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Accepts e- LUMO->Stability Energy Gap LUMO->Excitation ΔE

Caption: Relationship between HOMO, LUMO and key molecular properties.

Table 2: Comparison of Calculated Electronic Properties (in eV)

PropertyB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)wB97XD/6-311++G(d,p)
HOMO EnergyCalculated ValueCalculated ValueCalculated Value
LUMO EnergyCalculated ValueCalculated ValueCalculated Value
HOMO-LUMO GapCalculated ValueCalculated ValueCalculated Value

Note: Calculated values are illustrative and would be populated from actual calculations.

These values are critical for predicting how the molecule will interact with other chemical species. For instance, in drug design, the HOMO and LUMO energies can provide insights into the molecule's ability to engage in charge-transfer interactions with a biological target.[8]

Vibrational Frequencies

The calculation of vibrational frequencies serves a dual purpose. Firstly, the absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum. Secondly, the predicted infrared (IR) and Raman spectra can be compared with experimental spectra for validation. The characteristic vibrational modes for the C-Br stretch, N-H stretches of the hydrazinyl group, and the pyridine ring vibrations are of particular interest.[6]

Table 3: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)wB97XD/6-311++G(d,p)
C-Br StretchCalculated ValueCalculated ValueCalculated Value
N-H Asymmetric StretchCalculated ValueCalculated ValueCalculated Value
N-H Symmetric StretchCalculated ValueCalculated ValueCalculated Value
Pyridine Ring BreathingCalculated ValueCalculated ValueCalculated Value

Note: Calculated values are illustrative and would be populated from actual calculations. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

Experimental Protocols for Computational Analysis

To ensure the reproducibility and validity of the computational results, a detailed and consistent protocol is essential.

Step-by-Step Methodology for DFT Calculations:

  • Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting geometry.[1]

  • DFT Geometry Optimization:

    • Select the desired DFT functional (B3LYP, M06-2X, or wB97XD) and the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization without any constraints.

    • Ensure the optimization has converged by checking the forces and displacement values against the software's default criteria.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Confirm that there are no imaginary frequencies, indicating a true local minimum on the potential energy surface.

  • Electronic Property Calculation:

    • From the output of the geometry optimization, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap.

    • Generate the molecular electrostatic potential (MEP) map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Data Analysis:

    • Tabulate the optimized geometric parameters, electronic properties, and key vibrational frequencies.

    • Compare the results obtained from the different DFT functionals.

    • Where possible, compare the calculated data with experimental values for analogous compounds.

Conclusion and Recommendations

This guide has provided a comparative framework for the quantum chemical calculation of this compound using different DFT functionals. The choice of functional will depend on the specific properties of interest and the desired level of accuracy.

  • For a good balance of accuracy and computational cost for general-purpose calculations, B3LYP remains a solid choice.

  • For studies where non-covalent interactions or more accurate electronic energies are crucial, M06-2X is a highly recommended alternative.

  • When investigating systems where dispersion forces are expected to play a significant role, such as in crystal packing or interactions with biomolecules, wB97XD is an excellent option.

It is always advisable to benchmark computational results against available experimental data. In the absence of direct data for this compound, data from structurally related molecules provides an invaluable reference. By following a systematic and well-documented computational protocol, researchers can gain significant insights into the properties of this and other novel molecules, thereby accelerating the process of discovery and development.

References

  • Atalay, V. E. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Elrod, M. J. (2010). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 114(35), 9476–9484. [Link]
  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]
  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367. [Link]
  • Khan, M. A., et al. (2022).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Guirgis, G. A., & Drew, B. R. (2004). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 695-696, 237-247. [Link]
  • Kollár, L., & Keglevich, G. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(6), 1378. [Link]
  • Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine.
  • Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine.

Sources

A Researcher's Guide to Azide-Alkyne Cycloaddition: A Comparative Analysis of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The advent of "click chemistry," a term coined by K. B. Sharpless in 2001, revolutionized the field of chemical ligation by defining a set of criteria for reactions that are high-yielding, wide in scope, and simple to perform.[1] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a powerful transformation that forges a stable triazole linkage. This reaction has bifurcated into two dominant methodologies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

For researchers in drug development and chemical biology, the choice between these two powerful techniques is not arbitrary; it is dictated by the specific demands of the experimental system, balancing the need for speed against the imperative of biocompatibility. This guide provides an in-depth, objective comparison of CuAAC and SPAAC, grounded in mechanistic principles and supported by experimental data, to empower scientists to make informed decisions for their applications, from small molecule synthesis to complex in vivo bioconjugation.

Part 1: The Copper-Catalyzed Approach (CuAAC) — Speed and Simplicity

First reported independently by the groups of Meldal and Sharpless, the CuAAC reaction transforms terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and specificity.[3] This reaction represents a significant improvement over the classic Huisgen 1,3-dipolar cycloaddition, which requires harsh temperatures and yields a mixture of 1,4 and 1,5-regioisomers.[1][3] The introduction of a copper(I) catalyst accelerates the reaction by a staggering 10⁷ to 10⁸-fold, allowing it to proceed smoothly at room temperature, often in aqueous solutions.[1]

The Catalytic Mechanism: A Stepwise Path to Precision

The accepted mechanism for CuAAC is not a concerted cycloaddition but a stepwise pathway involving copper acetylide intermediates.[3][4][5] The process is initiated by the formation of a copper(I) acetylide from the terminal alkyne.[3] This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle.[1][6] This structure subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.[1]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), with the addition of a reducing agent such as sodium ascorbate.[1][4][7] This experimental choice is crucial as it prevents the oxidative homocoupling of alkynes, a common side reaction.[1][3]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide R₁-C≡C-Cu(I) (Copper Acetylide) CuI->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (Terminal Alkyne) Metallacycle Six-membered Cu Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R₂-N₃ (Azide) Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Regeneration Product 1,4-Triazole Product Triazolyl_Cu->Product + H⁺ Protonolysis H⁺ (Protonolysis)

Figure 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Advantages and Limitations

The primary advantage of CuAAC is its rapid kinetics and high efficiency, making it a workhorse for organic synthesis, materials science, and drug discovery applications.[3][8][9] The starting materials are simple, readily accessible, and the reaction exclusively yields the 1,4-regioisomer.[3]

However, the reliance on a copper catalyst is also its greatest liability, particularly for biological applications. The cytotoxicity of copper is a significant concern for in vivo studies, as Cu(I) can generate reactive oxygen species (ROS) that damage biomolecules.[7][10] While the use of copper-chelating ligands like tris(benzyltriazolylmethyl)amine (TBTA) or THPTA can mitigate this toxicity and protect the catalyst from oxidation, the fundamental issue remains, necessitating careful control and limiting its use in living systems.[3][7]

Part 2: The Strain-Promoted Approach (SPAAC) — The Biocompatible Alternative

To overcome the cytotoxicity limitations of CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a truly bioorthogonal reaction.[11][12] This catalyst-free method leverages the substantial ring strain of a cyclooctyne—the smallest stable cyclic alkyne—to drive the reaction forward.[11][] The release of this internal energy dramatically lowers the activation barrier for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperature and pH without any metal catalyst.[11]

The Mechanism: Driven by Ring Strain Release

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition.[11] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage in a single step.[11] Because the azide and the strained alkyne are both essentially inert to the functional groups found in biological systems, the reaction is highly selective and bioorthogonal.[11][]

The choice of cyclooctyne is a critical experimental variable, representing a trade-off between reactivity, stability, and hydrophilicity.[11] Derivatives such as dibenzocyclooctyne (DBCO) are widely used due to their favorable kinetics and stability, making them ideal for live-cell labeling and in vivo imaging.[14][15]

SPAAC_Mechanism Reactants Strained Cyclooctyne + Azide TS [3+2] Transition State Reactants->TS Low Activation Energy Product Triazole Product (Released Strain) TS->Product Spontaneous l1 Key Driver: Release of Ring Strain

Figure 2: General mechanism for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Advantages and Limitations

The defining advantage of SPAAC is its exceptional biocompatibility. The absence of a copper catalyst eliminates concerns about metal-induced cytotoxicity, making it the gold standard for modifying biomolecules in living cells and whole organisms.[14][16] Its operational simplicity—requiring only the mixing of the two reactive partners—is another significant benefit.[]

The main limitations of SPAAC relate to its kinetics and the nature of the reagents. While fast, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[17] Furthermore, the strained cyclooctyne reagents are significantly bulkier and more hydrophobic than the simple terminal alkynes used in CuAAC.[17] This can impact the solubility and biological properties of the labeled molecule and presents a greater synthetic challenge, making the reagents more expensive.[][18]

Part 3: Quantitative Performance Comparison

The selection between CuAAC and SPAAC is a classic scientific trade-off. The following table summarizes the key performance characteristics to guide this decision.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Principle Catalytic acceleration of cycloadditionRing strain release drives cycloaddition
Catalyst Requirement Copper(I) is essential[1][3]Catalyst-free [11][]
Typical 2nd-Order Rate (k₂) (M⁻¹s⁻¹) 10¹ – 10⁴ (fast)[2]10⁻³ – 1 (moderate to fast)[2]
Biocompatibility Limited due to copper cytotoxicity ; requires ligands[2][10]High ; ideal for in vivo applications[14][16]
Alkyne Reagent Small, simple terminal alkynesBulky, synthetically complex cyclooctynes (e.g., DBCO)
Product Regioselectivity Exclusively 1,4-disubstituted triazole[1][3]Mixture of regioisomers (often irrelevant for bioconjugation)[19]
Key Advantage Superior reaction speed and simple reagents[17]Exceptional biocompatibility (metal-free)[14]
Primary Limitation Potential cytotoxicity of the copper catalyst[20]Slower kinetics and bulky, expensive reagents[17][18]

Part 4: Decision-Making Workflow

To assist researchers in selecting the optimal methodology, the following workflow outlines the key decision points.

Decision_Workflow Start Start: Azide-Alkyne Ligation Needed Q_InVivo Is the application in living cells or in vivo? Start->Q_InVivo Use_SPAAC Choose SPAAC (Strain-Promoted) Q_InVivo->Use_SPAAC Yes Q_Toxicity Is potential copper toxicity a concern? Q_InVivo->Q_Toxicity No (in vitro) Q_Toxicity->Use_SPAAC Yes Q_Speed Is maximum reaction speed critical? Q_Toxicity->Q_Speed No Use_CuAAC Choose CuAAC (Copper-Catalyzed) Q_Speed->Use_CuAAC Yes Consider_Ligands Use CuAAC with protective ligands (e.g., THPTA) to mitigate toxicity. Q_Speed->Consider_Ligands No

Figure 3: A logical workflow for selecting between CuAAC and SPAAC based on experimental constraints.

Part 5: Validated Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for typical bioconjugation applications. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol describes the conjugation of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

  • Azide-fluorescent dye (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

  • Ligand (e.g., THPTA) (50 mM stock in water)[7]

  • Sodium Ascorbate (100 mM stock in water, must be prepared fresh )[7][21]

  • Amine-free buffer (e.g., PBS, HEPES)

Methodology:

  • Reagent Preparation: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-dye. A 10-20 molar excess of the dye is typical for efficient labeling.

  • Catalyst Premixing (Causality: Ligand Protection): In a separate tube, prepare the catalyst solution by premixing the CuSO₄ and THPTA ligand. A 5:1 ligand-to-copper ratio is recommended to protect the Cu(I) from oxidation and shield the protein from copper-induced damage.[7][21] For a 500 µL final reaction volume, you might use 2.5 µL of 20 mM CuSO₄ (100 µM final) and 12.5 µL of 50 mM THPTA (1.25 mM final).[7]

  • Catalyst Addition: Add the premixed Cu/ligand solution to the protein/dye mixture. Mix gently by pipetting.

  • Reaction Initiation (Causality: Catalyst Activation): Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[21] The ascorbate reduces Cu(II) to the active Cu(I) state, starting the catalytic cycle. Adding this last ensures all components are present for immediate reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent dye.

  • Purification: Remove excess reagents and purify the labeled protein conjugate using an appropriate method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: SPAAC Labeling of an Azide-Modified Protein

This protocol outlines the straightforward conjugation of an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein (1-10 mg/mL in azide-free buffer, e.g., PBS pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-dye) (10 mM stock in DMSO)[15]

  • Azide-free buffer (e.g., PBS pH 7.4). Causality: Sodium azide is a common preservative but will react with the DBCO reagent, so it must be avoided.[22]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the DBCO-functionalized molecule. A 1.5 to 10-fold molar excess of the DBCO reagent is typically sufficient to drive the reaction to completion.[23]

  • Incubation: Incubate the mixture. Reaction times can vary from 2 hours at room temperature to overnight at 4°C, depending on the concentrations and the specific reactivity of the DBCO derivative.[22][23]

  • Purification: Purify the labeled protein conjugate to remove unreacted DBCO reagent. Size-exclusion chromatography is a highly effective method. The reaction progress and degree of labeling can be monitored via UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 309 nm.[22][23]

Conclusion

Both CuAAC and SPAAC are exceptionally powerful and reliable reactions that have earned their place as cornerstones of chemical biology and drug development. CuAAC offers unparalleled speed and efficiency for in vitro applications where the cellular environment is not a concern.[2][8] Conversely, SPAAC provides an elegant, catalyst-free solution that has unlocked the ability to perform precise chemical ligations within living systems, revolutionizing the study of dynamic biological processes.[12][14][16] A thorough understanding of their distinct mechanisms, advantages, and limitations—balancing the speed of catalysis against the demands of biocompatibility—is essential for every researcher aiming to harness the full potential of click chemistry.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. mdpi.com. [Link]
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - NIH.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. American Chemical Society. [Link]
  • Recent applications of click chemistry in drug discovery - PubMed.
  • a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... - ResearchGate.
  • Recent applications of click chemistry in drug discovery - ResearchGate.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery - Bioclone. bioclone.com. [Link]
  • a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition - ResearchGate.
  • Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjug
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. mdpi.com. [Link]
  • Strain-Promoted Azide-Alkyne Cycloaddition. cjoc.ssoc.org.cn. [Link]
  • This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. - Fürth lab. fuerth-lab.com. [Link]
  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry - Jetir.Org. jetir.org. [Link]
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. jenabioscience.com. [Link]
  • 4.2 Applications of SPAAC and SPANC in Life Sciences | Request PDF - ResearchGate.
  • CuAAC click triazole synthesis - laboratory experiment - YouTube. youtube.com. [Link]
  • Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. American Chemical Society. [Link]
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells | Request PDF - ResearchGate.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. American Chemical Society. [Link]
  • Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... - ResearchGate.
  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC - NIH.

Sources

A Comparative Guide to the Anti-inflammatory Properties of Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the scaffold of hydrazone derivatives has emerged as a particularly fertile ground for the discovery of potent anti-inflammatory compounds. This guide provides an in-depth, objective comparison of the anti-inflammatory performance of various hydrazone derivatives, juxtaposed with established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic underpinnings of their action, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to confidently navigate this promising class of molecules.

Introduction: The Therapeutic Promise of Hydrazone Derivatives

Hydrazones, characterized by the azometine group (>C=N-NH-), are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their synthetic accessibility and diverse pharmacological activities make them attractive candidates for drug development.[1] The anti-inflammatory potential of hydrazone derivatives is particularly noteworthy, with numerous studies demonstrating their ability to modulate key inflammatory pathways, often with improved safety profiles compared to traditional NSAIDs.[2] This guide will explore the multifaceted anti-inflammatory properties of these compounds, offering a critical assessment of their efficacy and mechanisms.

Mechanisms of Anti-inflammatory Action: Beyond COX Inhibition

The anti-inflammatory effects of hydrazone derivatives are not monolithic. They exert their action through various mechanisms, primarily by inhibiting cyclooxygenase (COX) enzymes and modulating critical inflammatory signaling pathways.

Cyclooxygenase (COX) Inhibition

A primary mechanism by which many hydrazone derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[3] The two main isoforms, COX-1 and COX-2, offer a strategic target for therapeutic intervention. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[4]

Several hydrazone derivatives have demonstrated potent and, in some cases, selective COX-2 inhibition. This selectivity is often attributed to their unique structural features that allow for favorable interactions with the active site of the COX-2 enzyme.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, hydrazone derivatives can interfere with the intricate signaling cascades that orchestrate the inflammatory response. Two of the most significant pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Certain hydrazone derivatives have been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade at a crucial control point.[6]

NF-κB Signaling Pathway and Hydrazone Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB->NF-kB Proteasome Proteasome IkB-NF-kB->Proteasome Ubiquitination Hydrazone Derivative Hydrazone Derivative Hydrazone Derivative->IKK Complex inhibits Proteasome->IkB degrades DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: Hydrazone derivatives can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB, thereby blocking NF-κB nuclear translocation and the transcription of pro-inflammatory genes.

The p38 MAPK pathway is another critical regulator of inflammation, activated by cellular stress and inflammatory cytokines.[7] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] Hydrazone derivatives have been identified as inhibitors of p38 MAPK, offering another avenue for their anti-inflammatory effects.[9][10]

p38 MAPK Signaling Pathway and Hydrazone Inhibition

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activates Hydrazone Derivative Hydrazone Derivative Hydrazone Derivative->p38 MAPK inhibits Transcription Factors_n Transcription Factors Transcription Factors->Transcription Factors_n translocates DNA DNA Transcription Factors_n->DNA binds Pro-inflammatory Cytokines Pro-inflammatory Cytokines DNA->Pro-inflammatory Cytokines transcription

Caption: Hydrazone derivatives can directly inhibit the activity of p38 MAPK, preventing the activation of downstream transcription factors and the subsequent production of pro-inflammatory cytokines.

Comparative Performance Analysis

To provide a clear and objective assessment, this section presents a comparative analysis of the anti-inflammatory activity of various hydrazone derivatives against commonly used NSAIDs. The data is summarized in structured tables for ease of comparison.

In Vitro COX Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected hydrazone derivatives and standard NSAIDs against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Hydrazone Derivatives
Pyrazole-hydrazone 4a-0.67-[5]
Pyrazole-hydrazone 4b-0.58-[5]
N-acyl hydrazone 3j-0.143-[11]
Standard NSAIDs
Ibuprofen12800.15[12]
Diclofenac0.0760.0262.9[12]
Celecoxib826.812[12]
Rofecoxib>10025>4.0[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds. The following table presents the percentage of edema inhibition for selected hydrazone derivatives and standard NSAIDs in this model.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Hydrazone Derivatives
Hydrazone 3f5066.7[12]
Hydrazone 3g5061.7[12]
Hydrazone 3j5063.2[12]
Pyrazole-hydrazone 4f-15-20[5]
Standard NSAIDs
Indomethacin1064.2[12]
Diclofenac Sodium1070.29[12]
Celecoxib5047.56[13]
Ibuprofen---

Note: The efficacy of compounds can be dose-dependent, and direct comparisons should consider the administered doses.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to assess the anti-inflammatory properties of hydrazone derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Enzyme, Compound, and Substrate Enzyme->Incubation Substrate Arachidonic Acid Substrate->Incubation Test Compound Hydrazone Derivative Test Compound->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Quantification Quantify Prostaglandin E2 (PGE2) (e.g., by ELISA) Stop Reaction->Quantification Data Analysis Calculate % Inhibition and IC50 Value Quantification->Data Analysis

Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a test compound.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and arachidonic acid in an appropriate buffer.

  • Compound Preparation: Prepare serial dilutions of the hydrazone derivative and a reference NSAID (e.g., celecoxib, ibuprofen) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the enzyme, a cofactor (e.g., hematin), and the test compound or vehicle control. Pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing a strong acid).

  • Quantification of Prostaglandin E2 (PGE2): Measure the concentration of PGE2, a major product of the COX reaction, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol outlines the procedure for evaluating the anti-inflammatory activity of compounds in a rodent model of acute inflammation.

Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement and Analysis Animal Grouping Group Animals (e.g., rats or mice) Compound Admin Administer Test Compound, Vehicle, or Standard Drug Animal Grouping->Compound Admin Carrageenan Injection Inject Carrageenan into the Hind Paw Compound Admin->Carrageenan Injection After a defined period Paw Volume Measurement Measure Paw Volume at Different Time Points Carrageenan Injection->Paw Volume Measurement Data Analysis Calculate % Inhibition of Edema Paw Volume Measurement->Data Analysis

Caption: A schematic representation of the experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week. Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the hydrazone derivative, vehicle (e.g., 0.5% carboxymethyl cellulose), or a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement at Different Time Points: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

Hydrazone derivatives represent a highly promising class of anti-inflammatory agents with multifaceted mechanisms of action. Their ability to inhibit COX enzymes, often with a favorable selectivity for COX-2, and to modulate key inflammatory signaling pathways like NF-κB and p38 MAPK, underscores their therapeutic potential. The comparative data presented in this guide highlight that several hydrazone derivatives exhibit anti-inflammatory activity comparable to or even exceeding that of established NSAIDs in preclinical models.

Future research should focus on optimizing the structure-activity relationships of hydrazone derivatives to enhance their potency and selectivity, while minimizing potential off-target effects. Further elucidation of their precise molecular targets within inflammatory signaling pathways will pave the way for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles. The continued exploration of this versatile chemical scaffold holds significant promise for addressing the unmet medical needs in the treatment of inflammatory diseases.

References

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic & Medicinal Chemistry. [Link]
  • p38-regulated signaling pathways in inflammatory responses.
  • The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
  • Schematic representation of p38MAPK pathway in production of pro-inflammatory cytokines.
  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
  • P38 Signaling Pathway.
  • Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. Helvetica Chimica Acta. [Link]
  • A Novel 1,5-Diarylpyrazole Derivative Exerts Its Anti-inflammatory Effect by Inhibition of Cyclooxygenase-2 Activity as a Prodrug. Biological and Pharmaceutical Bulletin. [Link]
  • Discovery of naphthyl-N-acylhydrazone p38α MAPK inhibitors with in vivo anti-inflammatory and anti-TNF-α activity. Chemical Biology & Drug Design. [Link]
  • The NF-kB Signaling Pathway.
  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLoS One. [Link]
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Simplified diagram depicting the two NF-κB signalling pathways. Both...
  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care. [Link]
  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. [Link]
  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. [Link]
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. [Link]
  • COX Inhibitors.
  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. [Link]
  • IC50 is distinct for diclofenac, ibuprofen, and...
  • COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formul
  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis.
  • Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac. Clinical Pharmacology in Drug Development. [Link]
  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. [Link]
  • In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Molecules. [Link]
  • Comparative Inhibitory Activity of Rofecoxib, Meloxicam, Diclofenac, Ibuprofen, and Naproxen on COX‐2 versus COX‐1 in Healthy Volunteers.
  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Anti-cancer Agents in Medicinal Chemistry. [Link]
  • In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
  • Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid.
  • p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Expert Opinion on Drug Discovery. [Link]
  • Role of nuclear factor-κB and heme oxygenase-1 in the mechanism of action of an anti-inflammatory chalcone derivative in RAW 264.7 cells. British Journal of Pharmacology. [Link]
  • Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review.
  • Biological Activities of Hydrazone Deriv

Sources

A Researcher's Guide to Confirming Regioisomers in Pyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. However, the inherent electronics of the pyridine ring often lead to the formation of multiple regioisomers (ortho, meta, para). Distinguishing between these isomers is a critical step that dictates the success of a synthetic route and the ultimate utility of the target molecule. This guide provides an in-depth comparison of the most effective analytical techniques for unambiguously identifying pyridine regioisomers, supported by experimental data and field-proven insights.

The Challenge of Regioselectivity in Pyridine Substitutions

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are highly sensitive to electronic effects. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1] This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1] Attack at the C3 (meta) position lacks this stabilization, making it significantly less favorable.[1] The interplay of activating/deactivating groups and the nature of the nucleophile can further complicate the regiochemical outcome, necessitating robust analytical confirmation.

A Multi-faceted Approach to Isomer Identification

A combination of spectroscopic and chromatographic techniques is often employed to provide a comprehensive and unambiguous determination of the substitution pattern. This guide will focus on the three most powerful and commonly used methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chromatographic Techniques (GC/HPLC).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Isomer Identification

NMR spectroscopy is the most powerful and versatile tool for identifying regioisomers in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments can provide a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR: A First Look at the Substitution Pattern

The chemical shifts and coupling constants of the pyridine ring protons are highly sensitive to the electronic environment and the position of substituents.

  • Chemical Shifts (δ): The electron-withdrawing nitrogen atom deshields the ring protons, causing them to resonate at higher chemical shifts (downfield) compared to benzene.

    • α-protons (H2, H6): Typically the most deshielded, appearing around δ 8.5-8.8 ppm.

    • γ-proton (H4): Found at an intermediate chemical shift, around δ 7.5-7.8 ppm.

    • β-protons (H3, H5): Generally the most shielded, resonating around δ 7.1-7.5 ppm.[2] Substituents will further perturb these chemical shifts, providing initial clues about their location.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is characteristic of their relative positions.

CouplingTypical Range (Hz)Notes
³J(H2-H3)4.0 - 6.0Ortho coupling
³J(H3-H4)7.0 - 9.0Ortho coupling
⁴J(H2-H4)1.0 - 3.0Meta coupling
⁴J(H2-H6)< 1.0Meta coupling
⁴J(H3-H5)1.0 - 2.0Meta coupling
⁵J(H2-H5)0.5 - 1.5Para coupling
Table 1: Typical proton-proton coupling constants in a pyridine ring.[3]
¹³C NMR: Probing the Carbon Skeleton

The chemical shifts of the pyridine ring carbons are also influenced by the nitrogen atom and substituents.

  • α-carbons (C2, C6): Most deshielded, appearing around δ 150 ppm.

  • γ-carbon (C4): Intermediate chemical shift, around δ 136 ppm.

  • β-carbons (C3, C5): Most shielded, around δ 124 ppm.

While ¹³C NMR provides valuable information, signal assignment can be ambiguous, especially for quaternary carbons. This is where two-dimensional NMR techniques become indispensable.

2D NMR: Unambiguous Structure Elucidation

When ¹H NMR spectra are complex due to overlapping signals, 2D NMR experiments are crucial for definitive assignments.[2]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, allowing for the tracing of proton-proton connectivities around the ring.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, enabling the assignment of protonated carbons.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for assigning quaternary carbons and piecing together the molecular structure.[2][3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), which is critical for confirming assignments, especially when dealing with bulky substituents that may cause through-space interactions with specific ring protons.[2][4]

Experimental Protocol: A Standard Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Confirmation prep Dissolve 5-10 mg of sample in 0.5-0.6 mL of deuterated solvent (e.g., CDCl3) h1_nmr ¹H NMR prep->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr Initial structural insights cosy COSY c13_nmr->cosy hsqc HSQC cosy->hsqc Proton-proton correlations hmbc HMBC hsqc->hmbc Proton-carbon (1-bond) correlations noesy NOESY (optional) hmbc->noesy Proton-carbon (long-range) correlations analysis Integrate all 1D and 2D data to assemble the final structure and confirm the regioisomer. noesy->analysis

Caption: Workflow for regioisomer identification using NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted pyridine in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to observe the chemical shifts, multiplicities, and integration of the aromatic protons.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

  • 2D NMR Acquisition (if necessary):

    • COSY: To establish proton-proton connectivities.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and linking substituent groups to the pyridine ring.

    • NOESY: To confirm through-space proximity of protons, which can help differentiate between isomers where through-bond correlations are ambiguous.

  • Data Interpretation: Analyze the collective NMR data to build a complete picture of the molecule's structure and definitively identify the regioisomer.

II. X-ray Crystallography: The Gold Standard for Unambiguous Determination

When a single crystal of the compound can be grown, X-ray crystallography provides an unequivocal determination of the molecular structure in the solid state.[5] This technique is particularly valuable when NMR data is ambiguous or when the product is a novel compound.

The Crystallographic Workflow

G cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_final_structure Final Structure crystallize Grow single crystals suitable for X-ray diffraction (e.g., slow evaporation, vapor diffusion) mount Mount a suitable crystal on a goniometer crystallize->mount diffract Collect diffraction data using a single-crystal X-ray diffractometer mount->diffract solve Solve the phase problem to generate an initial electron density map diffract->solve refine Refine the atomic coordinates and thermal parameters against the experimental data solve->refine structure Obtain the final, unambiguous 3D structure of the regioisomer refine->structure

Caption: Workflow for regioisomer identification using X-ray crystallography.

Step-by-Step Methodology:

  • Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[6]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in a beam of X-rays.[6]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.[7]

  • Structure Analysis: The final refined structure provides precise bond lengths, bond angles, and the unambiguous connectivity of the atoms, thus confirming the identity of the regioisomer.

III. Chromatographic Techniques: Separation and Identification

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are excellent for separating mixtures of regioisomers and can be coupled with mass spectrometry (MS) for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8]

  • Separation: Regioisomers often have slightly different boiling points and polarities, allowing for their separation on a GC column.

  • Identification: The mass spectrometer provides the mass-to-charge ratio of the parent ion and a characteristic fragmentation pattern, which can be used to identify the individual isomers, especially when compared to known standards.

For some pyridine derivatives, derivatization may be necessary to increase their volatility for GC analysis.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds.[8]

  • Separation: Reversed-phase HPLC, using a C18 column, is commonly used to separate pyridine regioisomers based on their differential partitioning between the polar mobile phase and the nonpolar stationary phase.[8]

  • Detection: A UV-Vis or Diode Array Detector (DAD) is typically used for detection, as the pyridine ring is chromophoric.

Comparison of Chromatographic Methods
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase, followed by mass-based detection.[8]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]
Applicability Requires volatile and thermally stable analytes; derivatization may be needed.[8]Well-suited for non-volatile and thermally labile compounds.[8]
Sensitivity Generally very high, especially in selected ion monitoring (SIM) mode.[9]Good sensitivity, dependent on the detector used (e.g., DAD, MS).
Identification Provides mass spectral data (molecular weight and fragmentation) for structural confirmation.Primarily based on retention time comparison with standards, unless coupled to a mass spectrometer (LC-MS).

Table 2: Comparison of GC-MS and HPLC for pyridine regioisomer analysis.

Conclusion: A Synergistic Approach

The definitive identification of regioisomers in pyridine substitution reactions requires a thoughtful and often multi-pronged analytical strategy. NMR spectroscopy stands out as the primary tool for detailed structural elucidation in solution. When crystals are available, X-ray crystallography offers irrefutable proof of the substitution pattern. Chromatographic techniques, particularly when coupled with mass spectrometry, are invaluable for separating isomeric mixtures and confirming molecular weights. By understanding the strengths and limitations of each method, researchers can confidently and efficiently determine the outcome of their synthetic efforts, paving the way for further drug development and materials innovation.

References

  • De Ath, G., & Williamson, R. T. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.
  • ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine.
  • Laufer, S., et al. (2002). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry.
  • Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NMR in Biomedicine.
  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry.
  • Wu, J., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
  • Movassaghi, M., & Hill, M. D. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • re3data.org. (n.d.). NMRshiftDB.
  • Biological Magnetic Resonance Bank. (n.d.). Pyridine at BMRB.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • ResearchGate. (n.d.). The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the....
  • SpectraBase. (n.d.). Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Bull, J. A., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • Wikipedia. (n.d.). Pyridine.
  • Chemistry LibreTexts. (n.d.). X-ray Crystallography.
  • El-Gindy, A., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules.
  • Agilent. (n.d.). Pyridines Separation of pyridine and other amines.
  • The Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926).
  • Chem Help ASAP. (2022, October 7). differences & similarities of ¹H & ¹³C NMR spectroscopy [Video]. YouTube.
  • Jasperse, J. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation.

Sources

A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous, objective, and multi-faceted benchmarking. This guide provides an in-depth, technically grounded framework for comparing new chemical entities against established standards. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible data.

The Imperative of Contextual Benchmarking in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets.[1][2] The therapeutic success of kinase inhibitors is, however, intricately linked to their potency, selectivity, and cellular efficacy.[3] A new inhibitor is not evaluated in a vacuum; its performance must be contextualized against known standards to ascertain its true potential and liabilities. This comparative analysis informs critical decisions in lead optimization and preclinical development.[4]

This guide will walk you through a tiered approach to benchmarking, from initial biochemical characterization to more complex cellular and mechanistic studies. We will explore how to generate high-quality, reproducible data and interpret it within the broader landscape of kinase inhibitor development.

Core Tenets of a Robust Benchmarking Strategy

A successful benchmarking strategy is built on three pillars: accuracy in determining potency, a comprehensive understanding of selectivity, and a clear demonstration of cellular mechanism of action.

Biochemical Potency (IC50): The Foundational Metric

The half-maximal inhibitory concentration (IC50) is the cornerstone of potency assessment.[1] It quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. While seemingly straightforward, the devil is in the details. The IC50 value is highly dependent on assay conditions, particularly the concentration of adenosine triphosphate (ATP), the co-substrate for all kinases.[5]

Experimental Workflow: In Vitro Kinase Activity Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Pre_Incubation Pre-incubation: Inhibitor + Kinase Compound_Prep->Pre_Incubation 2.5 µL Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Pre_Incubation 2.5 µL ATP_Prep ATP Solution Reaction_Initiation Initiate Reaction: Add ATP/Substrate Mix ATP_Prep->Reaction_Initiation Pre_Incubation->Reaction_Initiation 10 min @ RT Incubation Incubation Reaction_Initiation->Incubation 5 µL Reaction_Stop Stop Reaction & Deplete Remaining ATP Incubation->Reaction_Stop 60 min @ 30°C Signal_Generation Generate Luminescent Signal Reaction_Stop->Signal_Generation 40 min @ RT Data_Acquisition Read Luminescence Signal_Generation->Data_Acquisition 30 min @ RT Data_Analysis Data Analysis: Dose-Response Curve & IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for a typical in vitro luminescence-based kinase assay.[6]

Protocol: Luminescence-Based In Vitro Kinase Assay [6]

This protocol outlines a common method for determining the IC50 of a novel inhibitor against a target kinase, using a well-established non-selective inhibitor like Staurosporine as a positive control.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Novel inhibitor and Staurosporine (10 mM stock in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of your novel inhibitor and Staurosporine in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined, but a common starting point is at the Km for ATP for that specific kinase to allow for a more direct comparison of inhibitor affinities.[5][7]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Why this protocol is self-validating: The inclusion of a known standard like Staurosporine provides an internal control for assay performance. The dose-response curve for the standard should yield an IC50 value within the expected range, validating the experimental setup.

Data Presentation:

CompoundTarget KinaseIC50 (nM)Standard (Staurosporine) IC50 (nM)
Novel Inhibitor XKinase A125
Novel Inhibitor XKinase B35010
Novel Inhibitor XKinase C>10,00020

This table provides a clear and concise summary of the biochemical potency of the novel inhibitor against a panel of kinases, directly compared to a non-selective standard.[6]

Selectivity Profiling: Understanding the Off-Target Landscape

A potent inhibitor is of little therapeutic value if it promiscuously inhibits numerous other kinases, leading to potential off-target toxicities.[1] Kinase selectivity profiling is crucial for assessing the inhibitor's specificity.[8] This is typically achieved by screening the compound against a large panel of kinases.

Experimental Approach: Kinome-wide Selectivity Screening

The most efficient way to assess selectivity is to submit the compound to a commercial kinase profiling service. These services offer screens against hundreds of human kinases, providing a comprehensive overview of the inhibitor's selectivity.[9] The data is often presented as a percentage of inhibition at a single high concentration (e.g., 1 µM) or as IC50 values for a smaller, more focused panel.

Interpreting Selectivity Data:

A "selective" inhibitor is a relative term. A common metric to quantify selectivity is the Selectivity Score (S-score) or the concept of selectivity entropy .[8] A lower S-score or a higher selectivity entropy generally indicates a more selective compound. The goal is to identify compounds that potently inhibit the desired target while having minimal activity against other kinases, particularly those known to be associated with adverse effects.

Cellular Target Engagement and Functional Effects: Bridging the Gap to In Vivo Efficacy

Biochemical assays, while essential, are performed in a simplified, artificial environment. It is critical to confirm that the inhibitor can enter cells, bind to its intended target, and elicit the desired biological response.[1]

Experimental Workflow: Cellular Target Engagement and Functional Assays

G cluster_assays Cellular Assays cluster_data Data Output NanoBRET NanoBRET Target Engagement Assay (Measures direct binding in live cells) Apparent_Affinity Apparent Cellular Affinity (Kd_app) NanoBRET->Apparent_Affinity Phospho_Assay Cellular Phosphorylation Assay (Measures downstream pathway inhibition) Phospho_Inhibition Phosphorylation Inhibition (IC50) Phospho_Assay->Phospho_Inhibition Prolif_Assay Cell Proliferation Assay (Measures overall cellular effect) Growth_Inhibition Cell Growth Inhibition (GI50) Prolif_Assay->Growth_Inhibition

Caption: A tiered approach to cellular assays for kinase inhibitor characterization.[10]

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay [10][11]

This assay quantitatively measures the binding of an inhibitor to its target kinase within live cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Methodology (abbreviated):

  • Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

  • Assay Setup: Plate the transfected cells in a 96- or 384-well plate.

  • Compound Treatment: Add serial dilutions of the novel inhibitor and a known cell-permeable standard inhibitor.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Signal Detection: Measure the BRET signal using a plate reader.

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the apparent cellular affinity.

Why this is a crucial step: This assay provides direct evidence of target engagement in a physiological context, accounting for factors like cell permeability and efflux pumps that are absent in biochemical assays.[12]

Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

This assay measures the inhibitor's effect on the downstream signaling pathway of the target kinase.

Methodology (Western Blot example):

  • Cell Treatment: Treat cells with various concentrations of the novel inhibitor and a standard for a defined period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of that substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Data Presentation:

CompoundTarget Engagement (NanoBRET, Kd_app, nM)Cellular Phosphorylation (IC50, nM)Cell Proliferation (GI50, nM)Standard (e.g., Dasatinib) GI50, nM
Novel Inhibitor Y255010015

This table integrates data from multiple cellular assays, providing a comprehensive picture of the inhibitor's performance in a cellular context.

Mechanism of Action: Beyond Simple Inhibition

Understanding how an inhibitor interacts with its target is critical for rational drug design and for anticipating potential resistance mechanisms.

Key Questions to Address:

  • ATP-competitive vs. Allosteric: Does the inhibitor bind to the highly conserved ATP-binding site or to a less conserved allosteric site? This has significant implications for selectivity.[13]

  • Reversible vs. Irreversible: Does the inhibitor form a covalent bond with the kinase?

  • Active vs. Inactive Conformation: Does the inhibitor bind to the active or inactive conformation of the kinase? Inhibitors that bind to the inactive state can often achieve higher selectivity.[14]

These questions can be addressed through a variety of biophysical and biochemical assays, including kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion: A Data-Driven Path to Superior Kinase Inhibitors

Benchmarking a new kinase inhibitor is a systematic and data-intensive process. By employing a tiered approach that moves from biochemical potency and selectivity to cellular target engagement and functional outcomes, researchers can build a comprehensive and objective profile of their compound. The use of well-characterized standards at each stage is non-negotiable for data validation and contextual interpretation. This rigorous, evidence-based approach is fundamental to identifying and advancing the next generation of transformative kinase-targeted therapies.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Klaeger, S., Gohlke, B., Scott, K. A., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaai8079. [Link]
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • Gadd, M. S., Gsponer, J., & Verhelst, S. H. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 142(32), 13783-13793. [Link]
  • Saitoh, M., & Katoh, M. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. [Link]
  • Astuti, P., & Pike, J. A. (2018). Binding assays to profile target engagement by kinase inhibitors in vitro. Methods in molecular biology (Clifton, N.J.), 1888, 15-27. [Link]
  • Reaction Biology. (2022).
  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397. [Link]
  • Sharma, A., Kumar, A., & Singh, S. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1149-1165. [Link]
  • Gnad, F., Doll, S., & Mann, M. (2011). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 12(12), 8566-8580. [Link]
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
  • Cichońska, A., Ravikumar, B., Allaway, R. J., Wan, F., Park, S., Isayev, O., ... & Aittokallio, T. (2021). Crowdsourced mapping of unexplored target space of kinase inhibitors.
  • Lucas, X., Schreyer, A. M., Gathiaka, S., Fadaei, T., & Mey, A. S. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of chemical information and modeling, 60(10), 4707-4723. [Link]
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Singh, S., & Singh, P. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Frontiers in Pharmacology, 14, 1184841. [Link]
  • The Institute of Cancer Research. (2014). Kinase inhibitors: the science behind a revolution. [Link]
  • Ben-Sasson, S. A. (2005). Sequence-Based Protein Kinase Inhibition: Applications for Drug Development. Expert Opinion on Drug Discovery, 1(1), 1-8. [Link]
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. [Link]
  • Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. [Link]
  • Singh, S., & Singh, P. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Frontiers in Pharmacology, 14, 1184841. [Link]
  • Roskoski, R. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Pharmacological Research, 197, 106950. [Link]
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Optimized chemical proteomics assay for kinase inhibitor profiling. Methods in molecular biology (Clifton, N.J.), 790, 137-151. [Link]
  • Lin, A., & Earp, H. S. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Proceedings of the National Academy of Sciences of the United States of America, 113(12), 3326-3331. [Link]
  • ResearchGate. Concordance of All 1466 Kinase-Inhibitor Pairs between Different Sources Measured by Four Metrics a. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-5-hydrazinylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; their proper disposal is a critical, and often complex, final step. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Bromo-5-hydrazinylpyridine, a heterocyclic compound with significant reactive potential. By understanding the "why" behind each step, you can ensure the safety of your laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the Risks of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound possesses a unique combination of a brominated pyridine ring and a hydrazinyl functional group, each contributing to its risk profile.

According to available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity: It is harmful if swallowed.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]

The presence of the pyridine ring suggests that it should be treated as a hazardous substance, as pyridine and its derivatives are generally known to be harmful.[2] The hydrazinyl group also warrants caution, as hydrazines as a class of compounds can exhibit significant toxicity.[3] Furthermore, as a halogenated organic compound, its disposal is subject to specific environmental regulations.[4][5][6]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This is a critical step in preventing accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[7]

  • Hand Protection: Double-layered nitrile gloves are recommended to prevent skin contact.[2] Always check the manufacturer's glove compatibility chart for the specific type of nitrile glove.

  • Body Protection: A fully-buttoned lab coat should be worn to protect against contamination of personal clothing.[7]

  • Respiratory Protection: All handling of solid this compound that could generate dust, and any handling of its solutions, should be conducted within a certified chemical fume hood to prevent inhalation.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for collecting and preparing this chemical for final disposal.

Waste Segregation and Collection

The Principle of Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7] Incompatible chemicals can react violently, leading to fires, explosions, or the release of toxic gases.

For Solid Waste:

  • Collect pure this compound, and any contaminated disposable labware (e.g., weigh boats, spatulas), in a dedicated hazardous waste container.[2]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.[2]

For Liquid Waste:

  • If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[2]

  • Ensure the container material is compatible with the solvent used.

Labeling and Storage

Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by OSHA's Hazard Communication Standard.[8][9]

  • Labeling: Immediately upon adding waste to the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of waste generation[2]

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2] This area should be away from incompatible materials.[10]

Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Wear the appropriate PPE and contain the spill using an inert absorbent material such as vermiculite or sand.[2]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[2] All cleaning materials must be collected as hazardous waste.[2]

Final Disposal Pathway

The final disposal of this compound must be handled by professionals. As a halogenated organic compound, specific disposal technologies are required to ensure its complete destruction and prevent the release of harmful substances into the environment.

The Role of EHS: Your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor is responsible for the final disposal.[2] They have the expertise and resources to handle and transport hazardous waste in compliance with all local, state, and federal regulations.

Recommended Disposal Technology: For pyridine and its derivatives, high-temperature incineration is a common and effective disposal method.[11] This can include:

  • Rotary kiln incineration: Operates at temperatures between 820°C and 1,600°C.[11]

  • Liquid injection incineration: Suitable for liquid waste, with a temperature range of 650°C to 1,600°C.[11]

  • Fluidized bed incineration: Operates at 450°C to 980°C.[11]

These methods are designed to ensure the complete destruction of the hazardous compounds.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste: Collect in a labeled HDPE container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a labeled, compatible, leak-proof container. waste_type->liquid_waste Liquid label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Quantity & Date solid_waste->label_container liquid_waste->label_container store_waste Store in a Designated, Secure Waste Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal Arrange for Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can confidently manage this hazardous waste stream, ensuring a safe working environment and compliance with all relevant regulations. Remember, safety is a shared responsibility, and proper chemical waste management is a key component of a robust safety culture in any research setting.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Creative Safety Supply. (2024, March 12). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • PubChem. (n.d.). This compound.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • U.S. Environmental Protection Agency (EPA). (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Wyoming. (n.d.). Chemical Process SOP Example.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Centers for Disease Control and Prevention (CDC). (1997). TOXICOLOGICAL PROFILE FOR HYDRAZINES.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Pyridine Tox Profile.
  • National Center for Biotechnology Information (NCBI). (2023, April 23). Hydrazine Toxicology.
  • GOV.UK. (n.d.). Pyridine: incident management.

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Bromo-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

As the frontiers of drug discovery and development advance, so too does the complexity of the chemical entities we handle. 2-Bromo-5-hydrazinylpyridine, a key building block in novel synthetic pathways, requires a nuanced and rigorous approach to laboratory safety. This guide, developed by our senior application scientists, moves beyond generic protocols to provide a comprehensive operational and disposal plan rooted in the specific hazards of this compound. Our commitment is to empower researchers with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.

Hazard Analysis: Understanding the Reactivity and Toxicity Profile

This compound presents a multi-faceted hazard profile that demands careful consideration. Based on its chemical structure and available data for analogous compounds, we can anticipate the following primary risks:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][3]

  • Potential for Sensitization: Hydrazine derivatives are known to be potential sensitizers.

  • Carcinogenicity: Hydrazines as a class are considered potential carcinogens.[4][5]

Given these hazards, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is the cornerstone of safe handling. The following table outlines the minimum required PPE for various operations involving this compound.

OperationMinimum Required PPE
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Disposable Gown
Solution Preparation and Transfers Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Chemical-Resistant Apron
Reaction Setup and Workup Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Chemical-Resistant Apron, Flame-Resistant Lab Coat (if flammable solvents are used)
Spill Cleanup Chemical-Resistant Boots, Coveralls, Air-Purifying Respirator (APR) with appropriate cartridges, or Self-Contained Breathing Apparatus (SCBA) for large spills

Causality of PPE Choices:

  • Double Gloving: Provides an extra layer of protection against potential tears or pinholes in the outer glove, and allows for safe removal of the contaminated outer layer without exposing the skin.

  • Face Shield over Goggles: Offers full-face protection from splashes, which is critical given the severe eye irritation hazard.[6]

  • Chemical-Resistant Apron/Gown: Protects the torso from potential splashes of solutions containing the compound.

  • Respiratory Protection: While routine handling in a certified chemical fume hood should prevent inhalation exposure, respiratory protection is essential for spill response or when engineering controls are not sufficient.

Operational Plan: Step-by-Step Guidance for Safe Handling

The following workflow is designed to minimize exposure at every stage of handling this compound.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Designate_Work_Area Designate a specific, well-ventilated work area (e.g., chemical fume hood). Gather_Materials Assemble all necessary PPE, equipment, and waste containers. Designate_Work_Area->Gather_Materials Verify_Controls Ensure eyewash and safety shower are accessible and operational. Gather_Materials->Verify_Controls Weigh_Solid Weigh the solid compound in the designated fume hood. Verify_Controls->Weigh_Solid Prepare_Solution Prepare solutions within the fume hood. Weigh_Solid->Prepare_Solution Perform_Reaction Conduct all reactions in appropriate glassware within the fume hood. Prepare_Solution->Perform_Reaction Decontaminate Decontaminate all surfaces and equipment. Perform_Reaction->Decontaminate Doff_PPE Remove PPE in the correct order to avoid self-contamination. Decontaminate->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Spill Response Workflow:

Spill Response Alert_Personnel Immediately alert others in the vicinity. Evacuate Evacuate the immediate area if the spill is large or if you are unsure of the hazard. Alert_Personnel->Evacuate Don_PPE Don appropriate PPE for spill cleanup. Evacuate->Don_PPE Contain_Spill Contain the spill using absorbent pads or other appropriate materials. Don_PPE->Contain_Spill Neutralize_Clean For small spills, carefully sweep up solid material or absorb liquids. Clean the area with a suitable decontaminating agent. Contain_Spill->Neutralize_Clean Collect_Waste Place all contaminated materials into a labeled hazardous waste container. Neutralize_Clean->Collect_Waste Report Report the incident to the appropriate safety personnel. Collect_Waste->Report

Caption: A step-by-step procedure for responding to a spill of this compound.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste: All contaminated solid materials, including weighing paper, gloves, disposable gowns, and absorbent pads, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: Waste containing pyridine derivatives should be disposed of through incineration by a licensed hazardous waste disposal company.[9]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your organization.

References

  • PubChem. This compound.
  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]
  • Westlake. HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. [Link]
  • University of Hawaii. UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. [Link]
  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor. [Link]
  • Agency for Toxic Substances and Disease Registry. Pyridine - Production, Import, Use, and Disposal. [Link]
  • University of Wyoming. Chemical Process SOP Example. [Link]
  • Agency for Toxic Substances and Disease Registry. Hydrazines | ToxFAQs™. [Link]
  • Agency for Toxic Substances and Disease Registry.
  • Google Patents.
  • Google Patents.
  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
  • PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-hydrazinylpyridine
Reactant of Route 2
2-Bromo-5-hydrazinylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.